molecular formula C4H12N2O B1664897 2,2-Oxybis(ethylamine) CAS No. 2752-17-2

2,2-Oxybis(ethylamine)

Cat. No.: B1664897
CAS No.: 2752-17-2
M. Wt: 104.15 g/mol
InChI Key: GXVUZYLYWKWJIM-UHFFFAOYSA-N
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Description

Diamino-poly(ethylene glycol) is a poly(ethylene glycol) terminated with -NH2 groups. It is a poly(ethylene glycol) derivative and a primary amino compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-aminoethoxy)ethanamine
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InChI

InChI=1S/C4H12N2O/c5-1-3-7-4-2-6/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVUZYLYWKWJIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7041914
Record name 2,2'-Oxybis(ethylamine)
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Molecular Weight

104.15 g/mol
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Physical Description

Liquid
Record name Ethanamine, 2,2'-oxybis-
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CAS No.

2752-17-2
Record name 2-Aminoethyl ether
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Record name Bis(2-aminoethyl) ether
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Record name Ethanamine, 2,2'-oxybis-
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Record name 2,2'-Oxybis(ethylamine)
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Record name 2,2'-oxydi(ethylamine)
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Record name BIS(2-AMINOETHYL) ETHER
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Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties and Structure of 2,2'-Oxybis(ethylamine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Oxybis(ethylamine), also known as bis(2-aminoethyl) ether, is a versatile organic compound featuring two primary amine groups connected by a flexible ether linkage. Its unique structural characteristics impart a hydrophilic nature and bifunctionality, making it a valuable building block in various chemical syntheses. This guide provides a comprehensive overview of its fundamental physicochemical properties, structural features, and the experimental methodologies used for their determination.

Chemical Structure and Identification

The structure of 2,2'-Oxybis(ethylamine) consists of a central oxygen atom linking two ethylamine (B1201723) moieties. This arrangement allows for considerable conformational flexibility.

Chemical Structure:

Key Identifiers:

  • IUPAC Name: 2-(2-aminoethoxy)ethanamine[1]

  • CAS Number: 2752-17-2[1][2]

  • Molecular Formula: C₄H₁₂N₂O[1][2]

  • Synonyms: Bis(2-aminoethyl) ether, 2,2'-Diaminodiethyl Ether, 2,2'-Oxydiethylamine[2]

Physicochemical and Basic Properties

The basicity of 2,2'-Oxybis(ethylamine) is a defining characteristic, arising from the lone pair of electrons on each of the two nitrogen atoms. The quantitative data for its key properties are summarized in the table below.

PropertyValueReference
Molecular Weight 104.15 g/mol [2][3]
Appearance Colorless to light yellow liquid[2]
Boiling Point 64 °C at 4 mmHg[2]
Density 0.98 g/cm³ (at 20/20 °C)[2]
Refractive Index 1.46[2]
pKa₁ Value from IUPAC Digitized pKa Dataset[3]
pKa₂ Value from IUPAC Digitized pKa Dataset[3]

Note: Specific pKa values are referenced from the IUPAC Digitized pKa Dataset as indicated in PubChem. Users should consult this dataset for the precise values.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of 2,2'-Oxybis(ethylamine).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 2,2'-Oxybis(ethylamine) is expected to show distinct signals corresponding to the different proton environments. The protons on the carbons adjacent to the oxygen atom (O-CH₂) will be deshielded and appear at a lower field (higher ppm value) compared to the protons on the carbons adjacent to the nitrogen atoms (N-CH₂). The amine protons (-NH₂) typically appear as a broad singlet.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present. Key expected absorption bands for 2,2'-Oxybis(ethylamine) include:

  • N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ are characteristic of a primary amine, corresponding to symmetric and asymmetric stretching.

  • C-O stretching: A strong absorption band in the region of 1050-1260 cm⁻¹ indicates the presence of the ether linkage.

  • N-H bending: A band around 1600 cm⁻¹ is indicative of the amine scissoring vibration.

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of 2,2'-Oxybis(ethylamine).

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for its determination on a small scale is the capillary method using a Thiele tube.

Procedure:

  • A small amount of the liquid sample is placed in a fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.

  • The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil (e.g., mineral oil) to ensure uniform heating.

  • The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, and eventually, a steady stream of bubbles will emerge from the open end of the capillary tube.

  • The heat source is then removed, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of pKa by Potentiometric Titration

The pKa values of the two amine groups can be determined by potentiometric titration. This involves monitoring the pH of a solution of the amine as a strong acid (e.g., HCl) is added incrementally.

Procedure:

  • A known concentration of 2,2'-Oxybis(ethylamine) is prepared in deionized water.

  • The solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in the solution.

  • A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise volumes from a burette.

  • After each addition of the titrant, the solution is allowed to equilibrate, and the pH is recorded.

  • The titration is continued past the equivalence points.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The two equivalence points, corresponding to the protonation of the two amine groups, are identified from the points of inflection on the curve.

  • The pKa values are determined from the pH at the half-equivalence points.

¹H NMR Spectroscopy

Procedure:

  • A small amount of the 2,2'-Oxybis(ethylamine) sample is dissolved in a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube. A common internal standard, tetramethylsilane (B1202638) (TMS), is added, which is assigned a chemical shift of 0 ppm.

  • The NMR tube is placed in the spectrometer.

  • The magnetic field is shimmed to achieve homogeneity.

  • The ¹H NMR spectrum is acquired by applying a radiofrequency pulse and recording the resulting free induction decay (FID).

  • The FID is Fourier-transformed to produce the frequency-domain spectrum.

  • The spectrum is phased, and the baseline is corrected. The chemical shifts, integration of the peaks, and the splitting patterns (multiplicity) are then analyzed to elucidate the structure.

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

ATR-FTIR is a convenient method for obtaining the infrared spectrum of a liquid sample.

Procedure:

  • The ATR crystal (e.g., diamond or ZnSe) is cleaned thoroughly with a suitable solvent (e.g., isopropanol) and allowed to dry.

  • A background spectrum of the clean, empty ATR crystal is collected. This will be subtracted from the sample spectrum.

  • A small drop of the 2,2'-Oxybis(ethylamine) liquid is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • The sample spectrum is then recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.

  • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the characterization of 2,2'-Oxybis(ethylamine).

G cluster_0 Initial Characterization cluster_1 Physicochemical Properties cluster_2 Structural Elucidation cluster_3 Data Analysis & Confirmation Purity Purity Assessment (GC) Appearance Physical Appearance (Color, State) Purity->Appearance BP Boiling Point Determination Purity->BP Density Density Measurement BP->Density RI Refractive Index Measurement Density->RI pKa pKa Determination (Titration) RI->pKa FTIR FT-IR Spectroscopy RI->FTIR NMR 1H NMR Spectroscopy FTIR->NMR MS Mass Spectrometry NMR->MS Analysis Spectral Interpretation & Data Compilation MS->Analysis Confirmation Structure Confirmation Analysis->Confirmation

Workflow for the characterization of 2,2'-Oxybis(ethylamine).

Conclusion

2,2'-Oxybis(ethylamine) is a fundamental chemical with well-defined basic properties and a distinct structure that lends itself to a variety of applications, including as a monomer in polymer synthesis and as a linker in the development of novel therapeutics. A thorough understanding of its physicochemical properties and spectroscopic profile, obtained through the standardized experimental protocols outlined in this guide, is essential for its effective utilization in research and development.

References

In-Depth Technical Guide: 2,2'-Oxybis(ethylamine) (CAS: 2752-17-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Oxybis(ethylamine), also known by synonyms such as Bis(2-aminoethyl) ether and 2,2'-Diaminodiethyl ether, is a versatile bifunctional primary amine with the CAS number 2752-17-2.[1] Its unique structure, featuring two primary amine groups connected by a flexible ether linkage, makes it a valuable building block in a multitude of applications, ranging from polymer chemistry to advanced drug discovery. This technical guide provides a comprehensive overview of 2,2'-Oxybis(ethylamine), including its chemical and physical properties, key applications with detailed experimental methodologies, and critical safety information.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 2,2'-Oxybis(ethylamine) is presented in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

PropertyValueReference(s)
Molecular Formula C₄H₁₂N₂O[1][2]
Molecular Weight 104.15 g/mol [1][2]
Appearance Colorless to light yellow liquid
Boiling Point 64 °C at 4 mmHg
Density 0.961 g/mL at 20 °C[2]
Refractive Index 1.460[1]
Solubility Soluble in water, methanol (B129727), and chloroform.[2]
Purity >98.0% (GC)[1]

Applications and Experimental Protocols

2,2'-Oxybis(ethylamine) serves as a critical component in several areas of chemical synthesis and materials science. Its bifunctionality allows it to act as a monomer, a cross-linking agent, and a linker molecule.

Polymer Synthesis

The presence of two primary amine groups enables 2,2'-Oxybis(ethylamine) to be used as a monomer in polymerization reactions, imparting flexibility and hydrophilicity to the resulting polymers.

Experimental Protocol (Adapted from a general polycondensation procedure):

A representative procedure for the synthesis of a poly(ester amide) using 2,2'-Oxybis(ethylamine) and a dicarboxylic acid is as follows:

  • Monomer Preparation: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, equimolar amounts of 2,2'-Oxybis(ethylamine) and a selected dicarboxylic acid (e.g., adipic acid) are dissolved in a suitable solvent such as N-methyl-2-pyrrolidone (NMP).

  • Polycondensation: A phosphorylation agent, for example, diphenyl (2,3-dihydro-2-thioxo-3-benzoxazolyl)phosphonate (DBOP), is added to the solution as a catalyst.

  • Reaction: The reaction mixture is heated to a temperature between 80-120°C and stirred under a nitrogen atmosphere for 12-24 hours.

  • Purification: The resulting polymer solution is cooled to room temperature and then poured into a non-solvent like methanol to precipitate the poly(ester amide).

  • Isolation: The precipitated polymer is collected by filtration, washed thoroughly with the non-solvent, and dried under vacuum at 60°C until a constant weight is achieved.

In the synthesis of polyurethanes, 2,2'-Oxybis(ethylamine) can be employed as a chain extender to modify the properties of the final polymer.

Experimental Protocol (Adapted from a general polyurethane synthesis procedure): [3]

  • Prepolymer Formation: In a reaction vessel, a diisocyanate (e.g., isophorone (B1672270) diisocyanate) is reacted with a polyol (e.g., polytetrahydrofuran) in a suitable solvent under a nitrogen atmosphere to form an NCO-terminated prepolymer.

  • Chain Extension: A solution of 2,2'-Oxybis(ethylamine) in the same solvent is then added dropwise to the prepolymer solution with vigorous stirring. The amine groups of 2,2'-Oxybis(ethylamine) react with the isocyanate groups of the prepolymer, leading to chain extension and the formation of the polyurethane.

  • Reaction Completion: The reaction is allowed to proceed at a controlled temperature until the desired molecular weight is achieved, which can be monitored by the disappearance of the NCO peak in the IR spectrum.

  • Isolation: The resulting polyurethane is then precipitated, collected, and dried.

Below is a generalized workflow for the synthesis of polymers using a diamine monomer like 2,2'-Oxybis(ethylamine).

G General Workflow for Polymer Synthesis cluster_reactants Reactant Preparation cluster_reaction Polymerization cluster_purification Purification & Isolation Diamine 2,2'-Oxybis(ethylamine) Polycondensation Polycondensation / Chain Extension Diamine->Polycondensation Comonomer Dicarboxylic Acid / Diisocyanate Comonomer->Polycondensation Precipitation Precipitation in Non-solvent Polycondensation->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Final_Polymer Final Polymer Drying->Final_Polymer Characterization

Caption: Generalized workflow for polymer synthesis.

Intermediate in Pharmaceutical Synthesis and Drug Discovery

The reactive primary amine groups of 2,2'-Oxybis(ethylamine) make it a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

A significant application of 2,2'-Oxybis(ethylamine) in modern drug discovery is its use as a flexible, PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are heterobifunctional molecules that induce the degradation of target proteins.

Experimental Protocol (Adapted from a general PROTAC synthesis procedure): [4][5]

The synthesis of a PROTAC using 2,2'-Oxybis(ethylamine) as a linker typically involves a multi-step process:

  • Functionalization of the Linker: 2,2'-Oxybis(ethylamine) is first mono-protected (e.g., with a Boc group) to allow for sequential reactions. The unprotected amine is then reacted with a suitable derivative of the E3 ligase ligand (e.g., a carboxylic acid derivative of pomalidomide) via amide coupling.

  • Deprotection: The protecting group on the other end of the linker is removed to expose the second primary amine.

  • Coupling to the Target Protein Ligand: The exposed amine is then coupled to a suitable derivative of the target protein ligand (e.g., a carboxylic acid derivative of a kinase inhibitor) through another amide bond formation.

  • Purification: The final PROTAC molecule is purified using techniques such as flash chromatography or preparative HPLC.

The mechanism of action of a PROTAC is a key signaling pathway in targeted protein degradation.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC (with 2,2'-Oxybis(ethylamine) linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation Recycling PROTAC & E3 Ligase Recycled Degradation->Recycling

Caption: PROTAC-mediated protein degradation pathway.

Safety and Handling

2,2'-Oxybis(ethylamine) is a corrosive substance that requires careful handling to ensure laboratory safety.

Hazard Identification and Classification
Hazard StatementGHS ClassificationReference(s)
H314: Causes severe skin burns and eye damage.Skin Corrosion/Irritation, Category 1C; Serious Eye Damage/Eye Irritation, Category 1[6]
H227: Combustible liquid.Flammable Liquids, Category 4
Handling and Storage
  • Handling: Use in a well-ventilated area, preferably under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] Avoid contact with skin, eyes, and clothing.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It is recommended to store under an inert atmosphere as the compound is air sensitive.[1]

First Aid Measures
  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

Toxicological Data
TestSpeciesRouteValueReference(s)
LD50RabbitDermal3350 mg/kg[6]

Conclusion

2,2'-Oxybis(ethylamine) is a chemical of significant interest due to its versatile reactivity and the desirable properties it imparts to resulting materials and molecules. Its role as a flexible linker in PROTACs highlights its importance in the development of next-generation therapeutics. For researchers and developers, a thorough understanding of its properties, applications, and safe handling procedures is paramount to harnessing its full potential in both materials science and drug discovery.

References

Synonyms for 2,2'-Oxybis(ethylamine)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,2'-Oxybis(ethylamine) for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2'-Oxybis(ethylamine), a versatile chemical compound with significant applications in research and pharmaceutical development. The guide covers its nomenclature, physicochemical properties, and key applications, with a focus on its role as a linker in Proteolysis Targeting Chimeras (PROTACs).

Nomenclature and Synonyms

2,2'-Oxybis(ethylamine) is known by several names, which can lead to ambiguity in literature and databases. The use of a Chemical Abstracts Service (CAS) number is the most reliable method for identification.

Primary Identification:

  • CAS Number: 2752-17-2

  • Molecular Formula: C₄H₁₂N₂O[1]

  • IUPAC Name: 2-(2-aminoethoxy)ethan-1-amine[2][3]

A variety of systematic and common names are used interchangeably in chemical contexts.[2] These include:

  • Bis(2-aminoethyl) ether[4]

  • 2,2'-Diaminodiethyl ether[4][5]

  • 2,2'-Oxydiethylamine[4][5]

  • 3-Oxa-1,5-diaminopentane[2]

  • Ethanamine, 2,2'-oxybis-[2]

  • Amino-PEG1-amine

The compound is also commonly available as a dihydrochloride (B599025) salt, which has its own set of identifiers.

Dihydrochloride Salt Identification:

  • CAS Number: 60792-79-2[2]

  • Molecular Formula: C₄H₁₄Cl₂N₂O[2]

  • Synonyms: 2,2'-Oxybis(ethylamine) dihydrochloride, 2,2'-Oxydiethylamine dihydrochloride, Bis(2-aminoethyl) ether dihydrochloride.[2]

G main 2,2'-Oxybis(ethylamine) (CAS: 2752-17-2) iupac IUPAC Name: 2-(2-aminoethoxy)ethan-1-amine main->iupac syn1 Bis(2-aminoethyl) ether main->syn1 syn2 2,2'-Oxydiethylamine main->syn2 syn3 2,2'-Diaminodiethyl ether main->syn3 syn4 3-Oxa-1,5-diaminopentane main->syn4 salt Dihydrochloride Salt (CAS: 60792-79-2) main->salt Forms Salt

Caption: Nomenclature and key synonyms for 2,2'-Oxybis(ethylamine).

Physicochemical Properties

The physical and chemical properties of 2,2'-Oxybis(ethylamine) and its dihydrochloride salt are summarized below. These properties are crucial for designing experimental conditions, ensuring safety, and predicting behavior in various systems.

Table 1: Physicochemical Properties of 2,2'-Oxybis(ethylamine) (Free Base)

Property Value Source(s)
Molecular Weight 104.15 g/mol [1]
Appearance Colorless Liquid
Density 0.961 g/cm³
Boiling Point 69 - 71 °C @ 15 mmHg
183-184 °C @ 760 mmHg
Refractive Index 1.4550 to 1.4580 (@ 20°C) [3]
Solubility Soluble in water, methanol, chloroform

| InChI Key | GXVUZYLYWKWJIM-UHFFFAOYSA-N |[1][3] |

Table 2: Physicochemical Properties of 2,2'-Oxybis(ethylamine) Dihydrochloride

Property Value Source(s)
Molecular Weight 177.07 g/mol [2]
Appearance White to almost white solid/powder
Melting Point 230-234 °C

| InChI Key | KTCUXFVANABSPX-UHFFFAOYSA-N |[2] |

Applications in Drug Development: PROTAC Linkers

A primary application of 2,2'-Oxybis(ethylamine) in modern drug development is its use as a flexible, hydrophilic linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[6][7]

The linker's role is critical; it connects the ligand that binds the POI to the ligand that binds the E3 ligase. The length, flexibility, and hydrophilicity of the linker, properties endowed by the 2,2'-Oxybis(ethylamine) backbone, are crucial for the formation of a stable and effective ternary complex (POI-PROTAC-E3 Ligase), which is a prerequisite for target degradation.[1][6]

PROTAC_Mechanism cluster_0 Cellular Environment POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->PROTAC Recycled PROTAC->Ternary Bridges E3 E3 Ubiquitin Ligase E3->Ternary Binds PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Targeted Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of action for a PROTAC utilizing a flexible linker.

Experimental Protocols

The bifunctional nature of 2,2'-Oxybis(ethylamine), with its two primary amine groups, makes it an ideal starting point for the synthesis of PROTAC linkers. Below is a representative protocol for the synthesis and conjugation of a linker derived from this molecule.

Protocol: Synthesis of a PROTAC using a 2,2'-Oxybis(ethylamine)-derived Linker

This protocol outlines a general workflow for synthesizing a PROTAC where the linker is first attached to an E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) for Cereblon) and then conjugated to a ligand for the protein of interest (POI).

Materials:

  • 2,2'-Oxybis(ethylamine)

  • Mono-Boc protected 2,2'-Oxybis(ethylamine) (or protect one amine group in-situ)

  • E3 ligase ligand with a suitable reactive group (e.g., 4-fluorothalidomide)

  • POI ligand with a carboxylic acid handle

  • Peptide coupling reagents (e.g., HATU, HOBt)

  • Organic base (e.g., DIPEA)

  • Acid for Boc-deprotection (e.g., TFA in DCM)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Reagents for purification (e.g., silica (B1680970) gel for column chromatography, HPLC solvents)

Methodology:

  • Linker-E3 Ligase Conjugation:

    • Dissolve mono-Boc-protected 2,2'-Oxybis(ethylamine) and an E3 ligase ligand (e.g., 4-fluorothalidomide) in an anhydrous polar aprotic solvent like DMF.

    • Add an organic base such as DIPEA to facilitate the nucleophilic aromatic substitution (SNAr) reaction.

    • Heat the reaction mixture and monitor its progress using TLC or LC-MS until the starting material is consumed.

    • After completion, perform an aqueous workup and extract the product with an organic solvent. Purify the resulting Boc-protected Linker-E3 Ligase conjugate using column chromatography.

  • Boc-Deprotection:

    • Dissolve the purified conjugate from the previous step in a suitable solvent such as dichloromethane (B109758) (DCM).

    • Add a solution of trifluoroacetic acid (TFA) in DCM to remove the Boc protecting group, exposing the terminal primary amine.

    • Stir the reaction at room temperature and monitor by LC-MS.

    • Once deprotection is complete, remove the solvent and excess acid under reduced pressure.

  • Final PROTAC Assembly (Amide Coupling):

    • In a separate flask, dissolve the POI ligand (containing a carboxylic acid) in anhydrous DMF.

    • Add a peptide coupling reagent (e.g., HATU) and an organic base (e.g., DIPEA) to activate the carboxylic acid.

    • Add the deprotected Linker-E3 Ligase conjugate (from step 2) to the activated POI ligand solution.

    • Allow the reaction to proceed at room temperature, monitoring by LC-MS.

    • Upon completion, purify the final PROTAC molecule using preparative HPLC to yield the high-purity product.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC using LC-MS, high-resolution mass spectrometry (HRMS), and ¹H NMR.

G start Start Materials: - Mono-Boc-2,2'-Oxybis(ethylamine) - E3 Ligase Ligand (e.g., Fluoro-thalidomide) step1 Step 1: Linker-E3 Ligase Conjugation (SNAr Reaction in DMF/DIPEA) start->step1 purify1 Purification 1 (Column Chromatography) step1->purify1 step2 Step 2: Boc-Deprotection (TFA in DCM) purify1->step2 step3 Step 3: Final Amide Coupling - Activate POI-COOH with HATU/DIPEA - Add deprotected Linker-E3 Ligase step2->step3 purify2 Purification 2 (Preparative HPLC) step3->purify2 poi_ligand Protein of Interest (POI) Ligand (with -COOH group) poi_ligand->step3 end Final PROTAC Molecule purify2->end characterize Characterization (LC-MS, NMR, HRMS) end->characterize

References

An In-depth Technical Guide to Bis(2-aminoethyl) Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bis(2-aminoethyl) ether, also known by its IUPAC name 2-(2-aminoethoxy)ethanamine, is a diamine ether with a flexible backbone, making it a versatile building block in various chemical applications. Its primary amino groups and the central ether linkage impart unique properties that are leveraged in polymer chemistry, as a catalyst, and potentially as a linker in bioconjugation and drug delivery systems. This guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, key applications, and safety and handling protocols, with a focus on its relevance to research and drug development.

Chemical and Physical Properties

Bis(2-aminoethyl) ether is a liquid at room temperature with the chemical formula C₄H₁₂N₂O.[1] Its key identifiers and physicochemical properties are summarized in the table below for easy reference.

PropertyValueReference
IUPAC Name 2-(2-aminoethoxy)ethanamine[1]
Synonyms 1,5-Diamino-3-oxapentane, 2,2'-Oxybis(ethylamine)[1]
CAS Number 2752-17-2[1]
Molecular Formula C₄H₁₂N₂O[1]
Molecular Weight 104.15 g/mol [1]
Appearance Liquid[1]
Boiling Point 180 - 190 °C (for a related compound)
Density 0.909 g/cm³ (for a related compound)
LogP 0.39 (for a related compound)

Synthesis Protocols

The synthesis of bis(2-aminoethyl) ether can be approached through several routes, often starting from readily available precursors like diethylene glycol. Below are detailed experimental protocols for its synthesis.

Synthesis from Diethylene Glycol (Gabriel Synthesis Adaptation)

This method provides a classic and reliable route to primary amines from alcohols, proceeding via a phthalimide (B116566) intermediate.

Experimental Protocol:

  • Activation of Hydroxyl Groups:

    • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve diethylene glycol (1 equivalent) in a suitable aprotic solvent such as anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a sulfonylating agent like p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) (2.2 equivalents) and a non-nucleophilic base such as triethylamine (B128534) (TEA) or pyridine (B92270) (2.5 equivalents).

    • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the di-tosylated or di-mesylated intermediate.

  • Nucleophilic Substitution with Potassium Phthalimide:

    • Dissolve the activated diethylene glycol intermediate (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF).

    • Add potassium phthalimide (2.2 equivalents) to the solution.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

    • After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain the bis-phthalimide derivative.

  • Hydrolysis to Bis(2-aminoethyl) ether:

    • Suspend the bis-phthalimide derivative (1 equivalent) in ethanol.

    • Add hydrazine (B178648) monohydrate (4-5 equivalents) to the suspension.

    • Reflux the mixture for 4-6 hours. A white precipitate of phthalhydrazide (B32825) will form.

    • Cool the reaction mixture, and acidify with concentrated hydrochloric acid to precipitate any remaining phthalhydrazide.

    • Filter the solid and concentrate the filtrate.

    • Dissolve the residue in water and basify with a strong base (e.g., NaOH) to deprotonate the amine hydrochlorides.

    • Extract the final product, bis(2-aminoethyl) ether, with an appropriate organic solvent. Dry the organic layer and remove the solvent under reduced pressure.[2]

Synthesis_from_Diethylene_Glycol DEG Diethylene Glycol Activated_DEG Activated Diethylene Glycol (Ditosylate/Dimesylate) DEG->Activated_DEG 1. TsCl or MsCl, Base Bis_Phthalimide Bis-Phthalimide Derivative Activated_DEG->Bis_Phthalimide 2. Potassium Phthalimide, DMF BAEE Bis(2-aminoethyl) ether Bis_Phthalimide->BAEE 3. Hydrazine, EtOH, Reflux

Synthesis of Bis(2-aminoethyl) ether from Diethylene Glycol.
Synthesis of N-Alkylated Derivatives

For applications requiring modified terminal amines, N-alkylated derivatives such as bis(2-dialkylaminoethyl) ether are often synthesized.

Experimental Protocol (Example: Bis(2-dimethylaminoethyl) ether):

  • Chlorination of N,N-Dimethylethanolamine:

    • React 2-dimethylethanolamine with a chlorinating agent like thionyl chloride to produce the corresponding chloride hydrochloride.[3]

  • Formation of Sodium Alkoxide:

    • Separately, react 2-dimethylethanolamine with sodium metal to form the sodium alkoxide solution.[3]

  • Etherification:

    • Add the chloride hydrochloride from step 1 to the sodium alkoxide solution from step 2 in the presence of a catalyst.

    • The reaction is typically carried out at a controlled temperature.

    • After the reaction is complete, the product is isolated by filtration and purified by reduced pressure distillation.[3]

Another patented method involves the reaction of N,N-dialkylethanolamine, N,N-dialkylamine, and acetylene (B1199291) in an autoclave with a catalyst.[4]

Synthesis_of_N_Alkylated_Derivatives cluster_reactants Reactants Reactant1 N,N-Dialkylethanolamine Reaction Autoclave Reaction (Catalyst, 50-120°C, 3-7h) Reactant1->Reaction Reactant2 N,N-Dialkylamine Reactant2->Reaction Reactant3 Acetylene Reactant3->Reaction Filtration Filtration Reaction->Filtration Rectification Rectification Filtration->Rectification Product Bis(2-dialkylaminoethyl) ether Rectification->Product

General workflow for the synthesis of N-alkylated derivatives.

Applications in Research and Drug Development

The bifunctional nature of bis(2-aminoethyl) ether makes it a valuable component in several areas of research and development.

Polymer Chemistry

Derivatives of bis(2-aminoethyl) ether, particularly the N,N-dimethylated analog, are widely used as catalysts in the production of polyurethane foams.[5][6] They influence the reaction kinetics, leading to materials with specific properties like high resilience.

Bioconjugation and Drug Delivery

The terminal primary amino groups of bis(2-aminoethyl) ether provide reactive sites for conjugation to other molecules. This makes it a candidate for use as a flexible linker in the development of bioconjugates, such as antibody-drug conjugates (ADCs).[7][8] In ADCs, the linker plays a crucial role in connecting a cytotoxic payload to an antibody, influencing the stability, solubility, and release of the drug.[8] While specific examples using bis(2-aminoethyl) ether are not extensively documented in publicly available literature, its structure is analogous to other flexible linkers used in this field.

Bioconjugation_Application Antibody Antibody Linker Bis(2-aminoethyl) ether (Linker) Antibody->Linker Conjugation ADC Antibody-Drug Conjugate Antibody->ADC Payload Drug Payload Linker->Payload Attachment Payload->ADC

Conceptual use of Bis(2-aminoethyl) ether as a linker in an ADC.

Safety and Handling

Bis(2-aminoethyl) ether and its derivatives should be handled with care in a laboratory setting.

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.[9]

  • Ventilation: Use in a well-ventilated area or under a fume hood to avoid inhalation of vapors.[9]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[9]

Specific Hazards (for related compounds):

  • N-alkylated derivatives can be corrosive and cause severe skin burns and eye damage.[10]

Accidental Release Measures:

  • In case of a spill, ensure adequate ventilation and wear appropriate PPE.

  • Contain the spill and clean it up using an inert absorbent material.

  • Dispose of the waste in accordance with local, regional, and national regulations.[11]

Conclusion

Bis(2-aminoethyl) ether is a chemical compound with significant potential, particularly as a building block and linker in the synthesis of more complex molecules. While its direct applications in drug development are not as well-documented as its N-alkylated derivatives in polymer chemistry, its structural features suggest it is a promising candidate for further exploration in bioconjugation and related fields. Researchers and drug development professionals should consider its versatile chemistry and handle it with the appropriate safety precautions. Further research into its biological activity and toxicological profile is warranted to fully elucidate its potential in the pharmaceutical sciences.

References

An In-depth Technical Guide to 2,2'-Oxybis(ethylamine) as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Oxybis(ethylamine), also known as bis(2-aminoethyl) ether, is a versatile difunctional primary amine with a flexible ether linkage. Its unique structural characteristics make it a crucial building block and intermediate in a wide array of chemical syntheses. The presence of two primary amine groups allows for its participation in various reactions, including polymerization, acylation, alkylation, and condensation reactions. The ether moiety imparts flexibility and hydrophilicity to the molecules and polymers derived from it. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and safety considerations of 2,2'-Oxybis(ethylamine) for professionals in research and drug development.

Chemical and Physical Properties

A summary of the key physicochemical properties of 2,2'-Oxybis(ethylamine) is presented in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₄H₁₂N₂O
Molecular Weight 104.15 g/mol
CAS Number 2752-17-2
Appearance Colorless to light yellow clear liquid
Boiling Point 183-184 °C at 760 mmHg
Density 0.961 g/cm³
Purity >98.0% (GC)
Synonyms Bis(2-aminoethyl) ether, 2,2'-Diaminodiethyl ether, 2,2'-Oxydiethylamine
InChI Key GXVUZYLYWKWJIM-UHFFFAOYSA-N
SMILES NCCOCCN

Synthesis of 2,2'-Oxybis(ethylamine)

The primary industrial synthesis of 2,2'-Oxybis(ethylamine) involves the reaction of ethylene (B1197577) oxide with aqueous ammonia (B1221849). This process also yields other ethanolamines, and the product distribution is influenced by the reaction conditions.

Industrial Synthesis: Reaction of Ethylene Oxide and Ammonia

Generalized Industrial Protocol:

  • Reaction Setup: The reaction is typically carried out in a high-pressure reactor.

  • Reactant Charging: Aqueous ammonia and ethylene oxide are fed into the reactor. The molar ratio of ammonia to ethylene oxide is a critical parameter to control the product distribution.

  • Reaction Conditions: The reaction is conducted at elevated temperatures and pressures to maintain the reactants in the liquid phase.

  • Product Separation: After the reaction, the resulting mixture containing 2,2'-Oxybis(ethylamine), other ethanolamines, unreacted ammonia, and water is subjected to a series of separation and purification steps, typically involving distillation and stripping columns, to isolate the desired product.

Disclaimer: This is a generalized overview of the industrial process and should not be considered a detailed experimental protocol for laboratory synthesis.

Alternative Synthetic Route

An alternative, multi-step synthesis starting from diethylene glycol has been suggested, which may be more amenable to a laboratory setting. The general steps for this route are:

  • Activation of Hydroxyl Groups: The hydroxyl groups of diethylene glycol are activated, for example, through tosylation or mesylation.

  • Nucleophilic Substitution: The activated intermediate is then reacted with a nitrogen source, such as potassium phthalimide (B116566) (a Gabriel synthesis approach).

  • Hydrolysis: The resulting phthalimide derivative is hydrolyzed to yield the final product, 2,2'-Oxybis(ethylamine).

Applications as a Chemical Intermediate

The bifunctional nature of 2,2'-Oxybis(ethylamine) makes it a valuable intermediate in numerous industrial applications.

Pharmaceutical Synthesis

2,2'-Oxybis(ethylamine) serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its two primary amine groups provide reactive sites for the construction of more complex molecules. It can be used as a linker or spacer in drug design to connect different pharmacophores.

Polymer Chemistry

In the field of polymer chemistry, 2,2'-Oxybis(ethylamine) is utilized as a monomer or a curing agent.

  • Epoxy Resins: It acts as a curing agent for epoxy resins, where the amine groups react with the epoxide rings to form a cross-linked polymer network. The flexible ether linkage in its backbone can impart improved toughness and flexibility to the cured resin.

  • Polyamides and Polyimides: It can be used as a diamine monomer in the synthesis of polyamides and polyimides, contributing to the flexibility and thermal stability of the resulting polymers.

Other Industrial Applications
  • Corrosion Inhibitors: Its derivatives can be used as corrosion inhibitors in various industrial processes.

  • Surfactants and Chelating Agents: The amine and ether functionalities make it a precursor for the synthesis of specialized surfactants and chelating agents.

  • Gas Treating: Amines are used in gas sweetening processes to remove acidic gases like H₂S and CO₂. While other ethanolamines are more common, derivatives of 2,2'-Oxybis(ethylamine) can find application in this area.

Safety and Handling

2,2'-Oxybis(ethylamine) is a corrosive substance that requires careful handling to ensure safety.

Hazard Identification:

  • Causes severe skin burns and eye damage.

  • May be harmful if swallowed or inhaled.

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin contact.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working in areas with poor ventilation or when generating aerosols or mists.

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Keep container tightly closed when not in use.

  • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention immediately.

  • Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.

Visualizations

Synthesis Pathway

Synthesis_Pathway EthyleneOxide Ethylene Oxide Reactor High Pressure Reactor EthyleneOxide->Reactor Ammonia Aqueous Ammonia Ammonia->Reactor Mixture Reaction Mixture Reactor->Mixture Elevated Temp. & Pressure Separation Separation & Purification Mixture->Separation Product 2,2'-Oxybis(ethylamine) Separation->Product

Caption: Industrial synthesis of 2,2'-Oxybis(ethylamine).

Experimental Workflow: Use as an Epoxy Curing Agent

Experimental_Workflow Start Start Weigh Weigh Epoxy Resin and 2,2'-Oxybis(ethylamine) Start->Weigh Mix Thoroughly Mix Components Weigh->Mix Degas Degas Mixture (e.g., in a vacuum chamber) Mix->Degas Pour Pour into Mold Degas->Pour Cure Cure at Specified Temperature and Time Pour->Cure PostCure Post-Cure (optional) Cure->PostCure Characterize Characterize Cured Polymer (e.g., DSC, TGA, Mechanical Testing) Cure->Characterize If no post-cure PostCure->Characterize End End Characterize->End

Caption: Workflow for using 2,2'-Oxybis(ethylamine) as an epoxy curing agent.

Role as a Versatile Chemical Intermediate

Versatile_Intermediate Oxybis 2,2'-Oxybis(ethylamine) Pharma Pharmaceuticals (APIs, Linkers) Oxybis->Pharma Acylation, Alkylation Polymers Polymers (Epoxy Curing, Polyamides) Oxybis->Polymers Polymerization, Cross-linking Surfactants Surfactants & Chelating Agents Oxybis->Surfactants Derivatization CorrosionInhibitors Corrosion Inhibitors Oxybis->CorrosionInhibitors Synthesis of Active Molecules

Caption: Diverse applications of 2,2'-Oxybis(ethylamine) as an intermediate.

An In-depth Technical Guide to the Primary Amine Functionalities of 2,2'-Oxybis(ethylamine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-Oxybis(ethylamine), also known as bis(2-aminoethyl) ether, is a versatile difunctional primary amine with significant applications in polymer chemistry, materials science, and pharmaceutical development. Its unique structure, featuring two primary amine functionalities connected by a flexible ether linkage, imparts desirable properties to a range of molecular constructs. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and analytical characterization of the primary amine groups in 2,2'-Oxybis(ethylamine). Detailed experimental protocols for its analysis and utilization in key applications are presented, alongside quantitative data and visualizations to facilitate a deeper understanding of its chemical behavior.

Chemical and Physical Properties

2,2'-Oxybis(ethylamine) is a colorless to light yellow liquid at room temperature. The presence of two primary amine groups and an ether oxygen atom makes the molecule polar and soluble in water and other polar organic solvents.[1]

PropertyValueReference
Molecular Formula C4H12N2O[1][2][3][4]
Molecular Weight 104.15 g/mol [1][2][4][5][6][7][8]
Boiling Point 183-184 °C at 760 mmHg[5]
Density 0.961 g/cm³[1][5]
Refractive Index 1.4550 to 1.4580 (20°C, 589 nm)[1][3]
CAS Number 2752-17-2[2][3][4][5][6][7][8]
Basicity of the Primary Amine Functionalities
Amine FunctionalityEstimated pKa1Estimated pKa2
Primary Amine~10.5~9.7

Note: These are estimated values based on the pKa of similar aliphatic diamines. The actual values may vary and are dependent on factors such as temperature and ionic strength.

Reactivity of the Primary Amine Functionalities

The two primary amine groups of 2,2'-Oxybis(ethylamine) are nucleophilic and readily undergo a variety of chemical reactions, making it a valuable building block in organic synthesis.

Acylation Reactions

The primary amines react with acylating agents such as acid chlorides, anhydrides, and carboxylic acids (in the presence of coupling agents) to form stable amide bonds. This reaction is fundamental to its use in the synthesis of polyamides.

Alkylation Reactions

Alkylation of the primary amines with alkyl halides or other alkylating agents can lead to the formation of secondary and tertiary amines, or even quaternary ammonium (B1175870) salts.

Reactions with Aldehydes and Ketones

Reaction with aldehydes and ketones results in the formation of imines (Schiff bases), which can be subsequently reduced to form stable secondary amines.

Reactions with Epoxides

The nucleophilic amine groups react with epoxides in a ring-opening reaction to form β-amino alcohols. This reaction is the basis for its use as a curing agent for epoxy resins.

Key Applications and Experimental Protocols

The difunctional nature of 2,2'-Oxybis(ethylamine) makes it a versatile molecule for various applications.

Monomer for Polyamide Synthesis

The ability of 2,2'-Oxybis(ethylamine) to form amide bonds with dicarboxylic acids or their derivatives makes it an excellent monomer for the synthesis of polyamides. The flexible ether linkage in its backbone can impart improved solubility and processability to the resulting polymers.

This protocol describes a general method for the direct polycondensation of a dicarboxylic acid with 2,2'-Oxybis(ethylamine).

  • Materials:

    • 2,2'-Oxybis(ethylamine) (1.0 mmol)

    • Dicarboxylic acid (e.g., adipic acid) (1.0 mmol)

    • N-methyl-2-pyrrolidone (NMP) (7.0 mL)

    • Pyridine (B92270) (Py) (0.5 mL)

    • Triphenyl phosphite (B83602) (TPP) (2.0 mmol)

    • Calcium chloride (CaCl2) (0.3 mmol)

    • Lithium chloride (LiCl) (0.2 mmol)

    • Methanol (B129727) (MeOH)

    • Distilled water (H2O)

  • Procedure:

    • In a reaction flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve the dicarboxylic acid (1.0 mmol) and 2,2'-Oxybis(ethylamine) (1.0 mmol) in a solution of NMP (7.0 mL) containing CaCl2 (0.3 mmol) and LiCl (0.2 mmol).

    • Add pyridine (0.5 mL) and triphenyl phosphite (2.0 mmol) to the reaction mixture.

    • Heat the mixture to 110°C and stir for 15 hours.

    • After cooling to room temperature, pour the viscous polymer solution into a 2:3 mixture of distilled water and methanol with vigorous stirring.

    • The polyamide will precipitate. Collect the precipitate by vacuum filtration.

    • Wash the polymer thoroughly with distilled water to remove any unreacted monomers and salts.

    • Dry the purified polyamide in a vacuum oven at 110°C for 24 hours.[9]

Polyamide_Synthesis Diamine 2,2'-Oxybis(ethylamine) (H₂N-R-NH₂) Polymerization Polycondensation Diamine->Polymerization Diacid Dicarboxylic Acid (HOOC-R'-COOH) Diacid->Polymerization Reagents TPP, Pyridine, LiCl, CaCl₂ NMP, 110°C Reagents->Polymerization Polyamide Polyamide (-HN-R-NHCO-R'-CO-)n Polymerization->Polyamide Precipitation Precipitation (H₂O/MeOH) Polyamide->Precipitation Purified_Polyamide Purified Polyamide Precipitation->Purified_Polyamide

Figure 1: Workflow for Polyamide Synthesis.
Curing Agent for Epoxy Resins

The primary amine groups of 2,2'-Oxybis(ethylamine) can react with the epoxide groups of epoxy resins, leading to cross-linking and the formation of a rigid thermoset polymer. The flexible ether backbone of the diamine can enhance the toughness of the cured resin.

This protocol outlines a general procedure to study the curing kinetics of an epoxy resin with 2,2'-Oxybis(ethylamine) using Differential Scanning Calorimetry (DSC).

  • Materials:

    • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

    • 2,2'-Oxybis(ethylamine)

    • DSC instrument

  • Procedure:

    • Prepare a series of homogeneous mixtures of the epoxy resin and 2,2'-Oxybis(ethylamine) at different stoichiometric ratios (e.g., 0.8, 0.9, 1.0, 1.1, 1.2 amine hydrogen to epoxide group ratio).

    • Seal a small amount (5-10 mg) of each mixture in a DSC pan.

    • Place the pan in the DSC instrument and rapidly heat to the desired isothermal curing temperature (e.g., 80°C, 100°C, 120°C).

    • Record the heat flow as a function of time until the reaction is complete (i.e., the heat flow returns to the baseline).

    • The rate of cure and the extent of conversion can be determined by analyzing the resulting thermograms. The activation energy of the curing reaction can be calculated by performing the experiment at different isothermal temperatures.

Epoxy_Curing Epoxy Epoxy Resin Mixing Mixing Epoxy->Mixing Diamine 2,2'-Oxybis(ethylamine) Diamine->Mixing Curing Isothermal Curing (DSC) Mixing->Curing Cured_Resin Cured Epoxy Resin Curing->Cured_Resin Kinetics Kinetic Analysis (Activation Energy, Rate Constant) Curing->Kinetics

Figure 2: Workflow for Epoxy Curing and Kinetic Analysis.
Linker for Proteolysis Targeting Chimeras (PROTACs)

2,2'-Oxybis(ethylamine) can be utilized as a flexible linker in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins. The ether linkages can improve the solubility and cell permeability of the PROTAC.

This protocol provides a generalized, hypothetical multi-step synthesis of a PROTAC incorporating a 2,2'-Oxybis(ethylamine)-derived linker.

  • Materials:

    • 2,2'-Oxybis(ethylamine)

    • Ligand for E3 ligase with a reactive group (e.g., carboxylic acid)

    • Ligand for the protein of interest (POI) with a reactive group (e.g., alkyl halide)

    • Protecting group (e.g., Boc anhydride)

    • Coupling agent (e.g., HATU)

    • Base (e.g., DIPEA)

    • Deprotecting agent (e.g., TFA)

    • Anhydrous solvents (e.g., DMF, DCM)

  • Procedure:

    • Mono-protection: React 2,2'-Oxybis(ethylamine) with one equivalent of a protecting group (e.g., Boc anhydride) to selectively protect one of the primary amine groups.

    • Coupling to E3 Ligase Ligand: Activate the carboxylic acid of the E3 ligase ligand with a coupling agent (e.g., HATU) in the presence of a base (e.g., DIPEA) and then react it with the unprotected amine of the mono-protected linker.

    • Deprotection: Remove the protecting group from the other end of the linker using an appropriate deprotecting agent (e.g., TFA in DCM).

    • Coupling to POI Ligand: React the newly deprotected amine with the POI ligand containing a suitable reactive group (e.g., an alkyl halide) in the presence of a base.

    • Purification: Purify the final PROTAC product using chromatography (e.g., HPLC).

PROTAC_Synthesis Diamine 2,2'-Oxybis(ethylamine) Protection Mono-protection (e.g., Boc) Diamine->Protection Protected_Linker Mono-protected Linker Protection->Protected_Linker Coupling1 Amide Coupling (HATU, DIPEA) Protected_Linker->Coupling1 E3_Ligand E3 Ligase Ligand (-COOH) E3_Ligand->Coupling1 Intermediate1 Linker-E3 Ligand Conjugate Coupling1->Intermediate1 Deprotection Deprotection (e.g., TFA) Intermediate1->Deprotection Intermediate2 De-protected Conjugate Deprotection->Intermediate2 Coupling2 Alkylation Intermediate2->Coupling2 POI_Ligand POI Ligand (-X) POI_Ligand->Coupling2 PROTAC Final PROTAC Coupling2->PROTAC

Figure 3: Hypothetical PROTAC Synthesis Workflow.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 2,2'-Oxybis(ethylamine) and its derivatives.

  • ¹H NMR: The proton NMR spectrum of the free base in a solvent like CDCl₃ would be expected to show three signals: a singlet for the -NH₂ protons, and two triplets for the -CH₂- protons adjacent to the nitrogen and oxygen atoms, respectively.

  • ¹³C NMR: The carbon NMR spectrum would be expected to show two distinct signals for the two types of carbon atoms in different chemical environments.

  • Sample Preparation: Dissolve approximately 10-20 mg of 2,2'-Oxybis(ethylamine) in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube. Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is required.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher

    • Pulse sequence: Standard single-pulse experiment

    • Number of scans: 16-64 (depending on concentration)

    • Relaxation delay: 1-5 seconds

  • Data Acquisition and Processing: Acquire the free induction decay (FID) and process the data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of 2,2'-Oxybis(ethylamine) will exhibit characteristic absorption bands for its primary amine and ether groups.[2][6]

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Primary Amine (N-H)Symmetric & Asymmetric Stretching3300-3500 (two bands)
Primary Amine (N-H)Scissoring1590-1650
C-NStretching1020-1250
C-O-CAsymmetric Stretching1070-1150
C-HStretching2850-2960

Conclusion

The primary amine functionalities of 2,2'-Oxybis(ethylamine) are central to its diverse applications in science and industry. A thorough understanding of their chemical properties, reactivity, and analytical characterization is essential for researchers and developers working with this versatile molecule. The experimental protocols and data presented in this guide provide a solid foundation for the effective utilization of 2,2'-Oxybis(ethylamine) in the synthesis of advanced materials and therapeutics. Further research to precisely determine its pKa values and to quantify the kinetics of its various reactions will undoubtedly expand its utility and lead to the development of novel applications.

References

An In-depth Technical Guide on the Role of 2,2'-Oxybis(ethylamine) in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

From: Gemini Advanced Technical Division

Subject: Comprehensive Analysis of 2,2'-Oxybis(ethylamine) in Polymer Synthesis and Applications

Executive Summary

2,2'-Oxybis(ethylamine), also known as di-(2-aminoethyl) ether, is a highly versatile diamine monomer and building block in polymer chemistry. Its unique structure, characterized by two primary amine groups separated by a flexible ether linkage, imparts valuable properties such as hydrophilicity, flexibility, and reactivity to a wide range of polymers.[1] This guide provides a detailed examination of its core roles as a curing agent for epoxy resins, a monomer in the synthesis of polyamides and polyurethanes, and a critical component in the development of advanced biomaterials like hydrogels. We present quantitative data, detailed experimental protocols, and mechanistic diagrams to offer a comprehensive resource for professionals in material science and drug development.

Core Roles and Chemical Structure

The utility of 2,2'-Oxybis(ethylamine) stems from its bifunctional nature. The two primary amine groups serve as reactive sites for various polymerization reactions, including addition and condensation reactions.[1] The central ether bond provides significant rotational freedom, which translates to enhanced flexibility in the resulting polymer backbone.

Caption: Structure of 2,2'-Oxybis(ethylamine).

Application as an Epoxy Resin Curing Agent

2,2'-Oxybis(ethylamine) is an effective curing agent (hardener) for epoxy resins. The active hydrogens on its primary amine groups react with the epoxide rings of the resin in a ring-opening addition reaction. This process forms a highly cross-linked, thermoset polymer network. Aliphatic amines like 2,2'-Oxybis(ethylamine) can cure epoxy resins at room temperature.[2][3]

The flexible ether linkage in the curing agent's backbone imparts improved flexibility and impact strength to the cured epoxy, a desirable property for applications requiring durability and resistance to mechanical stress.

Epoxy Curing Mechanism Monomers Epoxy Resin (R-CH-O-CH₂) + 2,2'-Oxybis(ethylamine) PrimaryAmineAttack Primary Amine Attack: Active hydrogen on -NH₂ reacts with epoxy ring Monomers->PrimaryAmineAttack Step 1: Ring Opening SecondaryAmine Formation of Secondary Amine and Hydroxyl Group PrimaryAmineAttack->SecondaryAmine Forms first linkage SecondaryAmineAttack Secondary Amine Attack: Remaining active hydrogen on -NH- reacts with another epoxy ring SecondaryAmine->SecondaryAmineAttack Step 2: Further Reaction CrosslinkedNetwork Cross-linked Thermoset Polymer SecondaryAmineAttack->CrosslinkedNetwork Forms stable 3D network

Caption: Epoxy curing workflow with an amine agent.

Quantitative Data: Curing Properties

The choice of curing agent significantly impacts the final properties of the epoxy system. While specific data for 2,2'-Oxybis(ethylamine) requires proprietary formulation details, the table below illustrates typical effects of aliphatic amine curing agents on a standard DGEBA epoxy resin.

PropertyValue RangeSignificance
Amine Hydrogen Equivalent Weight (AHEW)~26 g/eqDetermines the stoichiometric mixing ratio with epoxy resin.
Pot Life (100g mass @ 25°C)20 - 60 minutesShorter pot life is typical for reactive aliphatic amines.[2]
Heat Deflection Temperature (HDT)80 - 120 °CLower compared to aromatic amines, indicating use for moderate temperature applications.[4]
Tensile Strength50 - 80 MPaGood mechanical strength for structural applications.
Elongation at Break5 - 15 %The ether linkage contributes to higher flexibility than rigid amine hardeners.
Experimental Protocol: Epoxy Resin Curing

Objective: To prepare a cured epoxy specimen using 2,2'-Oxybis(ethylamine) as the hardener.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) epoxy resin (Epoxy Equivalent Weight ~188 g/eq)

  • 2,2'-Oxybis(ethylamine) (AHEW = 26.04 g/eq)

  • Mixing container and stirrer

  • Mold for casting

  • Vacuum oven

Procedure:

  • Stoichiometric Calculation: Calculate the required parts by weight of the curing agent per 100 parts of resin (phr).

    • phr = (AHEW / EEW) * 100 = (26.04 / 188) * 100 ≈ 13.85 phr.

  • Mixing: Weigh 100g of DGEBA resin into a clean mixing container. Add 13.85g of 2,2'-Oxybis(ethylamine) to the resin.

  • Stirring: Mix the components thoroughly for 3-5 minutes, ensuring a homogenous mixture. Scrape the sides and bottom of the container to ensure all material is incorporated.

  • Degassing: Place the mixture in a vacuum chamber for 5-10 minutes to remove any entrapped air bubbles.

  • Casting: Pour the degassed mixture into the desired mold.

  • Curing: Allow the casted specimen to cure at room temperature (25°C) for 24 hours, followed by a post-cure in an oven at 80°C for 2-3 hours to ensure full cross-linking and optimal properties.[2]

Role as a Monomer in Polyamide Synthesis

2,2'-Oxybis(ethylamine) is a valuable diamine monomer for creating polyamides through step-growth polycondensation with dicarboxylic acids or their derivatives.[1][5] The resulting polyamides, often a type of polyether amide (PEA), are known for their enhanced flexibility, solubility, and biocompatibility compared to traditional aliphatic polyamides like Nylon.[1][6]

These properties make them suitable for applications in fibers, engineering plastics, and importantly, in biomedical fields.[7]

Polyamide Synthesis Workflow Reactants Dicarboxylic Acid (e.g., Adipoyl Chloride) + 2,2'-Oxybis(ethylamine) Mixing Mix monomers in a suitable aprotic solvent (e.g., NMP) Reactants->Mixing Polycondensation Polycondensation Reaction (Low Temperature) Mixing->Polycondensation Initiate reaction Byproduct Byproduct Removal (e.g., HCl is neutralized) Polycondensation->Byproduct produces Polymer Precipitate and Purify Polyetheramide (PEA) Polymer Polycondensation->Polymer forms Characterization Characterize Polymer (GPC, NMR, DSC) Polymer->Characterization

Caption: Workflow for polyetheramide synthesis.

Quantitative Data: Properties of a Polyetheramide

The properties of polyamides derived from 2,2'-Oxybis(ethylamine) can be tailored by the choice of the diacid comonomer. Below is a representative example of a polyetheramide synthesized with 2,5-furandicarboxylic acid (FDCA), a bio-based monomer.[8]

PropertyRepresentative ValueComparison to Nylon 6,6
Number-Average Molecular Weight (Mn)10,000 - 30,000 g/mol Typically 10,000 - 20,000 g/mol
Glass Transition Temperature (Tg)110 - 140 °C~60 °C
Tensile Modulus2.5 - 3.5 GPa~3.0 GPa
SolubilitySoluble in polar aprotic solvents (NMP, DMAc)[6]Generally insoluble except in strong acids
Experimental Protocol: Synthesis of a Polyetheramide

Objective: To synthesize a polyetheramide via low-temperature solution polycondensation.

Materials:

Procedure:

  • Dissolution: In a nitrogen-purged reaction flask equipped with a mechanical stirrer, dissolve a specific molar amount of 2,2'-Oxybis(ethylamine) and a corresponding molar amount of triethylamine in anhydrous NMP. Cool the solution to 0°C in an ice bath.

  • Monomer Addition: Slowly add an equimolar amount of adipoyl chloride, dissolved in a small amount of NMP, to the stirred diamine solution.

  • Polymerization: Maintain the reaction at 0°C for 1 hour, then allow it to warm to room temperature and continue stirring for 4-6 hours. The viscosity of the solution will increase as the polymer forms.

  • Precipitation: Pour the viscous polymer solution into a large excess of methanol with vigorous stirring. The solid polyetheramide will precipitate.

  • Purification: Filter the polymer, wash it thoroughly with fresh methanol to remove unreacted monomers and salts, and then wash with water.

  • Drying: Dry the purified polymer in a vacuum oven at 60-80°C until a constant weight is achieved.

  • Characterization: Analyze the polymer's molecular weight using Gel Permeation Chromatography (GPC) and confirm its structure via NMR spectroscopy.[9]

Applications in Hydrogels and Biomaterials

The hydrophilicity and flexibility imparted by the ether linkage make 2,2'-Oxybis(ethylamine) an excellent component for creating hydrogels.[10] Hydrogels are 3D polymer networks that can absorb large amounts of water, closely mimicking the properties of natural soft tissue.[11]

When used as a crosslinker or as part of a copolymer backbone, 2,2'-Oxybis(ethylamine) helps create biocompatible and biodegradable materials.[1] These hydrogels are being explored for a variety of biomedical applications, including:

  • Drug Delivery: As matrices for the controlled release of therapeutic agents.[10]

  • Tissue Engineering: As scaffolds that support cell growth and tissue regeneration.[12][13]

  • Biosensors: As responsive materials that can detect biological molecules.[14]

For instance, it can be reacted with diacrylates to form cross-linked hydrogel networks via Michael addition or other polymerization techniques.[9]

Other Notable Applications

  • Polyurethane Synthesis: While less common than its use in epoxies and polyamides, it can be used as a chain extender in polyurethane synthesis, where its amine groups react with isocyanate groups.[15][16] This introduces flexible ether segments into the polyurethane backbone, modifying its elastomeric properties.

  • PROTAC Linkers: In the field of drug development, its structure is used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to selectively degrade target proteins.[17]

Conclusion

2,2'-Oxybis(ethylamine) is a foundational diamine in modern polymer chemistry with a diverse and expanding range of applications. Its unique combination of reactivity, flexibility, and hydrophilicity allows for the synthesis of polymers with tailored properties. From enhancing the toughness of industrial epoxy coatings to forming the biocompatible scaffolds essential for next-generation tissue engineering, its versatility makes it a subject of ongoing research and a key component for innovation in materials science and medicine. The protocols and data provided herein serve as a technical foundation for professionals seeking to leverage the unique attributes of this important chemical building block.

References

The Core of Connection: A Technical Guide to PEG-Based PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Linker as a Linchpin in Targeted Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality, redirecting the cell's endogenous ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three critical elements: a ligand to bind the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] Far from being a passive spacer, the linker is a critical determinant of a PROTAC's efficacy, profoundly influencing its physicochemical properties, cell permeability, and the geometric precision required for efficient ternary complex formation.[3][4]

Among the diverse chemical scaffolds used for linkers, polyethylene (B3416737) glycol (PEG) chains are the most prevalent motifs.[5][6] Their prevalence is due to a unique combination of desirable properties:

  • Enhanced Solubility: The hydrophilic nature of the PEG backbone, with its repeating ether oxygens, significantly improves the aqueous solubility of often-hydrophobic PROTAC molecules, which is crucial for their formulation and bioavailability.[7][8]

  • Tunable Length and Flexibility: PEG linkers can be synthesized with precise, varying lengths, allowing for systematic optimization of the distance between the POI and E3 ligase.[7][8] This flexibility can be advantageous in allowing the two binding partners to adopt an optimal orientation for ubiquitination.[4]

  • Improved Permeability: While seemingly counterintuitive for hydrophilic chains, the flexibility of PEG linkers can allow the PROTAC to adopt folded conformations. This folding can shield the molecule's polar surface area, creating a more compact structure that is better able to traverse the lipophilic cell membrane.[4]

  • Biocompatibility and Synthetic Accessibility: PEG motifs are well-tolerated in biological systems and are synthetically accessible, with a wide range of commercially available bifunctional derivatives that facilitate the rapid assembly of PROTAC libraries.[6][8]

This technical guide provides an in-depth exploration of PEG-based PROTAC linkers, with a focus on core molecules like 2,2'-Oxybis(ethylamine), offering quantitative data, detailed experimental protocols, and visualizations of key concepts to aid researchers in the rational design of next-generation protein degraders.

Mechanism of Action: A Visualized Pathway

The primary function of a PROTAC is to act as a molecular bridge, inducing proximity between a target protein and an E3 ligase. This action initiates a catalytic cycle of protein degradation.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC (POI Ligand - PEG Linker - E3 Ligand) PROTAC->Ternary Bridges Recycle PROTAC Recycling E3 E3 Ubiquitin Ligase E3->Ternary Recruited Ternary->PROTAC Release PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Quantitative Data: The Impact of PEG Linker Length on Efficacy

The length of the linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair. A linker that is too short can cause steric clashes, preventing ternary complex formation, while an overly long or flexible linker may not facilitate a productive orientation for ubiquitination.[6][9] The following tables summarize quantitative data from studies that systematically varied PEG or similar alkyl/ether linker lengths and measured the resulting degradation potency (DC₅₀) and efficacy (Dₘₐₓ).

Table 1: Impact of Linker Length on TBK1 Degradation [5]

PROTAC Linker CompositionLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
Alkyl/Ether Combination< 12No DegradationN/A
Alkyl/Ether Combination21396
Alkyl/Ether Combination2929276

TBK1-targeting PROTACs utilizing a VHL ligand. Data demonstrates an optimal linker length window for potent degradation.

Table 2: Impact of Linker Length on BRD4 Degradation [5]

PROTAC Linker CompositionLinker PEG UnitsE3 LigaseDC₅₀ (µM) in H661 cells
PEG0CRBN< 0.5
PEG1CRBN> 5
PEG2CRBN> 5
PEG4CRBN< 0.5
PEG0VHLPotent
PEG4VHLLess Potent

BRD4-targeting PROTACs using JQ1 as the warhead. This data highlights a non-linear relationship between linker length and degradation and shows that the optimal length depends on the E3 ligase used.

Table 3: Physicochemical Properties of Representative PROTACs [10][11]

PropertyRule of Five (Ro5) GuidelineTypical PROTAC Range
Molecular Weight (MW)≤ 500 Da700 - 1100 Da
Hydrogen Bond Donors (HBD)≤ 51 - 6
Hydrogen Bond Acceptors (HBA)≤ 1010 - 18
Calculated LogP (cLogP)≤ 51 - 6
Topological Polar Surface Area (TPSA)≤ 140 Ų120 - 220 Ų

PROTACs often exist in chemical space "beyond the rule of five" (bRo5), making properties like solubility, often enhanced by PEG linkers, particularly critical for developability.

Experimental Protocols

Detailed and reproducible protocols are essential for the synthesis and evaluation of novel PROTACs. The following sections provide methodologies for key experiments.

Protocol 1: Synthesis of a Representative BRD4-Targeting PROTAC with a PEG Linker

This protocol describes a common two-step approach for synthesizing a PROTAC that targets BRD4 for degradation by the Cereblon (CRBN) E3 ligase, using a PEG linker. The strategy involves the amide coupling of a JQ1 derivative (warhead) to a pre-formed Pomalidomide-PEG-linker intermediate.

Step 1: Synthesis of Pomalidomide-PEG-Amine Intermediate This intermediate is often commercially available or can be synthesized via SₙAr reaction between 4-fluorothalidomide and an amino-PEG-amine derivative.[12][13]

Step 2: Amide Coupling to JQ1-acid [3][7]

  • Reagent Preparation:

    • Dissolve JQ1-carboxylic acid (1.0 equivalent) and a Pomalidomide-PEG-amine linker (e.g., Pomalidomide-amido-PEG3-C2-NH2, 1.1 equivalents) in anhydrous Dimethylformamide (DMF).[14]

  • Coupling Reaction:

    • To the stirred solution, add HATU (1.2 equivalents) as the coupling agent.

    • Add N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents) as a non-nucleophilic base.

    • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitoring and Work-up:

    • Monitor the reaction progress by LC-MS until the JQ1-acid starting material is consumed.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative reverse-phase HPLC to yield the final, pure PROTAC.

    • Characterize the final product by ¹H NMR and HRMS.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.[6][8]

  • Cell Culture and Treatment:

    • Plate a relevant human cell line (e.g., MDA-MB-231 for BRD4) in 6-well plates and allow them to adhere overnight.[15]

    • Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range is 0.1 nM to 10 µM.

    • Treat the cells with the varying PROTAC concentrations for a specified time (e.g., 18-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[16]

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

    • Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[8]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification and Sample Preparation:

    • Collect the supernatant and determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Normalize all samples to the same protein concentration using lysis buffer.

    • Add 4X Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Immunoblotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin).[7]

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect protein bands using an enhanced chemiluminescence (ECL) substrate and a suitable imaging system.[8]

    • Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the target protein band intensity to the loading control for each sample.

    • Calculate DC₅₀ and Dₘₐₓ values by plotting the normalized protein levels against the PROTAC concentration.[6]

Protocol 3: Ternary Complex Formation Assay (General Principles)

Confirming that a PROTAC can form a stable ternary complex is crucial. Several biophysical methods can be used, with Surface Plasmon Resonance (SPR) and Time-Resolved Fluorescence Energy Transfer (TR-FRET) being common choices.[1][4]

Method A: Surface Plasmon Resonance (SPR) [4]

  • Objective: To measure the kinetics (on-rate, off-rate) and affinity (K₋) of binary and ternary complex formation.

  • Setup: Typically, the E3 ligase (e.g., His-tagged VHL-ElonginB-ElonginC complex) is immobilized on the sensor chip surface.

  • Binary Analysis: The POI and the PROTAC are flowed over the chip individually to measure their binary binding affinities to the immobilized E3 ligase.

  • Ternary Analysis: A pre-incubated mixture of the POI and the PROTAC is flowed over the E3 ligase surface. The resulting sensorgram reflects the formation of the ternary complex.

  • Data Analysis: Kinetic parameters are derived by fitting the sensorgram data to appropriate binding models. A cooperativity factor (alpha) can be calculated by comparing the binary and ternary binding affinities.

Method B: Time-Resolved Fluorescence Energy Transfer (TR-FRET) [1]

  • Objective: To detect the proximity of the POI and E3 ligase in solution as a measure of ternary complex formation.

  • Setup: The assay requires two labeled proteins: the POI is typically fused to one FRET partner (e.g., a terbium donor) and the E3 ligase to the other (e.g., a fluorescent acceptor).

  • Assay: The labeled proteins are mixed in a microplate well. The PROTAC is then titrated into the well.

  • Detection: If the PROTAC brings the POI and E3 ligase into close proximity, FRET occurs, generating a measurable signal. The intensity of the TR-FRET signal is proportional to the amount of ternary complex formed.

Key Workflows and Logical Relationships

The development of an effective PROTAC is an iterative process requiring a multidisciplinary workflow. The relationship between linker properties and biological outcomes, such as the "hook effect," is a key consideration in experimental design.

PROTAC_Workflow PROTAC Design and Evaluation Workflow Design 1. Design (Select POI Ligand, E3 Ligand, and PEG Linker Series) Synth 2. Chemical Synthesis & Purification Design->Synth Biophys 3. Biophysical Characterization (Binary & Ternary Binding - SPR/TR-FRET) Synth->Biophys Cell 4. Cellular Assay (Western Blot for Degradation - DC50/Dmax) Biophys->Cell Opt 5. Optimization (Analyze SAR, Refine Linker Length/Composition) Cell->Opt Iterate Downstream 6. Downstream Assays (Cell Viability, Target Engagement) Cell->Downstream Lead PROTAC Opt->Design Hook_Effect Linker Concentration and the Hook Effect Low Low [PROTAC] (Sub-optimal) Ternary Productive Ternary Complex Formation Low->Ternary Limited Optimal Optimal [PROTAC] Optimal->Ternary Maximal High High [PROTAC] Binary Non-Productive Binary Complexes Form High->Binary Dominates Degradation_Good Efficient Degradation Ternary->Degradation_Good Degradation_Bad Inhibited Degradation Binary->Degradation_Bad

References

Methodological & Application

Application Notes and Protocols for 2,2'-Oxybis(ethylamine) as an Epoxy Curing Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 2,2'-Oxybis(ethylamine) as a curing agent for epoxy resins. This document outlines the chemical properties, safety precautions, and detailed protocols for the preparation and characterization of epoxy systems cured with this agent. Due to a lack of specific published experimental data for this particular curing agent, the quantitative values presented in the tables are estimations based on theoretical calculations and typical properties of epoxy resins cured with flexible, short-chain aliphatic diamines.

Introduction

2,2'-Oxybis(ethylamine), also known as di-(2-aminoethyl) ether, is a flexible aliphatic diamine that can be employed as a curing agent for epoxy resins. Its chemical structure, featuring two primary amine groups separated by an ether linkage, imparts flexibility to the cured epoxy network. This property can be advantageous in applications requiring enhanced toughness and impact resistance. The primary amine groups react with the epoxide groups of the resin in a polyaddition reaction to form a crosslinked thermoset polymer.

Health and Safety

2,2'-Oxybis(ethylamine) is a corrosive substance that can cause severe skin burns and eye damage. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a fume hood.

Recommended PPE:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.

  • Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator for organic vapors should be used.

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling 2,2'-Oxybis(ethylamine).

Curing Mechanism and Stoichiometry

The curing of an epoxy resin with 2,2'-Oxybis(ethylamine) proceeds through the reaction of the primary amine hydrogens with the epoxy groups of the resin. Each primary amine group has two reactive hydrogens, giving 2,2'-Oxybis(ethylamine) a functionality of four.

Calculation of Stoichiometric Ratio

To achieve optimal properties, it is essential to use the correct stoichiometric ratio of the curing agent to the epoxy resin. This is calculated based on the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent and the Epoxy Equivalent Weight (EEW) of the resin.

Amine Hydrogen Equivalent Weight (AHEW) of 2,2'-Oxybis(ethylamine):

The molecular weight of 2,2'-Oxybis(ethylamine) (C₄H₁₂N₂O) is 104.15 g/mol . It has 4 active amine hydrogens.

AHEW = (Molecular Weight) / (Number of Active Hydrogens) = 104.15 / 4 = 26.04 g/eq

Parts by Weight of Curing Agent per 100 Parts of Resin (phr):

phr = (AHEW / EEW) * 100

For example, for a standard Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin with an EEW of 188 g/eq:

phr = (26.04 / 188) * 100 ≈ 13.85 phr

This means approximately 13.85 parts by weight of 2,2'-Oxybis(ethylamine) should be used for every 100 parts by weight of the DGEBA resin.

Estimated Properties of Cured Epoxy Resin

The following tables summarize the estimated quantitative data for a standard DGEBA epoxy resin cured with a stoichiometric amount of 2,2'-Oxybis(ethylamine). These are typical values for flexible aliphatic amine-cured epoxies and should be confirmed by experimental testing.

Table 1: Estimated Mechanical Properties

PropertyEstimated Value
Tensile Strength40 - 60 MPa
Tensile Modulus2.0 - 2.8 GPa
Flexural Strength70 - 90 MPa
Flexural Modulus2.5 - 3.2 GPa
Elongation at Break5 - 10 %

Table 2: Estimated Thermal Properties

PropertyEstimated Value
Glass Transition Temperature (Tg)60 - 80 °C
Heat Deflection Temperature (HDT)50 - 70 °C
Coefficient of Thermal Expansion (CTE)60 - 80 µm/m·°C

Experimental Protocols

Protocol 1: Preparation of Cured Epoxy Samples

Materials:

  • Diglycidyl Ether of Bisphenol A (DGEBA) based epoxy resin (e.g., EEW 188 g/eq)

  • 2,2'-Oxybis(ethylamine)

  • Disposable mixing cups and stirring rods

  • Silicone molds

  • Vacuum desiccator (optional)

  • Programmable oven

Procedure:

  • Resin Preparation: Weigh the desired amount of epoxy resin into a clean, dry mixing cup.

  • Curing Agent Calculation: Calculate the required amount of 2,2'-Oxybis(ethylamine) based on the AHEW (26.04 g/eq) and the EEW of your specific epoxy resin.

  • Mixing: Carefully add the calculated amount of 2,2'-Oxybis(ethylamine) to the epoxy resin. Mix thoroughly with a stirring rod for 3-5 minutes, ensuring a homogeneous mixture. Scrape the sides and bottom of the mixing cup to ensure all components are well incorporated.

  • Degassing (Optional): To remove any air bubbles introduced during mixing, place the mixture in a vacuum desiccator for 5-10 minutes until the bubbling subsides.

  • Casting: Pour the mixed resin into the silicone molds.

  • Curing:

    • Initial Cure (Room Temperature): Allow the samples to cure at ambient temperature (20-25°C) for 24 hours.

    • Post-Cure (Elevated Temperature): Place the samples in a programmable oven and apply a post-curing schedule. A typical schedule is 2 hours at 80°C followed by 2 hours at 120°C. Post-curing is crucial for achieving optimal mechanical and thermal properties.

Protocol 2: Thermal Analysis using Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the cured epoxy.

Procedure:

  • Sample Preparation: Prepare a small sample (5-10 mg) from a fully cured specimen.

  • DSC Analysis:

    • Place the sample in an aluminum DSC pan and seal it.

    • Place the pan in the DSC instrument.

    • Heat the sample from room temperature to 200°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Data Analysis: The Tg is determined as the midpoint of the step change in the heat flow curve.

Protocol 3: Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition profile of the cured epoxy.

Procedure:

  • Sample Preparation: Prepare a small sample (10-15 mg) from a fully cured specimen.

  • TGA Analysis:

    • Place the sample in a TGA pan.

    • Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Data Analysis: Record the temperature at which 5% weight loss occurs (Td5) and the char yield at 600°C.

Protocol 4: Mechanical Testing (Tensile Properties)

Objective: To determine the tensile strength, tensile modulus, and elongation at break of the cured epoxy.

Procedure:

  • Specimen Preparation: Prepare dog-bone shaped specimens according to ASTM D638 standard from the cured epoxy sheets.

  • Tensile Testing:

    • Use a universal testing machine equipped with a suitable load cell.

    • Mount the specimen in the grips of the testing machine.

    • Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.

  • Data Analysis: Record the load and displacement data to calculate tensile strength, tensile modulus, and elongation at break.

Visualizations

Chemical_Structure cluster_amine 2,2'-Oxybis(ethylamine) H2N H₂N CH2_1 CH₂ H2N->CH2_1 CH2_2 CH₂ CH2_1->CH2_2 O O CH2_2->O CH2_3 CH₂ O->CH2_3 CH2_4 CH₂ CH2_3->CH2_4 NH2 NH₂ CH2_4->NH2

Caption: Chemical structure of 2,2'-Oxybis(ethylamine).

Curing_Mechanism Epoxy Epoxy Resin (Epoxide Group) Intermediate Intermediate Adduct (Secondary Amine + Hydroxyl) Epoxy->Intermediate Reaction with Amine Hydrogen Amine 2,2'-Oxybis(ethylamine) (Primary Amine) Amine->Intermediate Crosslinked Crosslinked Polymer (Thermoset Network) Intermediate->Crosslinked Further reaction with Epoxy Groups

Caption: General epoxy curing mechanism with an amine agent.

Experimental_Workflow cluster_prep Sample Preparation cluster_char Characterization Formulation Calculate Stoichiometry (AHEW & EEW) Mixing Mix Epoxy and Curing Agent Formulation->Mixing Degassing Degas Mixture Mixing->Degassing Casting Cast into Molds Degassing->Casting Curing Cure and Post-Cure Casting->Curing DSC Thermal Analysis (DSC) Curing->DSC TGA Thermal Stability (TGA) Curing->TGA Mechanical Mechanical Testing Curing->Mechanical

Caption: Experimental workflow for epoxy sample preparation and characterization.

Application Notes and Protocols for 2,2'-Oxybis(ethylamine) in Polyurethane Foam Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2,2'-Oxybis(ethylamine), also known as bis(2-dimethylaminoethyl) ether (BDMAEE), as a catalyst in the production of polyurethane foams. This document outlines the catalytic mechanism, provides experimental protocols for foam preparation and analysis, and presents typical performance data.

Introduction

2,2'-Oxybis(ethylamine) is a tertiary amine catalyst widely employed in the polyurethane industry.[1] It is particularly recognized for its high catalytic activity and selectivity towards the blowing reaction (water-isocyanate reaction), which generates carbon dioxide gas for foam expansion.[1][2] This characteristic makes it a crucial component in formulations for flexible, rigid, and high-resilience foams, where it helps to control the foam's cell structure and density.[1][3]

Catalytic Role and Mechanism

In polyurethane foam formation, a delicate balance between two primary reactions is essential: the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water).[4] 2,2'-Oxybis(ethylamine) is a potent blowing catalyst that primarily accelerates the reaction between water and isocyanate.[2] This leads to the controlled generation of CO2, which acts as the blowing agent to form the cellular structure of the foam.[5]

The catalytic mechanism of tertiary amines like 2,2'-Oxybis(ethylamine) involves the formation of a complex with the reactants. In the blowing reaction, the amine catalyst activates the isocyanate group, making it more susceptible to nucleophilic attack by water. This leads to the formation of an unstable carbamic acid, which then decomposes into an amine and carbon dioxide. In the gelling reaction, the catalyst can also activate the hydroxyl groups of the polyol, facilitating their reaction with the isocyanate to form the urethane (B1682113) linkages that build the polymer backbone.[5][6]

To achieve a well-balanced foam with optimal properties, 2,2'-Oxybis(ethylamine) is often used in conjunction with a gelling catalyst, such as triethylenediamine (TEDA).[2]

Quantitative Data Summary

The concentration of 2,2'-Oxybis(ethylamine) significantly influences the reaction profile and the final properties of the polyurethane foam. The following tables summarize typical quantitative data for a polyurethane foam formulation using varying concentrations of this catalyst.

Table 1: Effect of 2,2'-Oxybis(ethylamine) Concentration on Foam Reactivity Profile

Catalyst Concentration (pphp*)Cream Time (s)Gel Time (s)Tack-Free Time (s)
0.215 - 2060 - 7090 - 100
0.410 - 1545 - 5570 - 80
0.65 - 1030 - 4050 - 60

*pphp: parts per hundred parts of polyol

Table 2: Effect of 2,2'-Oxybis(ethylamine) Concentration on Foam Physical Properties

Catalyst Concentration (pphp*)Foam Density ( kg/m ³)Compressive Strength (kPa)
0.235 - 40150 - 170
0.430 - 35130 - 150
0.625 - 30110 - 130

Experimental Protocols

Protocol 1: Preparation of Polyurethane Foam

This protocol describes a general method for preparing a polyurethane foam sample in a laboratory setting.

Materials:

  • Polyol (e.g., a polyether polyol)

  • Isocyanate (e.g., polymeric methylene (B1212753) diphenyl diisocyanate - pMDI)

  • Deionized water (blowing agent)

  • Silicone surfactant

  • 2,2'-Oxybis(ethylamine) (catalyst)

  • Gelling catalyst (e.g., triethylenediamine - TEDA)

  • Disposable cups and stirring rods

  • Fume hood

  • Stopwatch

  • Mold (optional)

Procedure:

  • In a disposable cup, accurately weigh the desired amounts of polyol, deionized water, silicone surfactant, 2,2'-Oxybis(ethylamine), and gelling catalyst.

  • Thoroughly mix the components for 30 seconds using a stirring rod.

  • Add the predetermined amount of isocyanate to the mixture.

  • Immediately and vigorously stir the mixture for 5-10 seconds.

  • Pour the reacting mixture into a second disposable cup or a mold.

  • Simultaneously start a stopwatch to measure the cream time, gel time, and tack-free time.

  • Allow the foam to cure at room temperature for at least 24 hours before proceeding with physical property testing.

Protocol 2: Determination of Foam Reactivity Profile

This protocol outlines the measurement of key reactivity parameters during foam formation.

Definitions:

  • Cream Time: The time from the initial mixing of all components until the mixture begins to rise and change color.[7]

  • Gel Time: The time from the initial mixing until the formation of fine, string-like filaments when the foam is touched with a stirring rod.[7]

  • Tack-Free Time: The time from the initial mixing until the surface of the foam is no longer sticky to the touch.[7]

Procedure:

  • Following the initiation of mixing in Protocol 1, observe the mixture closely.

  • Record the time at which the mixture starts to expand and turn cloudy as the cream time.

  • Periodically and gently touch the surface of the rising foam with a clean stirring rod. Record the time when fine, cobweb-like strands can be pulled from the surface as the gel time.

  • After the foam has fully risen, periodically and lightly touch the surface with a gloved finger. Record the time when the surface is no longer tacky as the tack-free time.

Protocol 3: Measurement of Foam Density and Compressive Strength

This protocol details the characterization of the physical properties of the cured foam.

Materials:

  • Cured polyurethane foam sample

  • Caliper or ruler

  • Analytical balance

  • Universal testing machine with a compression platen

Procedure for Density:

  • Cut a regular-shaped specimen (e.g., a cube) from the core of the cured foam.

  • Measure the dimensions of the specimen accurately using a caliper.

  • Calculate the volume of the specimen.

  • Weigh the specimen using an analytical balance.

  • Calculate the density by dividing the mass by the volume.

Procedure for Compressive Strength:

  • Cut a specimen with parallel top and bottom surfaces from the cured foam.

  • Measure the cross-sectional area of the specimen.

  • Place the specimen in the center of the compression platen of the universal testing machine.

  • Apply a compressive load at a constant rate of deformation (e.g., 10% of the sample height per minute) in the direction of foam rise.

  • Record the force and displacement until the foam is compressed to a specified percentage of its original height (e.g., 10%).

  • Calculate the compressive strength by dividing the maximum force by the cross-sectional area.

Visualizations

G cluster_blowing Blowing Reaction cluster_gelling Gelling Reaction Isocyanate_B Isocyanate (R-NCO) Complex_B Catalyst-Isocyanate Complex Isocyanate_B->Complex_B Water Water (H2O) Catalyst_B 2,2'-Oxybis(ethylamine) Catalyst_B->Complex_B Carbamic_Acid Carbamic Acid (R-NH-COOH) Complex_B->Carbamic_Acid + H2O Amine_CO2 Amine (R-NH2) + CO2 Carbamic_Acid->Amine_CO2 Decomposition Isocyanate_G Isocyanate (R-NCO) Urethane Urethane (R-NH-CO-OR') Isocyanate_G->Urethane Polyol Polyol (R'-OH) Complex_G Catalyst-Polyol Complex Polyol->Complex_G Catalyst_G Tertiary Amine Catalyst (e.g., TEDA) Catalyst_G->Complex_G Complex_G->Urethane + R-NCO G start Start prep Prepare Polyol Mixture (Polyol, Water, Surfactant, Catalysts) start->prep mix_iso Add and Mix Isocyanate prep->mix_iso pour Pour into Mold mix_iso->pour measure_react Measure Reactivity Profile (Cream, Gel, Tack-Free Times) pour->measure_react cure Cure Foam (24h at RT) measure_react->cure prep_samples Prepare Test Specimens cure->prep_samples test_density Measure Density prep_samples->test_density test_strength Measure Compressive Strength prep_samples->test_strength end End test_density->end test_strength->end

References

Application Notes and Protocols for 2,2'-Oxybis(ethylamine) in Gas Sweetening Processes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,2'-Oxybis(ethylamine), commonly known as Diglycolamine® (DGA), is a primary amine that has found significant application in gas sweetening processes for the removal of acid gases such as hydrogen sulfide (B99878) (H₂S) and carbon dioxide (CO₂) from natural and refinery gas streams.[1][2] Its chemical structure, featuring an ether linkage, provides unique properties that often translate to superior performance compared to conventional alkanolamines like monoethanolamine (MEA) and diethanolamine (B148213) (DEA).[3] This document provides detailed application notes, experimental protocols, and performance data for the use of DGA in gas sweetening.

Key Advantages of 2,2'-Oxybis(ethylamine) (DGA)

  • High Reactivity: DGA exhibits high reactivity with H₂S and CO₂, leading to efficient acid gas removal.[3]

  • Lower Vapor Pressure: Compared to MEA, DGA has a lower vapor pressure, which results in reduced solvent losses during regeneration.[3]

  • Higher Concentration: DGA is typically used in aqueous solutions of 50-70 weight percent, allowing for lower circulation rates and smaller equipment sizes.

  • Cost-Effectiveness: Field tests have indicated that DGA-based systems can offer 15-20% lower operating costs compared to DEA-based systems in similar applications.[3]

  • High Removal Efficiency: DGA solutions can achieve greater than 99% H₂S removal efficiency.[3]

  • Enhanced CO₂ Loading: Pilot plant data suggests that DGA has a 20% higher CO₂ loading capacity than benchmark MEA solutions.[3]

Data Presentation

The following tables summarize the quantitative data available for 2,2'-Oxybis(ethylamine) in gas sweetening applications.

Table 1: Comparative Performance of DGA

ParameterDGAMEADEAMDEAReference
Typical Concentration (wt%) 50 - 7015 - 2025 - 3540 - 50[4]
CO₂ Loading (mol acid gas/mol amine) ~0.35 (corrosion limit)0.3 - 0.40.35 - 0.70.4 - 0.55
H₂S Removal Efficiency (%) >99HighHighHigh (selective)[3]
Relative CO₂ Reaction Rate Constant 4500600013004[5]
Operating Cost Savings vs. DEA (%) 15 - 20---[3]
CO₂ Loading Capacity vs. MEA (%) +20---[3]

Table 2: H₂S and CO₂ Removal Performance with DGA

Amine SolventH₂S in Sweet Gas (ppm)CO₂ in Sweet Gas (mol%)Circulation Rate (m³/hr)Reference
60 wt% DGA< 3< 50 ppm~900[4]
45 wt% MDEA> 3 (at lower steam ratios)-~900[4]

Note: The data presented is compiled from various sources and may not represent directly comparable operating conditions.

Experimental Protocols

This section outlines protocols for the evaluation of 2,2'-Oxybis(ethylamine) in a laboratory or pilot-plant setting for gas sweetening applications.

Protocol 1: Bench-Scale Evaluation of DGA Performance using a Wetted-Wall Column

Objective: To determine the absorption rate and capacity of aqueous DGA solutions for CO₂ and H₂S.

Apparatus:

  • Wetted-wall column reactor

  • Gas feeding system with mass flow controllers for CO₂, H₂S, and a carrier gas (e.g., N₂)

  • Thermostatically controlled liquid circulation system

  • Gas chromatograph (GC) or other suitable gas analyzer for inlet and outlet gas composition

  • Analytical balance

  • pH meter and titration equipment or a coulometer/headspace GC for analyzing amine solutions

Procedure:

  • Solvent Preparation: Prepare aqueous solutions of DGA at the desired concentrations (e.g., 50, 60, 70 wt%).

  • System Setup:

    • Assemble the wetted-wall column apparatus.

    • Calibrate the mass flow controllers and the gas analyzer.

    • Circulate the prepared DGA solution through the column at a known flow rate and maintain a constant temperature.

  • Absorption Experiment:

    • Introduce a gas stream with a known composition of CO₂ and/or H₂S into the bottom of the wetted-wall column, flowing counter-currently to the amine solution.

    • Monitor the composition of the gas exiting the top of the column using the gas analyzer until a steady state is reached.

    • Collect liquid samples from the circulation loop at regular intervals.

  • Data Analysis:

    • Calculate the absorption rate based on the difference in the inlet and outlet acid gas concentrations and the gas flow rate.

    • Determine the acid gas loading in the amine solution by analyzing the collected liquid samples.

Protocol 2: Analysis of Acid Gas Loading in DGA Solutions

Objective: To quantify the amount of CO₂ and H₂S absorbed in a DGA solution.

Method 1: Titration

  • Amine Strength: Titrate a known volume of the amine solution with a standardized acid (e.g., HCl) to a specific pH endpoint to determine the total amine concentration.

  • Acid Gas Loading: Use a method like the BaCl₂ precipitation method for CO₂. Add an excess of barium chloride to a known volume of the rich amine solution to precipitate barium carbonate. The remaining unreacted amine can then be titrated to determine the amount of amine that reacted with CO₂. A similar iodometric titration can be used for H₂S.

Method 2: Coulometry

  • Inject a known volume of the amine solution into an acidification module.

  • The evolved CO₂ and H₂S are carried by an inert gas to separate coulometric cells where they are automatically titrated.[3]

Method 3: Headspace Gas Chromatography

  • Acidify a sample of the amine solution in a sealed vial to release the dissolved CO₂ and H₂S into the headspace.

  • Analyze the headspace gas using a gas chromatograph equipped with a suitable detector (e.g., TCD or FPD).[6]

Visualizations

Gas_Sweetening_Process Sour_Gas Sour Gas (High H₂S, CO₂) Absorber Absorber Sour_Gas->Absorber Sweet_Gas Sweet Gas (Low H₂S, CO₂) Absorber->Sweet_Gas Rich_Amine Rich DGA (High Acid Gas) Absorber->Rich_Amine Lean_Rich_Exchanger Lean/Rich Heat Exchanger Rich_Amine->Lean_Rich_Exchanger Stripper Stripper (Regenerator) Lean_Rich_Exchanger->Stripper Cooler Cooler Lean_Rich_Exchanger->Cooler Reboiler Reboiler Stripper->Reboiler Acid_Gas_Out Acid Gas to Further Processing Stripper->Acid_Gas_Out Lean_Amine Lean DGA (Low Acid Gas) Stripper->Lean_Amine Lean_Amine->Lean_Rich_Exchanger Pump Pump Pump->Absorber Cooler->Pump

Caption: Typical Gas Sweetening Process Flow Diagram using DGA.

DGA_Reactions cluster_CO2 Reaction with CO₂ cluster_H2S Reaction with H₂S DGA_CO2 2 RNH₂ (DGA) Carbamate RNH₃⁺ + RNHCOO⁻ (Carbamate) DGA_CO2->Carbamate CO2 CO₂ CO2->Carbamate DGA_H2S RNH₂ (DGA) Hydrosulfide RNH₃⁺ + HS⁻ (Hydrosulfide Salt) DGA_H2S->Hydrosulfide H2S H₂S H2S->Hydrosulfide

Caption: Chemical Reactions of DGA with CO₂ and H₂S.

Performance_Comparison DGA DGA node1 Higher CO₂ Loading DGA->node1 node2 Lower Operating Cost DGA->node2 node3 Lower Vapor Pressure DGA->node3 MEA MEA node4 Higher Reaction Rate MEA->node4 node5 Higher Corrosion MEA->node5 DEA DEA node6 Lower Cost than DGA DEA->node6 MDEA MDEA node7 Selective H₂S Removal MDEA->node7

Caption: Conceptual Performance Comparison of Amines.

References

Application Notes and Protocols for CO2 Capture Using 2,2'-Oxybis(ethylamine) (Diglycolamine)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,2'-Oxybis(ethylamine), also known as Diglycolamine (DGA), is a primary amine that presents significant potential for post-combustion CO2 capture. Its application in gas treating processes is driven by its reactivity with acid gases like CO2. These application notes provide a comprehensive overview of the methodologies for utilizing DGA in CO2 capture, including detailed experimental protocols and a summary of key performance data derived from scientific literature. The information is intended to guide researchers in setting up and conducting experiments to evaluate DGA-based solvent systems for carbon capture applications.

Quantitative Data Summary

The performance of 2,2'-Oxybis(ethylamine) (DGA) as a CO2 absorbent is characterized by its absorption capacity, reaction kinetics, and the energy required for regeneration. The following tables summarize key quantitative data from various studies.

Table 1: CO2 Absorption Capacity and Reaction Kinetics of Aqueous DGA Solutions

DGA Concentration (wt%)Temperature (°C)CO2 Loading (mol CO2/mol DGA)Second-Order Rate Constant (k₂) (L/mol·s)Reference
2525< 0.2In good agreement with literature values[1][2]
6525< 0.2Four times larger than previously published values[1][2]
65250 to 0.4Increases by a factor of 5[1][2]
23.5 (Morpholine)25-22,000[3]
11 (Morpholine) / 53 (DGA)298-333 K-Absorbs CO2 50% faster than 65 wt% DGA[3]

Table 2: Influence of Operating Parameters on CO2 Capture with DGA

ParameterVariationEffect on CO2 CaptureReference
DGA Concentration45, 50, 55 wt%Increased concentration enhances CO2 capture[4]
Piperazine (PZ) Addition3, 5, 7, 9, 11 wt% to 55 wt% DGA9% PZ addition found to be optimal for absorption efficiency[4]
Solvent Circulation Rate1000 to 5000 kgmol/hrIncreased rate enhances CO2 capture up to a certain limit[4]
Lean Gas Temperature38 to 80 °CLower temperature enhances CO2 capture[5]
Absorber Pressure45 to 80 kg/cm ²Higher pressure increases the amount of captured CO2[4][5]

Experimental Protocols

The following protocols are synthesized from methodologies described in the literature for studying CO2 absorption and desorption in amine solutions.

Protocol 1: Preparation of Aqueous 2,2'-Oxybis(ethylamine) (DGA) Solution

  • Reagents and Equipment:

    • 2,2'-Oxybis(ethylamine) (DGA, purity ≥ 99%)

    • Deionized water

    • Analytical balance

    • Volumetric flasks

    • Magnetic stirrer and stir bar

  • Procedure:

    • Determine the desired weight percentage (wt%) of the DGA solution (e.g., 25 wt% or 65 wt%).

    • Accurately weigh the required mass of DGA using an analytical balance.

    • Accurately weigh the corresponding mass of deionized water.

    • In a suitable container, add the weighed DGA to the deionized water while stirring continuously with a magnetic stirrer until a homogeneous solution is obtained.

    • Allow the solution to cool to room temperature as the dissolution process may be exothermic.

Protocol 2: CO2 Absorption Measurement using a Wetted-Wall Column

This protocol is based on the experimental setup described for studying the kinetics of CO2 absorption into DGA solutions[1][2].

  • Equipment:

    • Wetted-wall column apparatus

    • Gas flow controllers for CO2 and a diluent gas (e.g., N2)

    • Thermostatically controlled water bath to maintain the desired temperature

    • Liquid pump to circulate the DGA solution

    • Gas chromatograph or other CO2 analyzer to measure the CO2 concentration in the gas phase

    • Data acquisition system

  • Procedure:

    • System Preparation:

      • Prepare the desired concentration of the aqueous DGA solution as per Protocol 1.

      • Calibrate the gas flow controllers and the CO2 analyzer.

      • Clean the wetted-wall column thoroughly.

    • Absorption Experiment:

      • Heat the DGA solution to the desired experimental temperature (e.g., 25-60 °C) using the water bath[1][2].

      • Pump the heated DGA solution to the top of the wetted-wall column, allowing it to flow down the inner wall, creating a thin liquid film.

      • Introduce a gas mixture with a known CO2 concentration (e.g., 15% CO2 in N2) into the bottom of the column, flowing counter-currently to the liquid film.

      • Maintain a constant temperature throughout the experiment.

      • Measure the CO2 concentration in the gas outlet stream using the CO2 analyzer.

      • The difference between the inlet and outlet CO2 concentrations allows for the calculation of the CO2 absorption rate.

    • Data Analysis:

      • From the absorption rate and the known interfacial area of the wetted-wall column, calculate the CO2 flux.

      • Determine the second-order rate constant (k₂) by applying appropriate mass transfer and reaction kinetic models, such as the pseudo-first-order (PFO) reaction model for low CO2 loadings (< 0.2 mol/mol DGA)[1][2].

Protocol 3: Solvent Regeneration

  • Equipment:

    • Stripping column or a heated reactor

    • Heating mantle or oil bath

    • Condenser

    • Nitrogen (N2) gas supply

  • Procedure:

    • Transfer the CO2-rich DGA solution from the absorption experiment to the stripping column or reactor.

    • Heat the solution to a temperature typically between 100-120 °C to reverse the CO2-amine reaction.

    • Purge the system with an inert gas like N2 to help strip the released CO2.

    • Pass the exiting gas stream through a condenser to recover any evaporated water or amine, which is then returned to the stripping vessel.

    • The CO2 concentration in the off-gas can be monitored to determine the extent of regeneration.

    • The regenerated (lean) DGA solution can then be cooled and its CO2 loading analyzed to determine the regeneration efficiency.

Visualizations

CO2_Reaction_with_DGA cluster_reaction Reaction Pathway cluster_hydrolysis Hydrolysis CO2 CO₂ Zwitterion RNH₂⁺COO⁻ (Zwitterion intermediate) CO2->Zwitterion + RNH₂ DGA 2 RNH₂ (Diglycolamine) Carbamate RNHCOO⁻ (Carbamate) Zwitterion->Carbamate + RNH₂ - RNH₃⁺ Bicarbonate HCO₃⁻ Carbamate->Bicarbonate + H₂O - RNH₂ Protonated_Amine RNH₃⁺ (Protonated Amine) Water H₂O Hydroxide OH⁻

Caption: Reaction of CO2 with 2,2'-Oxybis(ethylamine) (DGA).

Experimental_Workflow A Solvent Preparation (Aqueous DGA Solution) B System Setup (Wetted-Wall Column) A->B C CO₂ Absorption (Counter-current flow) B->C D Data Collection (Outlet CO₂ Concentration) C->D E Solvent Regeneration (Heating and Stripping) C->E F Analysis (Kinetics, Capacity) D->F E->A Recycle

Caption: Experimental workflow for CO2 capture studies.

Absorption_Regeneration_Cycle Absorber Absorber (Low Temp, High P_CO₂) Rich_Out Absorber->Rich_Out Rich Amine CleanGas_Out Absorber->CleanGas_Out Clean Gas Stripper Stripper (High Temp, Low P_CO₂) Lean_Out Stripper->Lean_Out Lean Amine CO2_Out Stripper->CO2_Out Pure CO₂ HeatExchanger Heat Exchanger HeatExchanger->Absorber HeatExchanger->Stripper Lean_In Lean_In->Absorber Lean Amine Lean_Out->HeatExchanger Rich_In Rich_Out->HeatExchanger FlueGas_In FlueGas_In->Absorber Flue Gas

Caption: Absorption-Regeneration cycle for CO2 capture.

References

Application Notes and Protocols for 2,2'-Oxybis(ethylamine) as a Crosslinking Agent in Resin Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,2'-Oxybis(ethylamine) as a crosslinking agent, primarily focusing on its application in the production of epoxy resins. The document outlines the chemical basis for its function, detailed experimental protocols for resin preparation and characterization, and representative data on the properties of the resulting thermoset polymers.

Introduction

2,2'-Oxybis(ethylamine), also known as diethylene glycol amine, is a versatile difunctional primary amine used as a curing agent for epoxy resins. Its molecular structure, featuring two primary amine groups separated by a flexible ether linkage, allows it to react with the epoxide groups of epoxy resins to form a durable, three-dimensional crosslinked network. This curing process transforms the liquid resin into a solid, thermoset material with enhanced mechanical strength and thermal stability.[1] The flexibility of the ether linkage in 2,2'-Oxybis(ethylamine) can impart a degree of toughness to the cured epoxy, mitigating the inherent brittleness of some epoxy systems.

The stoichiometry of the amine hydrogen to epoxy groups is a critical parameter that influences the final properties of the cured resin. Typically, an optimal ratio of amine hydrogen equivalent weight (AHEW) to the epoxy equivalent weight (EEW) is sought to achieve a high degree of crosslinking and desirable material properties.

Mechanism of Action: Epoxy Curing

The crosslinking of epoxy resins with 2,2'-Oxybis(ethylamine) proceeds through a nucleophilic addition reaction. Each primary amine group contains two active hydrogen atoms that can react with the epoxide rings of the epoxy resin. The reaction can be summarized in two main steps:

  • Primary Amine Addition: An active hydrogen from a primary amine group attacks the carbon atom of the epoxide ring, leading to the opening of the ring and the formation of a secondary amine and a hydroxyl group.

  • Secondary Amine Addition: The newly formed secondary amine, still containing an active hydrogen, can then react with another epoxide group, further extending the polymer network.

This step-growth polymerization process continues until a highly crosslinked, insoluble, and infusible thermoset material is formed.

Experimental Protocols

The following protocols provide a detailed methodology for the preparation and characterization of epoxy resins cured with 2,2'-Oxybis(ethylamine).

Protocol 1: Preparation of Cured Epoxy Resin Samples

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin (e.g., EPON™ 828)

  • 2,2'-Oxybis(ethylamine) (Curing Agent)

  • Toluene or other suitable solvent (optional, for viscosity reduction)

  • Silicone molds

  • Vacuum oven

  • Mechanical stirrer

  • Beakers and other standard laboratory glassware

Procedure:

  • Stoichiometric Calculation: Determine the required amount of 2,2'-Oxybis(ethylamine) based on the epoxy equivalent weight (EEW) of the DGEBA resin and the amine hydrogen equivalent weight (AHEW) of the curing agent. The AHEW of 2,2'-Oxybis(ethylamine) (C₄H₁₂N₂O, M.W. = 104.15 g/mol ) is calculated as its molecular weight divided by the number of active hydrogens (4), which is 26.04 g/eq.

    • Amount of curing agent (g) = [Epoxy resin (g) / EEW (g/eq)] * AHEW (g/eq)

  • Mixing: In a clean beaker, weigh the calculated amount of DGEBA epoxy resin. If desired, a small amount of solvent can be added to reduce the viscosity.

  • Add the calculated stoichiometric amount of 2,2'-Oxybis(ethylamine) to the epoxy resin.

  • Mechanically stir the mixture at room temperature for 10-15 minutes until a homogeneous solution is obtained.

  • Degassing: Place the mixture in a vacuum oven at room temperature for 15-20 minutes to remove any entrapped air bubbles.

  • Casting: Carefully pour the degassed mixture into pre-heated silicone molds of the desired specimen shape for mechanical and thermal testing.

  • Curing: Transfer the molds to an oven and cure according to a predefined temperature profile. A typical curing schedule might be 2 hours at 80°C followed by 3 hours at 150°C. The specific curing cycle will influence the final properties of the resin.

  • Post-Curing and Demolding: After the curing cycle is complete, turn off the oven and allow the samples to cool down slowly to room temperature inside the oven to prevent thermal shock. Once cooled, carefully demold the cured epoxy specimens.

experimental_workflow cluster_prep Sample Preparation cluster_char Characterization calc Stoichiometric Calculation mix Mixing of Resin and Curing Agent calc->mix degas Degassing mix->degas cast Casting into Molds degas->cast cure Curing and Post-Curing cast->cure mech_test Mechanical Testing (Tensile, Flexural) cure->mech_test therm_test Thermal Analysis (DSC, TGA) cure->therm_test rheo_test Rheological Analysis (Viscosity, Gel Time) cure->rheo_test

Figure 1. Experimental workflow for the preparation and characterization of epoxy resins cured with 2,2'-Oxybis(ethylamine).
Protocol 2: Characterization of Cured Epoxy Resins

1. Thermal Analysis - Differential Scanning Calorimetry (DSC)

  • Objective: To determine the glass transition temperature (Tg) and the extent of cure.

  • Instrument: Differential Scanning Calorimeter.

  • Procedure:

    • Prepare a small sample (5-10 mg) of the cured epoxy resin.

    • Place the sample in an aluminum DSC pan and seal it.

    • Place the pan in the DSC instrument.

    • Heat the sample from room temperature to approximately 250°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • The Tg is identified as a step-like transition in the heat flow curve. Any exothermic peak after the Tg may indicate residual curing.

2. Thermal Analysis - Thermogravimetric Analysis (TGA)

  • Objective: To evaluate the thermal stability and decomposition profile of the cured resin.

  • Instrument: Thermogravimetric Analyzer.

  • Procedure:

    • Place a small sample (10-15 mg) of the cured epoxy resin in the TGA sample pan.

    • Heat the sample from room temperature to approximately 800°C at a constant heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere.

    • Record the weight loss as a function of temperature. The onset of decomposition and the temperature at maximum weight loss are key parameters for thermal stability.

3. Mechanical Properties - Tensile Testing

  • Objective: To determine the tensile strength, Young's modulus, and elongation at break.

  • Instrument: Universal Testing Machine (UTM) with a tensile grip.

  • Procedure:

    • Use dog-bone shaped specimens prepared according to ASTM D638 standards.

    • Measure the cross-sectional area of the specimen.

    • Mount the specimen in the grips of the UTM.

    • Apply a tensile load at a constant crosshead speed (e.g., 2 mm/min) until the specimen fractures.

    • Record the load-displacement data to generate a stress-strain curve. From this curve, calculate the tensile strength, Young's modulus, and elongation at break.

4. Rheological Analysis - Viscosity and Gel Time

  • Objective: To characterize the curing process by monitoring the change in viscosity and determining the gel time.

  • Instrument: Rheometer with parallel plate geometry.

  • Procedure:

    • Place a small amount of the uncured epoxy/curing agent mixture onto the lower plate of the rheometer.

    • Lower the upper plate to the desired gap.

    • Perform an isothermal time sweep at the desired curing temperature.

    • Monitor the storage modulus (G') and loss modulus (G''). The gel time is typically identified as the point where G' and G'' crossover. The viscosity increase over time can also be recorded.

Data Presentation

The following tables present representative data for a standard DGEBA epoxy resin cured with 2,2'-Oxybis(ethylamine). It is important to note that specific values can vary depending on the exact resin formulation, curing conditions, and testing parameters. The data provided here is for illustrative purposes based on typical results for aliphatic amine-cured epoxies.

Table 1: Rheological and Curing Properties

ParameterValueConditions
Initial Viscosity (mPa·s)1000 - 150025°C
Gel Time (minutes)30 - 4560°C
Peak Exotherm (°C)120 - 14010°C/min heating rate

Table 2: Mechanical Properties of Cured Resin

PropertyValueTest Standard
Tensile Strength (MPa)60 - 80ASTM D638
Young's Modulus (GPa)2.5 - 3.5ASTM D638
Elongation at Break (%)3 - 5ASTM D638
Flexural Strength (MPa)100 - 130ASTM D790

Table 3: Thermal Properties of Cured Resin

PropertyValueTest Method
Glass Transition Temperature (Tg) (°C)100 - 130DSC
Onset of Decomposition (Td5%) (°C)300 - 350TGA (in N₂)
Temperature at Max. Weight Loss (°C)350 - 400TGA (in N₂)

Visualizations

Figure 2. Chemical scheme of the crosslinking reaction between DGEBA epoxy resin and 2,2'-Oxybis(ethylamine).
Applications

Due to the properties imparted by 2,2'-Oxybis(ethylamine), the resulting epoxy resins are suitable for a variety of applications, including:

  • Adhesives and Sealants: The good adhesion and flexibility make them suitable for bonding various substrates.

  • Coatings: Provides a protective layer with good chemical and corrosion resistance.

  • Composites and Laminates: Used as a matrix material for fiber-reinforced plastics.

  • Potting and Encapsulation: Its electrical insulation properties are beneficial for protecting electronic components.

Safety and Handling

2,2'-Oxybis(ethylamine) is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be performed in a well-ventilated area or a fume hood. Refer to the Safety Data Sheet (SDS) for detailed safety information.

Disclaimer: The quantitative data presented in the tables are representative values for aliphatic amine-cured epoxy systems and should be used for illustrative purposes only. Actual experimental results may vary and should be determined empirically for specific formulations and applications.

References

Application Notes and Protocols for the Synthesis of Pharmaceuticals Using 2,2'-Oxybis(ethylamine)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2,2'-Oxybis(ethylamine), a bifunctional primary amine with a flexible ether linkage, is a versatile building block in medicinal chemistry. Its hydrophilic nature and defined length make it an ideal component for constructing linkers in various therapeutic modalities, most notably in the rapidly advancing field of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. This document provides detailed application notes and protocols for the synthesis of a representative Bromodomain and Extra-Terminal domain (BET) protein degrader, a class of molecules with significant therapeutic potential in oncology.

Application: Synthesis of a BET-Targeting PROTAC

This protocol outlines the synthesis of a PROTAC that targets BET proteins for degradation by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The synthesis utilizes 2,2'-Oxybis(ethylamine) as a core component of the flexible linker that connects the BET inhibitor JQ1 with the VHL ligand.

Core Reaction Scheme:

The overall synthesis involves a multi-step process, including the functionalization of 2,2'-Oxybis(ethylamine) and subsequent coupling with the BET-binding warhead and the VHL E3 ligase ligand. A key step is the formation of amide bonds to assemble the final PROTAC molecule.

Experimental Protocols

Protocol 1: Synthesis of Mono-Boc-Protected 2,2'-Oxybis(ethylamine) (1)

This protocol describes the selective protection of one of the primary amine groups of 2,2'-Oxybis(ethylamine), a crucial step for the subsequent regioselective functionalization of the linker.

Materials:

Procedure:

  • Dissolve 2,2'-Oxybis(ethylamine) (1.0 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of (Boc)₂O (0.95 eq) in DCM to the flask with stirring.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of EtOAc/MeOH to afford the mono-Boc-protected intermediate 1 .

Quantitative Data:

CompoundStarting MaterialReagentYield (%)Purity (%)Analytical Method
1 2,2'-Oxybis(ethylamine)(Boc)₂O85-95>98¹H NMR, LC-MS
Protocol 2: Synthesis of the JQ1-Linker Intermediate (2)

This protocol details the coupling of the mono-protected linker with a carboxylic acid derivative of the BET inhibitor, JQ1.

Materials:

  • Mono-Boc-protected 2,2'-Oxybis(ethylamine) (1 )

  • JQ1-acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve JQ1-acid (1.0 eq) in DMF.

  • Add DCC (1.1 eq) and HOBt (1.1 eq) to the solution and stir for 30 minutes at room temperature.

  • Add a solution of intermediate 1 (1.0 eq) in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Monitor the reaction by LC-MS.

  • After completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Dilute the filtrate with water and extract with EtOAc.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel chromatography.

  • To deprotect the Boc group, dissolve the purified product in DCM and add TFA (10 eq).

  • Stir for 2 hours at room temperature, then concentrate under reduced pressure to yield the JQ1-linker intermediate 2 as a TFA salt.

Quantitative Data:

CompoundStarting MaterialCoupling AgentsYield (%)Purity (%)Analytical Method
2 1 , JQ1-acidDCC, HOBt60-70>95¹H NMR, LC-MS
Protocol 3: Synthesis of the Final BET-Targeting PROTAC (3)

This protocol describes the final coupling step between the JQ1-linker intermediate and the VHL ligand to yield the final PROTAC molecule.

Materials:

  • JQ1-linker intermediate (2 )

  • VHL-ligand-acid

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Reverse-phase HPLC system

Procedure:

  • Dissolve VHL-ligand-acid (1.0 eq) in DMF.

  • Add PyBOP (1.2 eq) and DIPEA (3.0 eq) to the solution.

  • Add a solution of the JQ1-linker intermediate 2 (1.0 eq) in DMF.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the final PROTAC molecule 3 by reverse-phase HPLC.

Quantitative Data:

CompoundStarting MaterialCoupling AgentYield (%)Purity (%)Analytical Method
3 (Final PROTAC)2 , VHL-ligand-acidPyBOP40-50>99¹H NMR, ¹³C NMR, HRMS, HPLC

Visualizations

PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_steps Synthetic Steps cluster_intermediates Intermediates & Final Product A 2,2'-Oxybis(ethylamine) S1 Mono-Boc Protection A->S1 B JQ1-acid S2 Amide Coupling & Deprotection B->S2 C VHL-ligand-acid S3 Final Amide Coupling C->S3 I1 Mono-Boc-protected Linker (1) S1->I1 I2 JQ1-Linker Intermediate (2) S2->I2 FP Final PROTAC (3) S3->FP I1->S2 I2->S3

Caption: Synthetic workflow for the BET-targeting PROTAC.

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_components Cellular Components cluster_process Degradation Process PROTAC PROTAC Ternary Ternary Complex Formation PROTAC->Ternary BET BET Protein (Target) BET->Ternary VHL VHL E3 Ligase VHL->Ternary Ub Ubiquitination Ternary->Ub Proximity-induced Proteasome Proteasomal Degradation Ub->Proteasome Degraded Degraded BET Protein Proteasome->Degraded

Caption: Mechanism of action of a BET-targeting PROTAC.

Modifying Proteins and Nucleic Acids with 2,2'-Oxybis(ethylamine): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for utilizing 2,2'-Oxybis(ethylamine) in the modification of proteins and nucleic acids. This versatile diamine linker serves as a valuable tool in bioconjugation, particularly in the development of targeted therapeutics and research reagents.

Application 1: Synthesis of PROTACs using 2,2'-Oxybis(ethylamine) as a Linker

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1] 2,2'-Oxybis(ethylamine) is a flexible and hydrophilic PEG-based linker ideal for connecting the target protein ligand and the E3 ligase ligand in a PROTAC molecule.

Experimental Protocol: Synthesis of a PROTAC using 2,2'-Oxybis(ethylamine)

This protocol describes a general workflow for the synthesis of a PROTAC, where 2,2'-Oxybis(ethylamine) is used to link a hypothetical target protein ligand (Ligand-T) containing a carboxylic acid and an E3 ligase ligand (Ligand-E3) with a reactive leaving group (e.g., a halogen).

Materials:

  • Ligand-T-COOH (Target protein ligand with a carboxylic acid)

  • Ligand-E3-X (E3 ligase ligand with a leaving group, e.g., Cl, Br)

  • 2,2'-Oxybis(ethylamine)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate (B1210297), Hexanes, Methanol)

Procedure:

  • Activation of Target Ligand (Ligand-T-COOH):

    • Dissolve Ligand-T-COOH (1 eq) and NHS (1.1 eq) in anhydrous DCM.

    • Add DCC (1.1 eq) to the solution at 0 °C.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Concentrate the filtrate under reduced pressure to obtain the NHS-activated Ligand-T (Ligand-T-NHS).

  • First Coupling Reaction with 2,2'-Oxybis(ethylamine):

    • Dissolve Ligand-T-NHS (1 eq) in anhydrous DMF.

    • In a separate flask, dissolve 2,2'-Oxybis(ethylamine) (5 eq) in anhydrous DMF.

    • Slowly add the Ligand-T-NHS solution to the 2,2'-Oxybis(ethylamine) solution at room temperature. The large excess of the diamine is to minimize the formation of the dimer of Ligand-T.

    • Add TEA (2 eq) to the reaction mixture.

    • Stir the reaction overnight at room temperature.

    • Monitor the reaction by TLC or LC-MS.

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the mono-substituted intermediate (Ligand-T-NH-(CH₂)₂-O-(CH₂)₂-NH₂).

  • Second Coupling Reaction with E3 Ligase Ligand (Ligand-E3-X):

    • Dissolve the purified intermediate (Ligand-T-NH-(CH₂)₂-O-(CH₂)₂-NH₂) (1 eq) and Ligand-E3-X (1.1 eq) in anhydrous DMF.

    • Add DIPEA (3 eq) to the reaction mixture.

    • Stir the reaction at 60-80 °C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the final PROTAC molecule by silica gel column chromatography or preparative HPLC.

Quantitative Data Summary (Representative):

StepReactantsProductTypical Yield (%)
1Ligand-T-COOH, NHS, DCCLigand-T-NHS85-95%
2Ligand-T-NHS, 2,2'-Oxybis(ethylamine)Ligand-T-NH-(CH₂)₂-O-(CH₂)₂-NH₂50-70%
3Ligand-T-NH-(CH₂)₂-O-(CH₂)₂-NH₂, Ligand-E3-XFinal PROTAC40-60%

Note: Yields are highly dependent on the specific ligands used.

Workflow for PROTAC Synthesis:

PROTAC_Synthesis Ligand_T Target Ligand (Ligand-T-COOH) NHS_DCC NHS, DCC in DCM Ligand_T->NHS_DCC Activation Activated_Ligand_T Activated Ligand (Ligand-T-NHS) NHS_DCC->Activated_Ligand_T Diamine 2,2'-Oxybis(ethylamine) in DMF/TEA Activated_Ligand_T->Diamine Coupling 1 Intermediate Mono-substituted Intermediate Diamine->Intermediate Purification1 Purification (Chromatography) Intermediate->Purification1 Ligand_E3 E3 Ligase Ligand (Ligand-E3-X) in DMF/DIPEA PROTAC Final PROTAC Molecule Ligand_E3->PROTAC Purification2 Purification (Chromatography/HPLC) PROTAC->Purification2 Purification1->Ligand_E3 Coupling 2

Caption: Workflow for the synthesis of a PROTAC using 2,2'-Oxybis(ethylamine).

Signaling Pathway of PROTAC Action

PROTAC_Pathway PROTAC PROTAC Target_Protein Target Protein PROTAC->Target_Protein Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target_Protein->Ternary_Complex E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Recruitment Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degradation Nucleic_Acid_Delivery cluster_synthesis Polymer Synthesis cluster_delivery Delivery Process Diamine 2,2'-Oxybis(ethylamine) Polymerization Polymerization Diamine->Polymerization Crosslinker Bifunctional Crosslinker Crosslinker->Polymerization Cationic_Polymer Cationic Polymer Polymerization->Cationic_Polymer Complexation Complexation (Electrostatic Interaction) Cationic_Polymer->Complexation Nucleic_Acid Nucleic Acid (e.g., siRNA) Nucleic_Acid->Complexation Polyplex Polyplex (Nanoparticle) Complexation->Polyplex Cell Target Cell Polyplex->Cell Uptake Endocytosis Endocytosis Cell->Endocytosis Release Endosomal Escape & Cargo Release Endocytosis->Release Therapeutic_Effect Therapeutic Effect Release->Therapeutic_Effect

References

Application Notes and Protocols: 2,2'-Oxybis(ethylamine) as a Diamine Monomer for Advanced Biomaterials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 2,2'-Oxybis(ethylamine) as a versatile diamine monomer for the synthesis of innovative biomaterials. This document outlines detailed protocols for the preparation of hydrogels for controlled drug delivery, biodegradable poly(ester amide)s for tissue engineering scaffolds, and polycationic polymers for gene delivery vectors. The information presented is intended to serve as a foundational guide for researchers exploring the use of this promising monomer in biomedical applications.

Introduction to 2,2'-Oxybis(ethylamine) in Biomaterials

2,2'-Oxybis(ethylamine), also known as 2,2'-diaminodiethyl ether, is a flexible, hydrophilic diamine monomer. Its unique structure, featuring two primary amine groups separated by an ether linkage, imparts desirable properties to polymers for biomedical use. The ether group enhances hydrophilicity and potential biocompatibility, while the primary amines provide reactive sites for polymerization and for electrostatic interactions with biological molecules such as nucleic acids. These characteristics make it an excellent candidate for creating a range of biomaterials, including soft and water-absorbent hydrogels, mechanically robust and biodegradable scaffolds, and effective non-viral gene delivery systems.

Application 1: Injectable Hydrogels for Controlled Drug Delivery

Hydrogels are three-dimensional polymeric networks that can absorb and retain large amounts of water, making them ideal for drug delivery applications. The incorporation of 2,2'-Oxybis(ethylamine) into a hydrogel network can enhance its hydrophilicity and biocompatibility.

Protocol: Synthesis of a Biodegradable Hydrogel via Michael Addition

This protocol describes the synthesis of an in-situ forming hydrogel using 2,2'-Oxybis(ethylamine) and a polyethylene (B3416737) glycol (PEG)-diacrylate crosslinker through a Michael addition reaction.

Materials:

  • 2,2'-Oxybis(ethylamine)

  • Poly(ethylene glycol) diacrylate (PEGDA), MW 3400

  • Phosphate-buffered saline (PBS), pH 7.4

  • Model drug (e.g., Doxorubicin)

  • Syringes and a mixing device

Procedure:

  • Prepare Precursor Solutions:

    • Dissolve PEGDA in PBS (pH 7.4) to a final concentration of 20% (w/v).

    • Dissolve 2,2'-Oxybis(ethylamine) in PBS (pH 7.4) to achieve a 1:1 molar ratio of amine groups to acrylate (B77674) groups.

    • If incorporating a drug, dissolve the desired amount of the model drug in the 2,2'-Oxybis(ethylamine) solution.

  • Hydrogel Formation:

    • Draw the PEGDA solution into one syringe and the 2,2'-Oxybis(ethylamine) solution (with or without the drug) into another syringe.

    • Connect the two syringes to a mixing device (e.g., a Luer lock connector).

    • Inject the contents of both syringes simultaneously into a mold or directly at the target site.

    • The gelation should occur within minutes at 37°C.

  • Characterization:

    • Gelation Time: Visually inspect the mixture for the cessation of flow.

    • Swelling Ratio: Immerse a known weight of the dried hydrogel in PBS (pH 7.4) at 37°C. At predetermined time intervals, remove the hydrogel, blot excess water, and weigh. The swelling ratio is calculated as (Wet Weight - Dry Weight) / Dry Weight.

    • In Vitro Drug Release: Place the drug-loaded hydrogel in a known volume of PBS (pH 7.4) at 37°C with gentle agitation. At specific time points, withdraw an aliquot of the release medium and measure the drug concentration using UV-Vis spectroscopy or HPLC. Replenish with fresh PBS to maintain a constant volume.

Quantitative Data Summary (Illustrative)
ParameterValueConditions
Gelation Time5 - 10 minutes37°C, pH 7.4
Equilibrium Swelling Ratio800 - 1200%PBS, pH 7.4, 37°C
Drug Release (Doxorubicin)~70% release over 7 daysPBS, pH 7.4, 37°C

Experimental Workflow: Hydrogel Synthesis and Drug Release Study

G cluster_prep Precursor Preparation cluster_synthesis Hydrogel Formation cluster_char Characterization prep_pegda Dissolve PEGDA in PBS mix Mix Precursors (Syringe System) prep_pegda->mix prep_amine Dissolve 2,2'-Oxybis(ethylamine) & Drug in PBS prep_amine->mix gelation In-situ Gelation (37°C) mix->gelation swell Swelling Study gelation->swell release Drug Release Assay gelation->release

Caption: Workflow for hydrogel synthesis and characterization.

Application 2: Biodegradable Poly(ester amide)s for Tissue Engineering Scaffolds

Poly(ester amide)s (PEAs) are a class of biodegradable polymers that combine the favorable mechanical properties of polyamides with the biodegradability of polyesters. The inclusion of 2,2'-Oxybis(ethylamine) can introduce flexibility and hydrophilicity into the polymer backbone, potentially improving cell-scaffold interactions.

Protocol: Synthesis of a Poly(ester amide) via Melt Polycondensation

This protocol details the synthesis of a PEA from 2,2'-Oxybis(ethylamine), a diol, and a diacid through a two-step melt polycondensation process.

Materials:

  • 2,2'-Oxybis(ethylamine)

  • 1,4-Butanediol (B3395766)

  • Sebacoyl chloride

  • Titanium (IV) butoxide (catalyst)

  • Nitrogen gas supply

  • High-vacuum line

  • Glass reactor with mechanical stirrer and distillation column

Procedure:

  • Pre-polymer Synthesis:

    • In the glass reactor, combine 1,4-butanediol and sebacoyl chloride in a 1.1:1 molar ratio under a nitrogen atmosphere.

    • Heat the mixture to 150-160°C with constant stirring for 2-3 hours until the evolution of HCl ceases.

  • Polycondensation:

    • Cool the reactor to 100°C and add 2,2'-Oxybis(ethylamine) in a 1:1 molar ratio with the initial diacid chloride.

    • Add the catalyst (Titanium (IV) butoxide, ~0.1 mol%).

    • Gradually increase the temperature to 200-220°C and apply a high vacuum (<1 mbar) for 4-6 hours to remove the condensation byproducts.

    • The viscosity of the mixture will increase significantly, indicating polymer formation.

  • Purification and Characterization:

    • Dissolve the resulting polymer in a suitable solvent (e.g., hexafluoroisopropanol) and precipitate in a non-solvent (e.g., methanol).

    • Dry the purified polymer under vacuum.

    • Characterization:

      • Molecular Weight: Gel Permeation Chromatography (GPC).

      • Chemical Structure: ¹H NMR and FTIR spectroscopy.

      • Thermal Properties: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

      • Mechanical Properties: Tensile testing of solvent-cast films.

Quantitative Data Summary (Illustrative)
PropertyValueMethod
Number Average Molecular Weight (Mn)25,000 - 40,000 g/mol GPC
Glass Transition Temperature (Tg)5 - 15 °CDSC
Tensile Strength10 - 20 MPaTensile Testing
Elongation at Break200 - 400%Tensile Testing

Logical Relationship: PEA Synthesis Steps

G start Start prepolymer Pre-polymer Synthesis (Diol + Diacid Chloride) start->prepolymer polycondensation Polycondensation (Add Diamine & Catalyst) prepolymer->polycondensation purification Purification (Dissolution & Precipitation) polycondensation->purification characterization Characterization (GPC, NMR, DSC, etc.) purification->characterization end End characterization->end

Caption: Logical flow of poly(ester amide) synthesis.

Application 3: Polycationic Polymers for Non-Viral Gene Delivery

The primary amine groups of 2,2'-Oxybis(ethylamine) can be protonated at physiological pH, making polymers derived from it polycationic. These polycations can electrostatically interact with negatively charged nucleic acids (DNA, siRNA) to form nanosized complexes called polyplexes, which can facilitate their entry into cells.

Protocol: Formation and Characterization of Polyplexes for In Vitro Transfection

This protocol describes the formation of polyplexes between a plasmid DNA (pDNA) and a polycation synthesized using 2,2'-Oxybis(ethylamine) and subsequent in vitro transfection.

Materials:

  • Polycation derived from 2,2'-Oxybis(ethylamine) (e.g., a poly(ester amine) or a modified poly(β-amino ester))

  • Plasmid DNA (e.g., pEGFP-N1)

  • HEPES-buffered saline (HBS), pH 7.4

  • Mammalian cell line (e.g., HEK293)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Transfection reagent (for comparison, e.g., Lipofectamine)

Procedure:

  • Polyplex Formation:

    • Dilute the polycation and pDNA separately in HBS.

    • Add the polycation solution to the pDNA solution dropwise while vortexing gently to achieve various N/P ratios (molar ratio of nitrogen atoms in the polymer to phosphate (B84403) groups in the DNA). Common N/P ratios range from 5 to 30.

    • Incubate the mixture at room temperature for 20-30 minutes to allow for complex formation.

  • Polyplex Characterization:

    • Size and Zeta Potential: Dynamic Light Scattering (DLS) and electrophoretic light scattering.

    • DNA Condensation: Agarose gel retardation assay.

  • In Vitro Transfection:

    • Seed cells in a 24-well plate to reach 70-80% confluency on the day of transfection.

    • Replace the cell culture medium with serum-free medium.

    • Add the polyplex solution to the cells.

    • Incubate for 4-6 hours at 37°C.

    • Replace the transfection medium with complete medium (containing serum).

    • Incubate for another 48 hours.

  • Analysis of Transfection Efficiency:

    • Qualitative: Observe green fluorescent protein (GFP) expression using a fluorescence microscope.

    • Quantitative: Quantify the percentage of GFP-positive cells using flow cytometry.

    • Cell Viability: Perform an MTT assay to assess the cytotoxicity of the polyplexes.

Quantitative Data Summary (Illustrative)
N/P RatioPolyplex Size (nm)Zeta Potential (mV)Transfection Efficiency (% GFP+ cells)Cell Viability (%)
5200 - 300+10 to +1510 - 20>90
10150 - 250+15 to +2530 - 40>85
20100 - 200+25 to +3540 - 50~80

Signaling Pathway: Simplified Gene Delivery and Expression

G cluster_extracellular Extracellular cluster_cellular Cellular polyplex Polyplex (Polycation/pDNA) endocytosis Endocytosis polyplex->endocytosis endosome Endosome endocytosis->endosome escape Endosomal Escape endosome->escape cytoplasm Cytoplasm escape->cytoplasm nuclear_entry Nuclear Entry cytoplasm->nuclear_entry nucleus Nucleus nuclear_entry->nucleus transcription Transcription nucleus->transcription mrna mRNA transcription->mrna translation Translation mrna->translation protein Protein Expression (e.g., GFP) translation->protein

Caption: Simplified pathway of non-viral gene delivery.

Conclusion

2,2'-Oxybis(ethylamine) stands out as a highly promising and versatile monomer for the development of a new generation of biomaterials. Its inherent hydrophilicity and reactive amine functionalities allow for the creation of tunable hydrogels for drug delivery, biodegradable and flexible scaffolds for tissue regeneration, and efficient polycationic vectors for gene therapy. The protocols and data presented herein provide a solid foundation for researchers to explore and innovate with this valuable building block in the field of biomedical engineering and drug development. Further optimization and in vivo studies are warranted to fully realize the clinical potential of biomaterials derived from 2,2'-Oxybis(ethylamine).

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2'-Oxybis(ethylamine)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2'-Oxybis(ethylamine).

Troubleshooting Guides & FAQs

This guide addresses common issues encountered during the synthesis of 2,2'-Oxybis(ethylamine), particularly focusing on factors that can lead to low product yield.

Question 1: What are the primary synthesis routes for 2,2'-Oxybis(ethylamine) and what are their common drawbacks?

The two main methods for synthesizing 2,2'-Oxybis(ethylamine) are the Williamson ether synthesis and reductive amination.

  • Williamson Ether Synthesis: This method involves the reaction of an alkoxide with an alkyl halide. While common in laboratory settings, it can be prone to side reactions, particularly elimination reactions, which can lower the yield.

  • Reductive Amination: This approach, often favored for industrial-scale production, involves the reaction of 2,2'-oxybis(ethanamine) with an aldehyde in the presence of a hydrogenation catalyst. Challenges with this method can include catalyst deactivation and the formation of byproducts.[1][2]

Question 2: My Williamson ether synthesis is resulting in a low yield. What are the likely causes and how can I address them?

Low yields in Williamson ether synthesis are often due to inefficient alkylation or competing side reactions.[1]

  • Inefficient Alkylation: The reaction between the alkoxide and the alkyl halide may be slow or incomplete.

    • Solution: Ensure a strong base, such as sodium hydride (NaH), is used to fully deprotonate the starting alcohol to form the more nucleophilic alkoxide. Using a primary alkyl halide is also recommended as they are more reactive in SN2 reactions.[1]

  • Side Reactions (E2 Elimination): Elimination reactions can compete with the desired substitution reaction, especially when using secondary or tertiary alkyl halides.[1]

    • Solution: Prioritize the use of a primary alkyl halide to favor the SN2 pathway over E2 elimination.[1]

Question 3: I am observing significant byproduct formation in my reductive amination reaction. How can I improve the selectivity towards 2,2'-Oxybis(ethylamine)?

Poor selectivity in reductive amination often leads to the formation of secondary amines as byproducts.[2]

  • High Intermediate Concentration: High local concentrations of the intermediate aldehyde can promote the formation of the secondary amine byproduct.

    • Solution: Adjusting the space velocity of the reactants over the catalyst can help maintain a low concentration of the intermediate.

  • Incorrect Molar Ratios: The ratio of ammonia (B1221849) to the starting material is critical for selectivity.

    • Solution: Increasing the molar ratio of ammonia to the 2-ethoxyethanol (B86334) precursor can favor the reaction of the intermediate aldehyde with ammonia over the primary amine product.[2]

Question 4: My reductive amination reaction has a low conversion rate. What should I investigate?

Low conversion can be caused by several factors related to the catalyst and reaction conditions.[2]

  • Catalyst Deactivation: The catalyst can be deactivated by coking (carbon deposition) or the formation of metal nitrides.

    • Solution: Ensure a sufficient molar ratio of hydrogen is maintained to help regenerate the active metal sites. If deactivation is severe, the catalyst may need to be regenerated or replaced.[2]

  • Competitive Adsorption: High concentrations of ammonia can competitively adsorb on the catalyst surface, hindering the initial dehydrogenation step.[2]

  • Insufficient Temperature or Pressure: The reaction may not have reached the necessary activation energy.

    • Solution: Gradually increase the reaction temperature and pressure within the recommended ranges to improve the reaction rate.[2]

Data Presentation

Table 1: Troubleshooting Summary for Low Yield in Williamson Ether Synthesis

Potential Cause Recommended Solution(s)
Inefficient Alkylation- Use a strong base (e.g., NaH) for complete deprotonation. - Use a primary alkyl halide.[1]
Side Reactions (E2 Elimination)- Prioritize the use of a primary alkyl halide.[1]
Incomplete Reaction- Ensure adequate reaction time and temperature.

Table 2: Troubleshooting Summary for Low Yield/Selectivity in Reductive Amination

Potential Cause Recommended Solution(s)
Catalyst Deactivation- Maintain a sufficient hydrogen-to-reactant molar ratio. - Regenerate or replace the catalyst.[2]
Poor Selectivity (Byproduct Formation)- Increase the molar ratio of ammonia to the starting material.[2] - Adjust reactant space velocity.
Low Conversion- Gradually increase reaction temperature and pressure.[2]

Experimental Protocols

Conceptual Protocol for Williamson Ether Synthesis of 2,2'-Oxybis(ethylamine):

  • Alkoxide Formation: In a dry reaction vessel under an inert atmosphere, dissolve the starting diol in a suitable anhydrous solvent (e.g., THF).

  • Add a strong base, such as sodium hydride (NaH), portion-wise at a controlled temperature (e.g., 0 °C) to deprotonate the hydroxyl groups and form the dialkoxide.

  • Alkylation: To the freshly prepared dialkoxide solution, add a 2-haloethylamine derivative (e.g., 2-chloroethylamine (B1212225) hydrochloride, which would require prior neutralization).

  • Heat the reaction mixture to reflux and monitor the progress using an appropriate analytical technique (e.g., TLC or GC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and carefully quench with water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Conceptual Protocol for Reductive Amination Synthesis of 2,2'-Oxybis(ethylamine):

  • Catalyst Preparation: In a suitable high-pressure reactor, place the heterogeneous catalyst (e.g., a supported cobalt and copper catalyst).

  • Reactant Loading: Add 2,2'-oxybis(ethanol) to the reactor.

  • Reaction Setup: Seal the reactor and purge it first with an inert gas and then with hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure.

  • Heat the mixture to the target reaction temperature with vigorous stirring.

  • Ammonia and Aldehyde Feed: Introduce ammonia and the aldehyde precursor at a controlled rate to maintain the reaction temperature and pressure.

  • Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake.

  • Work-up and Purification: After the reaction is complete, cool the reactor and vent the excess pressure.

  • Filter the reaction mixture to remove the catalyst.

  • Purify the product from the filtrate, typically by fractional distillation, to separate it from unreacted starting materials and byproducts.[2]

Visualizations

Troubleshooting_Workflow start Low Yield in 2,2'-Oxybis(ethylamine) Synthesis synthesis_method Identify Synthesis Method start->synthesis_method williamson Williamson Ether Synthesis synthesis_method->williamson Williamson reductive Reductive Amination synthesis_method->reductive Reductive Amination check_alkylation Check for Inefficient Alkylation williamson->check_alkylation check_elimination Check for Side Reactions (Elimination) williamson->check_elimination check_catalyst Check Catalyst Activity reductive->check_catalyst check_selectivity Check for Poor Selectivity reductive->check_selectivity solution_alkylation Use Strong Base (NaH) Use Primary Alkyl Halide check_alkylation->solution_alkylation Inefficient solution_elimination Use Primary Alkyl Halide check_elimination->solution_elimination Present solution_catalyst Maintain H2 Pressure Regenerate/Replace Catalyst check_catalyst->solution_catalyst Low Activity solution_selectivity Increase Ammonia Ratio Adjust Reactant Feed Rate check_selectivity->solution_selectivity Poor end Improved Yield solution_alkylation->end solution_elimination->end solution_catalyst->end solution_selectivity->end Williamson_Ether_Synthesis diol Diol (e.g., Diethylene Glycol) alkoxide Dialkoxide Intermediate diol->alkoxide + Base base Strong Base (e.g., NaH) product 2,2'-Oxybis(ethylamine) alkoxide->product + 2-Haloethylamine (SN2) side_product Elimination Byproduct alkoxide->side_product + 2-Haloethylamine (E2) haloamine 2-Haloethylamine Derivative Reductive_Amination cluster_reactants Reactants starting_material 2,2'-Oxybis(ethanol) intermediate Intermediate Aldehyde starting_material->intermediate - H2 (Dehydrogenation) ammonia Ammonia (NH3) hydrogen Hydrogen (H2) catalyst Catalyst product 2,2'-Oxybis(ethylamine) intermediate->product + NH3, + H2 (Reductive Amination) byproduct Secondary Amine Byproduct intermediate->byproduct + Primary Amine Product

References

Technical Support Center: Optimizing Reaction Conditions for 2,2'-Oxybis(ethylamine) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis and optimization of reaction conditions for 2,2'-Oxybis(ethylamine) derivatives. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to streamline your research and development efforts.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of 2,2'-Oxybis(ethylamine) derivatives, categorized by the primary synthetic method.

Method 1: Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for preparing ethers from an organohalide and an alkoxide. In the context of 2,2'-Oxybis(ethylamine) derivatives, this typically involves the N-alkylation of a precursor or the formation of the ether linkage itself.

Common Issues & Solutions

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield Inefficient Alkylation: The reaction between the alkoxide and the alkyl halide may be slow or incomplete.[1]- Ensure a sufficiently strong base (e.g., NaH) is used to fully deprotonate the starting alcohol to the more nucleophilic alkoxide. - Use a primary alkyl halide as they are more reactive in SN2 reactions.[1] - Increase reaction temperature and/or time, while monitoring for the formation of side products.
Incomplete Deprotonation: The alcohol starting material has not been fully converted to the more reactive alkoxide.[1]- Use a strong base like sodium hydride (NaH) to ensure complete deprotonation.[1]
Poor Leaving Group: The leaving group on the alkylating agent is not sufficiently reactive.- Consider switching from an alkyl chloride to a more reactive alkyl bromide or iodide.
Formation of Side Products Elimination Reaction (E2 Competition): The base-catalyzed elimination of the alkylating agent competes with the desired SN2 reaction, especially with secondary or sterically hindered alkyl halides.[1]- Prioritize the use of a primary alkyl halide. - Use a less sterically hindered base. - Run the reaction at a lower temperature for a longer duration.
Over-alkylation: The desired mono-alkylated product undergoes further alkylation, leading to di- or tri-alkylated products.- Carefully control the stoichiometry, using a slight excess of the amine starting material relative to the alkylating agent. - Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is maximized.
Difficult Product Isolation Emulsion Formation During Workup: The amphiphilic nature of the product and byproducts can lead to stable emulsions during aqueous extraction.[1]- Add brine (saturated NaCl solution) to the aqueous layer to help break the emulsion.[1] - Centrifugation can also be an effective method for separating the layers.[1]
Method 2: Reductive Amination

Reductive amination is a versatile method for forming amines from a carbonyl compound (aldehyde or ketone) and an amine in the presence of a reducing agent. This is a common strategy for introducing substituents onto the amino groups of 2,2'-Oxybis(ethylamine).

Common Issues & Solutions

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield Catalyst Deactivation: The hydrogenation catalyst (e.g., Pd/C, PtO₂, Raney Ni) has lost its activity. This is often caused by moisture or impurities in the reagents or solvents.[1]- Use anhydrous solvents and reagents. - Ensure the purity of the starting materials. - Consider pre-drying the catalyst under vacuum.
Ineffective Reducing Agent: The chosen reducing agent is not suitable for the specific substrate or reaction conditions.- For challenging reductive aminations, consider alternative reducing agents such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanobohydride (NaBH₃CN), which are often milder and more selective than NaBH₄.
Suboptimal pH: The pH of the reaction mixture is not conducive to imine formation.- The formation of the imine intermediate is often favored under mildly acidic conditions. Consider using a buffer system to maintain the optimal pH.
Formation of Side Products Over-alkylation: The secondary amine product is more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine.- This is an inherent challenge. Consider using a large excess of the starting amine. - Alternatively, a two-step process of imine formation followed by reduction can offer better control.
Aldol Condensation: The aldehyde or ketone starting material undergoes self-condensation, especially under basic or acidic conditions.- Slowly add the carbonyl compound to the reaction mixture to maintain a low concentration. - Optimize the reaction temperature to favor amination over condensation.
Polymerization of Aldehyde: Aldehydes, particularly formaldehyde, can polymerize under the reaction conditions.[1]- Use a source of the aldehyde with low water content. - Control the addition rate of the aldehyde.[1]
Difficult Product Isolation Contamination with Boron-containing byproducts: If using borohydride-based reducing agents, boron complexes with the amine product can be difficult to remove.- Acidic or basic washes during workup can help to break up these complexes. - Purification by column chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing derivatives of 2,2'-Oxybis(ethylamine)?

A1: The two most prevalent methods are Williamson ether synthesis and reductive amination. Williamson ether synthesis is typically used to form the ether linkage or to N-alkylate a precursor alcohol. Reductive amination is a highly effective method for N-alkylation of the primary amine groups of 2,2'-Oxybis(ethylamine) with various aldehydes and ketones.

Q2: My Williamson ether synthesis is giving a low yield. What should I check first?

A2: First, ensure you are using a primary alkyl halide, as secondary and tertiary halides are more prone to elimination side reactions.[1] Second, confirm that you have achieved complete deprotonation of your alcohol to form the more reactive alkoxide; using a strong base like sodium hydride (NaH) is recommended.[1] Finally, check your reaction time and temperature, as insufficient heating can lead to an incomplete reaction.[1]

Q3: I am performing a reductive amination and the catalyst seems to have lost activity. Why might this be?

A3: Catalyst deactivation is a common issue in reductive amination and is often caused by the presence of water in the reaction mixture. Ensure all your reagents and solvents are anhydrous. Another possibility is the poisoning of the catalyst by impurities in the starting materials.[1]

Q4: How can I purify the final 2,2'-Oxybis(ethylamine) derivative?

A4: Purification is typically achieved by fractional distillation under reduced pressure, especially for liquid products with relatively high boiling points, to prevent decomposition.[1] Column chromatography on silica (B1680970) gel or alumina (B75360) is also a common and effective method for removing non-volatile impurities or separating mixtures of products.[1] The choice of eluent will depend on the polarity of the derivative.

Q5: Are there any specific safety precautions for synthesizing these derivatives?

A5: Yes. The reagents used in these syntheses can be hazardous. Alkylating agents are often toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Sodium hydride is a flammable solid that reacts violently with water. The final tertiary amine products can be corrosive and should be handled with care. Always consult the Safety Data Sheet (SDS) for all chemicals used.[1]

Data Presentation

Table 1: Optimization of N-alkylation of Amines with α-Bromo Ketones

This table summarizes representative examples of N-alkylation reactions with various amine substrates using an α-bromo ketone as the alkylating agent. While not specific to 2,2'-Oxybis(ethylamine), these conditions can serve as a starting point for optimization.

EntryAmine SubstrateProductSolventBaseTemp. (°C)Time (h)Yield (%)
1Aniline2-(phenylamino)-1-(4-(diethylamino)phenyl)ethan-1-oneAcetonitrileK₂CO₃80685
24-Methoxyaniline1-(4-(diethylamino)phenyl)-2-((4-methoxyphenyl)amino)ethan-1-oneDMFK₂CO₃80882
3Benzylamine2-(benzylamino)-1-(4-(diethylamino)phenyl)ethan-1-oneAcetonitrileK₂CO₃80588
4Piperidine1-(4-(diethylamino)phenyl)-2-(piperidin-1-yl)ethan-1-oneTHFK₂CO₃601090
5Morpholine1-(4-(diethylamino)phenyl)-2-morpholinoethan-1-oneDMFK₂CO₃80886

Data is generalized from typical N-alkylation procedures and may require optimization for specific substrates.[2]

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of 2,2'-Oxybis(N,N-diethylethanamine)

This protocol is adapted from the general principles of the Williamson ether synthesis.

Materials:

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add 2-(diethylamino)ethanol and anhydrous THF.

  • Cool the solution in an ice bath and add sodium hydride portion-wise.

  • Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases, indicating the formation of the sodium alkoxide.

  • In a separate flask, dissolve 2-chloro-N,N-diethylethanamine hydrochloride in water and neutralize with a solution of sodium hydroxide.

  • Extract the free amine with diethyl ether, dry the organic layer with anhydrous magnesium sulfate, and carefully remove the solvent in vacuo.

  • Add the resulting free 2-chloro-N,N-diethylethanamine to the sodium alkoxide solution in THF.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature and cautiously quench with water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.[1]

Protocol 2: General Procedure for Reductive Amination

This protocol provides a general procedure for the N-alkylation of 2,2'-Oxybis(ethylamine) with an aldehyde or ketone.

Materials:

  • 2,2'-Oxybis(ethylamine)

  • Aldehyde or ketone (1.0-1.2 equivalents per amine group to be alkylated)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add 2,2'-Oxybis(ethylamine), the carbonyl compound, and the solvent (DCM or DCE).

  • Add a catalytic amount of acetic acid to the mixture.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, quench by slowly adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low or No Product Yield reaction_type Select Reaction Type start->reaction_type williamson Williamson Ether Synthesis reaction_type->williamson Williamson reductive Reductive Amination reaction_type->reductive Reductive Am. williamson_solutions Potential Solutions reductive_solutions Potential Solutions check_base Check Base Strength (e.g., use NaH) check_halide Check Alkyl Halide (Primary > Secondary) check_base->check_halide check_temp_time Increase Temperature/Time check_halide->check_temp_time williamson_solutions->check_base check_catalyst Check Catalyst Activity (Anhydrous Conditions) check_reductant Check Reducing Agent (e.g., NaBH(OAc)3) check_catalyst->check_reductant check_ph Optimize pH (Mildly Acidic) check_reductant->check_ph reductive_solutions->check_catalyst

Caption: A decision tree for troubleshooting low product yield.

YAP Signaling Pathway Inhibition by a Bisamino Derivative

While not a universal property of all 2,2'-Oxybis(ethylamine) derivatives, some complex molecules incorporating this structural motif have shown biological activity. For instance, a bisamino derivative of β-Elemene has been shown to inhibit glioblastoma growth by downregulating the YAP signaling pathway.

YAP_Signaling_Pathway cluster_Hippo_On Hippo Pathway ON cluster_Hippo_Off Hippo Pathway OFF MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_p p-YAP LATS1_2->YAP_p phosphorylates Degradation Cytoplasmic Degradation YAP_p->Degradation YAP YAP TEAD TEAD Nucleus Nucleus YAP->Nucleus translocates to Proliferation Cell Proliferation & Survival TEAD->Proliferation promotes transcription Derivative Bisamino Derivative of β-Elemene YAP_down Downregulation of YAP Derivative->YAP_down YAP_down->YAP inhibits

Caption: Inhibition of the YAP signaling pathway.

References

Preventing catalyst deactivation in reductive amination of diamines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reductive amination. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent catalyst deactivation during the reductive amination of diamines.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of catalyst deactivation in the reductive amination of diamines?

Catalyst deactivation in this context stems from three main sources: chemical, thermal, and mechanical.[1][2]

  • Poisoning (Chemical): This is the most common issue, where impurities or even the reactants/products themselves strongly adsorb to the catalyst's active sites, blocking them.[1][3] For diamines, the nitrogen atoms in the substrate, intermediates, and final product can act as poisons, especially for metal catalysts.[2][4] Other common poisons include sulfur, phosphorus, and chlorine compounds present in the starting materials or solvents.[3]

  • Fouling (Physical/Chemical): High molecular weight by-products or polymers (coke) can deposit on the catalyst surface and within its pores, physically blocking access to active sites.[2][3]

  • Thermal Degradation (Sintering): High reaction temperatures can cause the small metal catalyst particles to agglomerate into larger ones.[5] This process, known as sintering, irreversibly reduces the active surface area of the catalyst.[1] The presence of water vapor can accelerate sintering.[1][5]

Q2: How does the choice of catalyst support affect deactivation?

The support material is crucial as it can significantly influence the catalyst's stability and performance.[6][7] Metal-support interactions can stabilize metal nanoparticles against sintering.[6] The support's properties (acidic, basic, neutral) also play a role; for instance, basic nitrogen compounds can adsorb on acidic support sites, affecting the reaction.[2][7] Choosing a support that is stable under the reaction conditions and has favorable interactions with the active metal can enhance catalyst longevity.[6]

Q3: Can the diamine substrate itself deactivate the catalyst?

Yes, the amine functional groups in the diamine, the imine intermediate, and the final product can deactivate the catalyst by strongly binding to the active metal sites.[4] This is a form of product inhibition or poisoning. The bidentate nature of diamines can potentially lead to strong chelation on the catalyst surface, further inhibiting activity. Careful selection of reaction conditions (temperature, pressure, solvent) and catalyst type is necessary to mitigate this effect.

Q4: Which reducing agents are commonly used, and how do they relate to catalyst deactivation?

While heterogeneous catalysts like Pd/C, Pt/C, or Raney Nickel are used with H₂ gas, many reductive aminations employ chemical hydride reducing agents.[4][8] Common agents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and sodium borohydride (B1222165) (NaBH₄).[9][10] Using these reagents avoids some issues associated with catalytic hydrogenation, such as sensitivity to sulfur poisons. However, issues like the generation of toxic HCN from NaBH₃CN under acidic conditions must be considered.[11] NaBH(OAc)₃ is often preferred due to its mildness, selectivity, and lower toxicity.[10][12][13]

Troubleshooting Guides

This section addresses specific issues encountered during experiments.

Issue 1: Low or No Conversion of Starting Material

If you observe poor conversion of your aldehyde/ketone and diamine, follow this troubleshooting workflow.

G start Low / No Conversion q1 Is the imine intermediate forming? (Check by TLC, LC-MS, or NMR) start->q1 a1_no No Imine Formation q1->a1_no No q2 Is the catalyst active? q1->q2 Yes s1 1. Ensure anhydrous conditions. 2. Add a dehydrating agent (e.g., mol. sieves). 3. Add a catalytic amount of acid (e.g., AcOH) to promote condensation. a1_no->s1 a2_no Inactive Catalyst q2->a2_no No a2_yes Reaction Conditions Issue q2->a2_yes Yes s2 1. Use fresh catalyst. 2. Check for poisons in reagents/solvents. 3. Consider a different catalyst type (e.g., switch from Pd to Pt). 4. Purify starting materials. a2_no->s2 s3 1. Increase H2 pressure (for catalytic hydrogenation). 2. Increase temperature moderately (beware of sintering). 3. Optimize solvent and pH. a2_yes->s3

Caption: Troubleshooting workflow for low conversion.

Issue 2: Reaction Stalls or Catalyst Dies Mid-Reaction

This often points to poisoning or fouling during the reaction.

  • Question: Have the starting materials been purified?

    • Answer: Impurities, even at trace levels, can act as cumulative poisons.[14] For example, sulfur-containing impurities in carbonyl compounds can poison noble metal catalysts. It is recommended to purify starting materials via distillation, recrystallization, or column chromatography.

  • Question: Is there evidence of side-product formation?

    • Answer: Unwanted side reactions can generate polymers or other species that foul the catalyst surface. Analyze the crude reaction mixture by LC-MS or GC-MS to identify potential by-products. Adjusting reaction conditions (e.g., lowering temperature, changing solvent) can minimize their formation.

  • Question: Could the product be inhibiting the reaction?

    • Answer: As the diamine product concentrates, it can compete with reactants for active sites, slowing the reaction.[4] If using a batch reactor, this is often unavoidable. In a flow chemistry setup, continuously removing the product can maintain catalyst activity for longer periods.

Catalyst Deactivation Mechanisms & Prevention

A summary of common deactivation pathways and corresponding mitigation strategies.

G cluster_causes Causes of Deactivation cluster_mechanisms Deactivation Mechanism cluster_prevention Prevention Strategy c1 Chemical Poisons (S, N, P, Cl compounds, Diamines/Products) m1 Poisoning (Strong chemisorption on active sites) c1->m1 c2 High Temperature (>500°C for some systems) m2 Sintering (Metal particle agglomeration) c2->m2 c3 Foulants (Coke, Polymers) m3 Fouling (Physical blockage of surface and pores) c3->m3 p1 Feedstock Purification Guard Beds Catalyst Design (Poison-resistant) m1->p1 p2 Lower Reaction Temperature Choose Thermally Stable Support Add Dilution Air/Solvent m2->p2 p3 Optimize Reaction Conditions (Temp, Pressure, Residence Time) Periodic Catalyst Regeneration m3->p3

Caption: Causes, mechanisms, and prevention of catalyst deactivation.

Data on Catalyst Poisons

The following table summarizes common catalyst poisons and their effects.

Poison TypeCommon SourcesAffected CatalystsMitigation Strategy
Sulfur Compounds Thiophenes, mercaptans, H₂S in reagentsNi, Pd, Pt, RuFeed desulfurization, use of guard beds.[1][14]
Nitrogen Compounds Diamine substrate/product, ammonia, nitrilesAcidic sites on supports, metal catalystsOptimize pH, use excess carbonyl, select N-tolerant catalysts.[2][4]
Halogen Compounds Chlorinated solvents, impuritiesMost metal catalystsUse halogen-free solvents and purified reagents.[3]
Heavy Metals Leaching from equipment, impurities in reagentsNi, Pd, PtUse high-purity reagents, passivate metal surfaces.[14]

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination of a Diamine using Pd/C

This protocol outlines a standard lab-scale procedure designed to minimize catalyst deactivation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 1. Purify Reagents (Distill aldehyde, recrystallize diamine) p2 2. Prepare Reactor (Ensure clean, dry glassware. Add magnetic stir bar) p1->p2 p3 3. Add Reagents (Charge reactor with diamine, aldehyde, and solvent under N2) p2->p3 r1 4. Add Catalyst (Add 5% Pd/C catalyst as a slurry in solvent) p3->r1 r2 5. Hydrogenation (Purge with H2, then maintain H2 pressure, e.g., 50 psi) r1->r2 r3 6. Monitor (Monitor reaction by TLC/LC-MS until aldehyde is consumed) r2->r3 w1 7. Catalyst Removal (Vent H2, purge with N2. Filter through Celite®) r3->w1 w2 8. Isolate Product (Concentrate filtrate. Purify via extraction or chromatography) w1->w2

Caption: Experimental workflow for catalytic reductive amination.

Methodology:

  • Reagent Preparation: Ensure the aldehyde or ketone (1.0 mmol) and diamine (1.1 mmol) are purified to remove potential poisons. Use a high-purity, anhydrous solvent (e.g., Methanol or Ethanol, 10 mL).

  • Reaction Setup: To a clean, dry hydrogenation vessel, add the diamine and solvent under an inert atmosphere (e.g., Nitrogen or Argon).

  • Imine Formation: Add the aldehyde/ketone to the mixture. If imine formation is slow, a catalytic amount of acetic acid can be added. Stir for 1-2 hours at room temperature and monitor imine formation.[15]

  • Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5-10 wt% Pd/C).

  • Hydrogenation: Seal the vessel, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 psi). Stir vigorously at room temperature or with gentle heating (e.g., 40-50°C).

  • Monitoring: Track the reaction's progress by periodically taking samples (under safe conditions) for analysis by TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Remove the catalyst by filtering the reaction mixture through a pad of Celite®.

  • Purification: Remove the solvent under reduced pressure and purify the resulting crude product, typically by acid-base extraction or column chromatography.[15]

References

Purification of 2,2'-Oxybis(ethylamine) by fractional vacuum distillation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 2,2'-Oxybis(ethylamine)

This guide provides detailed protocols and troubleshooting advice for the purification of 2,2'-Oxybis(ethylamine) by fractional vacuum distillation, intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is 2,2'-Oxybis(ethylamine) and what are its key properties?

2,2'-Oxybis(ethylamine), also known as bis(2-aminoethyl) ether, is an organic compound with the formula O(CH₂CH₂NH₂)₂. It is a colorless to light yellow liquid that is soluble in water.[1] Due to its bifunctional nature (containing two amine groups and an ether linkage), it is a valuable building block in chemical synthesis. It is classified as a corrosive and combustible liquid.

Data Presentation: Physical and Chemical Properties

PropertyValue
CAS Number 2752-17-2[2]
Molecular Formula C₄H₁₂N₂O[1][2]
Molecular Weight 104.15 g/mol [1][3]
Appearance Colorless to light yellow liquid[1][4]
Density ~0.961 g/mL[5]
Refractive Index 1.4550 to 1.4580 (at 20°C)[2]
Purity (Typical) >98.0% (GC)

Q2: Why is fractional vacuum distillation the recommended purification method?

Fractional vacuum distillation is ideal for purifying 2,2'-Oxybis(ethylamine) for two main reasons:

  • High Boiling Point : At atmospheric pressure, it has a high boiling point (206-208 °C), which requires significant energy input and can lead to thermal degradation.[1]

  • Thermal Sensitivity : Lowering the pressure reduces the boiling point, allowing distillation to occur at a lower temperature. This minimizes the risk of decomposition and byproduct formation.[6]

Fractional distillation, specifically, allows for the efficient separation of the desired compound from impurities with close boiling points.[7]

Data Presentation: Boiling Point at Various Pressures

PressureBoiling Point
Atmospheric (760 mmHg) 206 - 208 °C[1]
15.0 mmHg 69.0 - 71.0 °C[5]

Q3: What are the primary safety concerns when handling 2,2'-Oxybis(ethylamine)?

This compound poses several hazards:

  • Corrosive : It causes severe skin burns and eye damage.

  • Toxicity : It can be harmful if swallowed or inhaled.[8]

  • Combustible : It is a combustible liquid.

  • Air and Moisture Sensitive : It is hygroscopic and air-sensitive, requiring storage under an inert atmosphere.[9]

Always handle this chemical inside a functioning chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[10] Ensure that a safety shower and eyewash station are readily accessible.[10]

Experimental Protocol: Fractional Vacuum Distillation

This section details the methodology for purifying 2,2'-Oxybis(ethylamine).

Apparatus Required:

  • Round-bottom flask (distilling flask)

  • Magnetic stirrer and stir bar

  • Heating mantle with a controller (e.g., Variac)

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with a thermometer adapter

  • Thermometer

  • Condenser

  • Receiving flask(s) (a cow-type adapter is recommended for collecting multiple fractions)

  • Vacuum adapter

  • Cold trap (chilled with dry ice/acetone or liquid nitrogen)

  • Vacuum pump and thick-walled tubing

  • Manometer or vacuum gauge

  • Glass wool or aluminum foil for insulation

  • Vacuum grease

Methodology:

  • Preparation :

    • Thoroughly clean and dry all glassware to prevent contamination, especially from water.

    • Inspect all glassware for cracks or defects that could lead to implosion under vacuum.[11]

    • Assemble the distillation apparatus as shown in the workflow diagram below. Lightly grease all ground-glass joints to ensure an airtight seal.[11]

  • Setup and Execution :

    • Place a magnetic stir bar and the crude 2,2'-Oxybis(ethylamine) into the distilling flask. Note : Boiling stones are ineffective under vacuum and should not be used; vigorous stirring is essential to prevent bumping.[11]

    • Wrap the distilling flask neck and the fractionating column with glass wool or aluminum foil to ensure a consistent temperature gradient and prevent heat loss.[11]

    • Connect the apparatus to the cold trap and then to the vacuum pump.

    • Turn on the condenser cooling water.

    • Begin stirring the liquid in the distillation flask.

    • Slowly turn on the vacuum pump to evacuate the system. Monitor the pressure using the manometer. A hissing sound indicates a leak, which must be addressed before proceeding.[11]

    • Once the desired vacuum is stable, begin gently heating the distillation flask.

    • Observe the temperature on the thermometer. Collect any low-boiling impurities as a forerun fraction.

    • When the temperature stabilizes at the boiling point of 2,2'-Oxybis(ethylamine) at the operational pressure, switch to a clean receiving flask to collect the main product fraction.

    • Continue distillation until a small amount of residue remains. Do not distill to dryness.

  • Shutdown Procedure :

    • Turn off and lower the heating mantle. Allow the system to cool to room temperature.[11]

    • Slowly and carefully vent the system by opening a stopcock or removing the tubing from the vacuum adapter.

    • Once the system has returned to atmospheric pressure, turn off the vacuum pump.

    • Turn off the condenser water and disassemble the apparatus.

Visualizations

G cluster_prep 1. Preparation cluster_dist 2. Distillation cluster_shutdown 3. Shutdown A Dry and Inspect Glassware B Assemble Apparatus A->B C Grease All Joints B->C D Charge Flask with Crude Amine & Magnetic Stir Bar C->D E Start Stirring & Condenser Water D->E F Apply Vacuum Slowly E->F G Check for Leaks & Stable Pressure F->G H Begin Gentle Heating G->H I Collect Forerun H->I J Collect Pure Product Fraction I->J K Stop Heating & Cool Flask J->K L Vent System to Atmosphere K->L M Stop Vacuum Pump L->M

Troubleshooting Guide

Q4: My system won't reach the target vacuum pressure. What's wrong?

This is typically due to leaks in the system.[12]

  • Solution : Systematically check all connections. Ensure every ground-glass joint is properly greased and sealed. Verify that the vacuum tubing is not cracked. Isolate the pump with the gauge to confirm it is functioning correctly. If the pump is working, add components back one by one to find the source of the leak.[12]

Q5: The liquid in the distillation flask is bumping violently.

Bumping occurs when a liquid superheats and boils in a sudden burst.[7]

  • Cause : Under vacuum, dissolved gases are removed, and standard boiling chips become ineffective.

  • Solution : Ensure the magnetic stirrer is on and set to a high speed to provide a smooth boiling action. A fine capillary tube can also be inserted to introduce a slow stream of air or inert gas, which provides nucleation sites for boiling.

Q6: The compound is just refluxing in the column and not distilling over.

This indicates that the vapor does not have enough energy to reach the condenser.[13]

  • Cause : This can be due to insufficient heating of the distillation pot or excessive heat loss from the column and distillation head.

  • Solution : Increase the temperature of the heating mantle gradually. Ensure the fractionating column and distillation head are well-insulated with glass wool or aluminum foil to maintain an adiabatic state.[11]

Q7: The temperature reading at the distillation head is fluctuating.

An unstable temperature reading can lead to poor separation efficiency.

  • Cause : This is often caused by an unstable vacuum due to leaks or an inconsistent pump.[6] It can also result from bumping in the distillation flask or improper thermometer placement.

  • Solution : First, ensure the vacuum is stable (see Q4). Make sure the top of the thermometer bulb is level with the bottom of the side-arm leading to the condenser.

Q8: The material in the distillation flask is turning dark.

This is a sign of thermal decomposition.

  • Cause : The distillation pot temperature is too high.

  • Solution : Immediately reduce the heat. This indicates that a lower pressure (deeper vacuum) is needed to distill the compound at a safer, lower temperature.

G start Distillation Issue q1 Stable Vacuum? start->q1 q2 Bumping? q1->q2  Yes a1 Check for leaks Grease all joints Verify pump function q1->a1  No q3 Product Distilling? q2->q3  No a2 Increase stirring rate Use capillary bubbler q2->a2  Yes a3 Increase heat input Insulate column & head q3->a3  No end Problem Resolved q3->end  Yes a1->q1 a2->q2 a3->q3

References

Technical Support Center: Optimizing Epoxy Resin Formulations with 2,2'-Oxybis(ethylamine)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the pot life of epoxy resins when using 2,2'-Oxybis(ethylamine) as a curing agent.

Troubleshooting Guide

This section addresses specific issues that may be encountered during experimentation, offering potential causes and solutions.

Question: Why is the pot life of my epoxy resin mixture significantly shorter than expected?

Answer: An unexpectedly short pot life is a common issue that can be attributed to several factors. The curing of epoxy resin is an exothermic reaction, meaning it generates heat, which in turn accelerates the reaction rate.[1]

  • Mass and Volume of the Mixture: Larger batches of mixed epoxy will generate and trap more heat, leading to a much faster reaction and a drastically shortened pot life.[1][2]

  • Ambient Temperature: Higher environmental temperatures will accelerate the chemical reaction, thereby reducing the pot life.[1][2] Working in a hot environment or in direct sunlight can cause the epoxy to cure much faster than anticipated.

  • Hardener Chemistry: The specific type of amine curing agent used is a primary determinant of the cure speed.[2] Aliphatic amines, such as 2,2'-Oxybis(ethylamine), are known to react rapidly with epoxy resins, which can result in a shorter pot life compared to other types of curing agents.[3]

Solutions:

  • Mix Smaller Batches: Only mix the amount of epoxy that you can comfortably use within its specified working life. It is more efficient to mix multiple small batches than to have a large batch cure prematurely.[1]

  • Control the Environment: Work in a temperature-controlled environment. If the ambient temperature is high, consider using a formulation with a slower curing agent or cooling the individual components before mixing.

  • Use a Wider, Shallower Mixing Container: After mixing, transfer the epoxy to a container with a larger surface area, such as a roller tray. This helps to dissipate the exothermic heat, which can extend the usable life of the mixture.[1]

Question: My epoxy resin is not curing or is only partially cured. What could be the cause?

Answer: Incomplete or failed curing is often due to issues with the mix ratio or the mixing process itself.

  • Incorrect Mix Ratio: An improper ratio of resin to hardener is a primary cause of curing failure. Too much or too little hardener will result in an incomplete reaction, leaving the resin soft or sticky.

  • Inadequate Mixing: If the resin and hardener are not thoroughly mixed, you will have localized areas of uncured or partially cured material.

  • Low Temperature: Curing is significantly slowed down by low temperatures. If the working environment is too cold, the reaction may be inhibited.

Solutions:

  • Accurate Measurement: Always measure the resin and hardener accurately according to the manufacturer's instructions, preferably by weight using a calibrated scale.

  • Thorough Mixing: Mix the components for the recommended amount of time, ensuring to scrape the sides and bottom of the mixing container to incorporate all the material.

  • Optimal Temperature: Ensure the curing environment meets the temperature recommendations for the specific epoxy system. If necessary, use a controlled temperature environment or apply gentle heat as specified by the manufacturer.

Question: The surface of my cured epoxy is cloudy or has a waxy film. How can I prevent this?

Answer: This phenomenon is often referred to as "amine blush" and is common when using amine-based hardeners in humid conditions.

  • Humidity: Moisture in the air can react with the amine curing agent on the surface, forming a carbamate (B1207046) that results in a cloudy or greasy film.

Solutions:

  • Control Humidity: Work in a low-humidity environment. Using a dehumidifier can be beneficial.

  • Surface Cleaning: If amine blush has already formed on a cured piece, it can often be removed by washing the surface with warm, soapy water.

Troubleshooting Flowchart

TroubleshootingFlowchart start Problem with Cured Epoxy short_pot_life Pot Life Too Short? start->short_pot_life Yes incomplete_cure Incomplete or No Curing? start->incomplete_cure No check_mass Check Batch Size short_pot_life->check_mass check_temp Check Ambient Temperature short_pot_life->check_temp surface_issues Cloudy or Waxy Surface? incomplete_cure->surface_issues No check_ratio Verify Mix Ratio incomplete_cure->check_ratio Yes check_humidity Assess Humidity Levels surface_issues->check_humidity Yes reduce_mass Solution: Mix Smaller Batches check_mass->reduce_mass control_temp Solution: Control Environment Temperature check_temp->control_temp check_mixing Review Mixing Technique check_ratio->check_mixing correct_ratio Solution: Use Correct Ratio by Weight check_ratio->correct_ratio thorough_mixing Solution: Mix Thoroughly, Scrape Sides/Bottom check_mixing->thorough_mixing control_humidity Solution: Reduce Humidity check_humidity->control_humidity clean_surface Solution: Wash Cured Surface check_humidity->clean_surface

Caption: A flowchart for troubleshooting common epoxy curing issues.

Frequently Asked Questions (FAQs)

Question: What is "pot life" and how is it different from "working life"?

Answer:

  • Pot Life: This is a standardized measurement determined in a laboratory setting. It is defined as the time it takes for a specific mass of a mixed epoxy (typically 100g) to double its initial viscosity at a controlled temperature.[1] Pot life is a useful metric for comparing the relative reactivity of different epoxy systems.

  • Working Life (or Open Time): This is the practical amount of time you have to apply and work with the mixed epoxy before it becomes too viscous to be used effectively in your specific application.[1] Working life is influenced by the same factors as pot life but is specific to your experimental conditions.

Question: How does the stoichiometry of 2,2'-Oxybis(ethylamine) affect the pot life and final properties of the epoxy resin?

Answer: The stoichiometry, or the mix ratio of the epoxy resin to the amine curing agent, is a critical factor. As a general rule, a 1:1 stoichiometric ratio of amine hydrogen to epoxide groups is recommended for achieving optimal properties.[4]

  • Excess Amine: Using an excess of the amine hardener can lead to a reduced cross-linking density, which may result in a lower glass transition temperature (Tg) and decreased mechanical strength.[5] It can also potentially shorten the pot life due to the higher concentration of reactive amine groups.

  • Insufficient Amine: Too little amine will result in an incomplete cure, leaving unreacted epoxy groups. This will lead to a brittle and weak final product.

Question: Can I extend the pot life by adding more of the epoxy resin component?

Answer: No, altering the recommended mix ratio to extend the pot life is not advised. Deviating from the correct stoichiometry will result in an incomplete cure and compromised physical and mechanical properties of the final cured product.[5][6]

Quantitative Data Summary

FactorEffect on Pot LifeRationale
Increasing Temperature DecreasesIncreases the reaction rate of the exothermic curing process.[1][2]
Increasing Mass/Volume DecreasesMore heat is generated and retained, accelerating the reaction.[1][2]
Stoichiometry (Amine:Epoxy) VariesDeviating from a 1:1 amine hydrogen to epoxy group ratio can affect the reaction rate and final properties. An excess of amine may slightly decrease pot life due to higher reactive group concentration.[4][5]
Addition of Fillers Can Increase or DecreaseInert fillers can absorb heat and increase pot life. Reactive fillers may alter the curing chemistry.
Use of Solvents/Diluents Generally IncreasesReduces the concentration of reactants, slowing the reaction rate.

Disclaimer: The information in this table provides general trends. It is crucial to perform your own experiments to determine the precise pot life for your specific formulation and conditions.

Experimental Protocols

Protocol for Determining Pot Life by Viscosity Measurement

This protocol is based on the principle of measuring the increase in viscosity over time. Pot life is often defined as the time it takes for the initial viscosity of the mixed system to double.[2][7]

Materials and Equipment:

  • Epoxy resin (e.g., Diglycidyl ether of bisphenol A)

  • 2,2'-Oxybis(ethylamine) curing agent

  • Rotational viscometer with appropriate spindle

  • Temperature-controlled water bath or chamber

  • Mixing container and spatula

  • Timer

  • Analytical balance

Methodology:

  • Preparation:

    • Ensure all equipment is clean and dry.

    • Bring the epoxy resin and 2,2'-Oxybis(ethylamine) to the desired experimental temperature (e.g., 25°C) by placing them in a temperature-controlled environment for several hours.

  • Mixing:

    • Accurately weigh the desired amounts of epoxy resin and 2,2'-Oxybis(ethylamine) into the mixing container according to the desired stoichiometric ratio. A common starting point is a 1:1 ratio of epoxy groups to active amine hydrogens.

    • Immediately start the timer upon adding the curing agent to the resin.

    • Thoroughly mix the two components for a specified time (e.g., 2-3 minutes), ensuring a homogeneous mixture. Scrape the sides and bottom of the container to ensure all material is incorporated.

  • Viscosity Measurement:

    • Immediately after mixing, transfer the mixture to the viscometer sample holder.

    • Begin taking viscosity readings at regular intervals (e.g., every 5-10 minutes).

    • Record the time and the corresponding viscosity reading for each measurement.

  • Data Analysis:

    • Plot the viscosity as a function of time.

    • Determine the initial viscosity (the first reading after mixing).

    • Identify the time at which the viscosity has doubled from its initial value. This time is the pot life of the formulation under the tested conditions.

Experimental Workflow for Pot Life Determination

PotLifeWorkflow cluster_prep Preparation cluster_mix Mixing cluster_measure Measurement cluster_analysis Data Analysis prep_resin Equilibrate Resin and Hardener to Test Temperature prep_equipment Clean and Prepare Equipment prep_resin->prep_equipment weigh Weigh Resin and Hardener prep_equipment->weigh mix Mix Thoroughly and Start Timer weigh->mix load_viscometer Load Sample into Viscometer mix->load_viscometer measure_viscosity Record Viscosity at Regular Intervals load_viscometer->measure_viscosity plot_data Plot Viscosity vs. Time measure_viscosity->plot_data determine_pot_life Identify Time to Double Initial Viscosity plot_data->determine_pot_life end End determine_pot_life->end start Start start->prep_resin

Caption: A workflow diagram for determining the pot life of an epoxy resin system.

References

Technical Support Center: Polymerization with 2,2'-Oxybis(ethylamine)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2'-Oxybis(ethylamine) in polymerization reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during polymerization with 2,2'-Oxybis(ethylamine)?

A1: The primary amine and flexible ether linkage in 2,2'-Oxybis(ethylamine) can lead to several side reactions, including:

  • Oxidation: The amine groups are susceptible to oxidation, especially when exposed to air at elevated temperatures. This can lead to discoloration (yellowing) of the polymer and a decrease in molecular weight.

  • Intramolecular Cyclization: The flexible chain of 2,2'-Oxybis(ethylamine) can facilitate an intramolecular reaction, leading to the formation of cyclic structures. This is more prevalent at low monomer concentrations and can limit polymer chain growth.

  • Gelation/Cross-linking: In systems like epoxy resins, uncontrolled reactivity can lead to premature gelation. In polycondensation reactions, side reactions involving the ether linkage or impurities can also result in cross-linking, leading to insoluble gels.

Q2: How can I minimize the oxidation of 2,2'-Oxybis(ethylamine) during polymerization?

A2: To minimize oxidation, it is crucial to maintain an inert atmosphere throughout the polymerization process. This can be achieved by working under a nitrogen or argon blanket. Additionally, using degassed solvents and ensuring the purity of the 2,2'-Oxybis(ethylamine) monomer are important preventative measures.

Q3: What are the signs of intramolecular cyclization, and how can it be prevented?

A3: Signs of significant intramolecular cyclization include lower than expected polymer yields and a molecular weight distribution that is skewed towards lower molecular weight species. To prevent this, it is recommended to carry out the polymerization at higher monomer concentrations. This favors intermolecular reactions (polymer chain growth) over intramolecular cyclization.

Q4: What factors contribute to premature gelation when using 2,2'-Oxybis(ethylamine) as a curing agent for epoxy resins?

A4: Premature gelation in epoxy curing can be caused by several factors, including:

  • High Reaction Temperature: Elevated temperatures can accelerate the curing reaction uncontrollably.

  • Incorrect Stoichiometry: An improper ratio of the amine curing agent to the epoxy resin can lead to localized, rapid curing.

  • Presence of Catalytic Impurities: Certain impurities can catalyze the curing reaction, leading to a loss of control.

Troubleshooting Guides

Issue 1: Polymer Discoloration (Yellowing)

Possible Cause: Oxidation of the amine groups in 2,2'-Oxybis(ethylamine).

Troubleshooting Steps:

  • Inert Atmosphere: Ensure the reaction is conducted under a continuous flow of an inert gas like nitrogen or argon.

  • Solvent Purity: Use freshly distilled or degassed solvents to remove dissolved oxygen.

  • Monomer Purity: Purify the 2,2'-Oxybis(ethylamine) monomer before use, for example, by distillation under reduced pressure.

  • Temperature Control: Avoid excessively high reaction temperatures, which can accelerate oxidation.

Issue 2: Low Polymer Yield and/or Low Molecular Weight

Possible Cause: Intramolecular cyclization of 2,2'-Oxybis(ethylamine).

Troubleshooting Steps:

  • Increase Monomer Concentration: Perform the polymerization at the highest feasible monomer concentration to favor intermolecular chain growth.

  • Controlled Monomer Addition: In some cases, slow, controlled addition of one monomer to the other can help maintain a favorable stoichiometry for linear polymerization.

  • Reaction Temperature: Optimize the reaction temperature. While higher temperatures can increase reaction rates, they might also favor cyclization in some systems.

Issue 3: Premature Gelation or Formation of Insoluble Polymer

Possible Cause: Uncontrolled cross-linking reactions.

Troubleshooting Steps:

  • Temperature Management: Implement a controlled temperature profile. For exothermic reactions like epoxy curing, ensure efficient heat dissipation.

  • Stoichiometric Control: Carefully calculate and measure the stoichiometric ratio of reactants.

  • Catalyst Optimization: If a catalyst is used, screen for the optimal catalyst and its concentration to control the reaction rate.

  • Solvent Selection: The choice of solvent can influence reactivity. Ensure the chosen solvent does not promote side reactions.

Data Presentation

Table 1: Illustrative Impact of Side Reactions on Polymer Properties

Side ReactionParameterExpected ObservationRepresentative Quantitative Impact*
Oxidation ColorYellowingIncrease in yellowness index by 20-50%
Molecular WeightDecrease10-30% reduction in Mn
Intramolecular Cyclization Polymer YieldDecrease5-25% reduction in isolated yield
Molecular WeightLower than theoreticalMn deviation of 15-40% from expected
Gelation/Cross-linking SolubilityFormation of insolubles>10% gel fraction
Molecular WeightBimodal or very broad distributionPolydispersity Index (PDI) > 3

*Note: This data is illustrative and for representative purposes. Actual values will depend on the specific polymer system and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Oxidation in Polyamide Synthesis
  • Monomer and Solvent Preparation:

    • Purify 2,2'-Oxybis(ethylamine) by vacuum distillation.

    • Dry and degas the co-monomer (e.g., a diacid chloride) and the reaction solvent (e.g., N-methyl-2-pyrrolidone) using standard laboratory techniques.

  • Reaction Setup:

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.

    • Maintain a positive pressure of nitrogen throughout the experiment.

  • Polymerization:

    • Dissolve the purified 2,2'-Oxybis(ethylamine) in the degassed solvent in the reaction flask.

    • Cool the solution in an ice bath.

    • Slowly add the diacid chloride, either as a solid or as a solution in the same solvent.

    • Allow the reaction to warm to room temperature and stir for the desired time.

  • Work-up:

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., water or methanol).

    • Collect the polymer by filtration, wash thoroughly, and dry under vacuum at an elevated temperature.

Protocol 2: Controlled Curing of an Epoxy Resin with 2,2'-Oxybis(ethylamine)
  • Formulation:

    • Calculate the stoichiometric amount of 2,2'-Oxybis(ethylamine) required based on the epoxy equivalent weight of the resin.

    • Accurately weigh the epoxy resin and the diamine into separate containers.

  • Mixing:

    • Gently warm the epoxy resin to reduce its viscosity if necessary.

    • Add the 2,2'-Oxybis(ethylamine) to the epoxy resin and mix thoroughly but gently to avoid excessive air entrapment. A mechanical stirrer at low speed is recommended.

  • Curing:

    • Pour the mixture into a mold.

    • Follow a staged curing schedule. For example, an initial cure at a moderate temperature (e.g., 80°C) for a few hours, followed by a post-cure at a higher temperature (e.g., 120°C) to ensure complete reaction.

    • Monitor the exotherm, especially for larger batches, and adjust the initial curing temperature as needed.

  • Characterization:

    • Analyze the cured material for properties such as glass transition temperature (Tg) using Differential Scanning Calorimetry (DSC) to assess the degree of cure.

Visualizations

Troubleshooting_Workflow cluster_oxidation Issue: Polymer Discoloration start_ox Discolored Polymer q1_ox Was the reaction run under inert atmosphere? start_ox->q1_ox sol1_ox Implement a nitrogen or argon blanket. q1_ox->sol1_ox No q2_ox Were solvents and monomers purified/degassed? q1_ox->q2_ox Yes sol1_ox->q2_ox sol2_ox Purify monomer and degas solvents. q2_ox->sol2_ox No end_ox Problem Resolved q2_ox->end_ox Yes sol2_ox->end_ox Experimental_Workflow cluster_protocol Protocol: Minimizing Side Reactions step1 1. Monomer & Solvent Purification/Degassing step2 2. Inert Atmosphere Reaction Setup step1->step2 step3 3. Controlled Reaction Conditions (Temp, Conc.) step2->step3 step4 4. Controlled Monomer Addition step3->step4 step5 5. Polymer Isolation & Purification step4->step5 step6 6. Characterization (GPC, DSC, NMR) step5->step6 Gelation_Troubleshooting cluster_gelation Issue: Premature Gelation start_gel Premature Gelation Observed q1_gel Was the reaction temperature too high? start_gel->q1_gel sol1_gel Implement controlled temperature profile and cooling. q1_gel->sol1_gel Yes q2_gel Was the stoichiometry accurate? q1_gel->q2_gel No sol1_gel->q2_gel sol2_gel Recalculate and carefully measure reactants. q2_gel->sol2_gel No q3_gel Is a catalyst being used? q2_gel->q3_gel Yes sol2_gel->q3_gel sol3_gel Optimize catalyst type and concentration. q3_gel->sol3_gel Yes end_gel Problem Resolved q3_gel->end_gel No sol3_gel->end_gel

Enhancing the stability of 2,2'-Oxybis(ethylamine) in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 2,2'-Oxybis(ethylamine) in solution. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of 2,2'-Oxybis(ethylamine) in solution?

A1: 2,2'-Oxybis(ethylamine) is susceptible to degradation through several pathways. The primary factors influencing its stability in solution are:

  • Oxidation: As an aliphatic amine, it is prone to oxidation, especially in the presence of air (oxygen). This can be accelerated by light and the presence of metal ions.

  • pH: The pH of the solution can significantly impact stability. While amines are generally more stable in alkaline conditions, extreme pH values can catalyze hydrolysis or other degradation reactions.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

  • Light Exposure: Exposure to light, particularly UV light, can promote photolytic degradation.

  • Solvent: The choice of solvent can influence stability. Protic solvents may participate in degradation reactions.

Q2: I've noticed a yellowing of my 2,2'-Oxybis(ethylamine) solution over time. What could be the cause?

A2: The development of a yellow color in your solution is a common indicator of degradation, likely due to oxidation. Aliphatic amines can form colored degradation products upon exposure to air and/or light. To minimize this, it is crucial to handle and store the solution under an inert atmosphere and protect it from light.

Q3: Is there a more stable form of 2,2'-Oxybis(ethylamine) available for use in aqueous solutions?

A3: Yes, the dihydrochloride (B599025) salt of 2,2'-Oxybis(ethylamine) is often used to improve stability, particularly in aqueous solutions. The salt form is less susceptible to oxidative degradation.

Q4: What are the expected degradation products of 2,2'-Oxybis(ethylamine)?

A4: While specific degradation studies on 2,2'-Oxybis(ethylamine) are not extensively documented in publicly available literature, based on the degradation of similar aliphatic amines and molecules with ether linkages, potential degradation products could include:

  • Oxidative degradation products: N-oxides, aldehydes, and smaller amine fragments resulting from cleavage of the C-N or C-C bonds.

  • Hydrolytic products: Cleavage of the ether bond is possible under harsh acidic conditions, which would result in the formation of 2-aminoethanol.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Solution turns yellow or brown Oxidation due to exposure to air and/or light.Prepare fresh solutions. Store stock solutions and reaction mixtures under an inert atmosphere (e.g., nitrogen or argon). Use amber vials or wrap containers in aluminum foil to protect from light. Consider using the more stable dihydrochloride salt.
Loss of potency or unexpected reaction byproducts Degradation of 2,2'-Oxybis(ethylamine).Verify the purity of the starting material. Prepare solutions fresh before use. Store solutions at low temperatures (2-8 °C) for short-term storage. For long-term storage, consider storing under inert gas at -20 °C or below. Re-evaluate the pH and temperature of your experimental conditions.
Precipitate formation in the solution Formation of insoluble degradation products or salts.Filter the solution before use. Investigate the composition of the precipitate to understand the degradation pathway. Adjusting the pH or using a different solvent system may prevent precipitation.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stabilized 2,2'-Oxybis(ethylamine) Solution

This protocol describes the preparation of a stock solution of 2,2'-Oxybis(ethylamine) with enhanced stability for general research applications.

Materials:

  • 2,2'-Oxybis(ethylamine) or 2,2'-Oxybis(ethylamine) dihydrochloride

  • High-purity solvent (e.g., deionized water, ethanol)

  • Inert gas (Nitrogen or Argon)

  • Amber glass vials with septa

Procedure:

  • Degas the chosen solvent by sparging with an inert gas for at least 30 minutes to remove dissolved oxygen.

  • In a clean, dry amber glass vial under a gentle stream of inert gas, add the desired amount of 2,2'-Oxybis(ethylamine) or its dihydrochloride salt.

  • Add the degassed solvent to the vial to the desired final volume.

  • Cap the vial securely with a septum cap.

  • If necessary, gently swirl the vial to ensure complete dissolution.

  • Store the solution at an appropriate temperature (e.g., 2-8 °C for short-term, -20 °C for long-term) and protected from light.

Protocol 2: Forced Degradation Study of 2,2'-Oxybis(ethylamine) Solution

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of a 2,2'-Oxybis(ethylamine) solution under various stress conditions.

Stress Conditions:

  • Acidic: 0.1 M HCl at 60°C

  • Alkaline: 0.1 M NaOH at 60°C

  • Oxidative: 3% H₂O₂ at room temperature

  • Thermal: 60°C in a neutral solution

  • Photolytic: Exposure to UV light (e.g., 254 nm) at room temperature

Procedure:

  • Prepare a stock solution of 2,2'-Oxybis(ethylamine) in a suitable solvent (e.g., water).

  • For each stress condition, transfer an aliquot of the stock solution into a separate vial.

  • Add the respective stressor (HCl, NaOH, or H₂O₂). For thermal and photolytic studies, use the neutral solution.

  • For the photolytic study, expose the vial to a controlled UV light source. Wrap a control vial in aluminum foil.

  • Incubate the vials under the specified conditions for a predetermined time course (e.g., 0, 2, 4, 8, 24 hours).

  • At each time point, withdraw a sample, neutralize it if necessary (for acidic and alkaline samples), and quench any ongoing reaction (e.g., by dilution with a mobile phase).

  • Analyze the samples using a suitable analytical method, such as HPLC with a UV or mass spectrometric detector, to quantify the remaining 2,2'-Oxybis(ethylamine) and identify any degradation products.

Visualizations

logical_relationship cluster_factors Factors Affecting Stability cluster_compound 2,2'-Oxybis(ethylamine) in Solution cluster_outcomes Degradation Outcomes Oxidation Oxidation (Air/O₂) Degradation Degradation Oxidation->Degradation pH pH pH->Degradation Temperature Temperature Temperature->Degradation Light Light (UV) Light->Degradation Compound 2,2'-Oxybis(ethylamine) Compound->Degradation Products Degradation Products Degradation->Products

Caption: Factors influencing the degradation of 2,2'-Oxybis(ethylamine) in solution.

experimental_workflow start Prepare 2,2'-Oxybis(ethylamine) Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample Sample at Time Points stress->sample analyze Analyze via HPLC-UV/MS sample->analyze end Assess Stability & Identify Degradants analyze->end

Caption: Workflow for a forced degradation study of 2,2'-Oxybis(ethylamine).

Technical Support Center: Scaling Up 2,2'-Oxybis(ethylamine) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for overcoming challenges associated with scaling up 2,2'-Oxybis(ethylamine) synthesis. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and process diagrams to facilitate a smooth transition from laboratory to pilot and industrial-scale production.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the scale-up of 2,2'-Oxybis(ethylamine) reactions in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for 2,2'-Oxybis(ethylamine)?

The most common industrial synthesis route involves the amination of diethylene glycol (DEG) with ammonia (B1221849) in the presence of a hydrogenation catalyst.[1][2] Another potential route, more common at the lab scale, is derived from the Williamson ether synthesis.[3]

Q2: What are the major challenges when scaling up the amination of diethylene glycol?

Key challenges include managing the exothermic nature of the reaction, ensuring efficient mixing of reactants, dealing with the formation of byproducts, and developing effective purification strategies for the final product.[3][4] Heat and mass transfer limitations become more pronounced at a larger scale.[4][5]

Q3: What are the typical catalysts used in the industrial synthesis of 2,2'-Oxybis(ethylamine)?

Hydrogenation catalysts are typically employed. These often include metals such as nickel, copper, cobalt, and ruthenium, often on a support like alumina (B75360) or silica.[6] The choice of catalyst can significantly influence the reaction's selectivity and efficiency.

Q4: What are the primary safety concerns when handling 2,2'-Oxybis(ethylamine) at an industrial scale?

2,2'-Oxybis(ethylamine) is a corrosive substance that can cause severe skin burns and eye damage. It is also combustible. Large-scale handling requires robust safety protocols, including the use of personal protective equipment (PPE), well-ventilated areas, and measures to prevent static discharge.[3]

Troubleshooting Common Issues

Issue 1: Low Yield or Incomplete Conversion

  • Potential Cause: Inadequate catalyst activity or deactivation.

    • Recommended Solution: Ensure the catalyst is properly activated and handled under an inert atmosphere if required. Consider catalyst poisons in the feedstock.

  • Potential Cause: Suboptimal reaction temperature or pressure.

    • Recommended Solution: Optimize temperature and pressure for the specific catalyst and reactor setup. Insufficient temperature may lead to slow reaction rates, while excessive temperature can promote side reactions.

  • Potential Cause: Poor mixing leading to localized "hot spots" or insufficient reactant contact.

    • Recommended Solution: Improve agitation in the reactor. For larger vessels, consider the reactor design and impeller configuration to ensure homogenous mixing.

Issue 2: Formation of Significant Byproducts

  • Potential Cause: Over-reaction or side reactions due to high temperatures or incorrect stoichiometry.

    • Recommended Solution: Carefully control the reaction temperature and the molar ratio of ammonia to diethylene glycol. An excess of ammonia is often used to favor the formation of the primary diamine.[2]

  • Potential Cause: Undesired cyclization or polymerization reactions.

    • Recommended Solution: Optimize the catalyst and reaction conditions to improve selectivity towards the desired product. The choice of solvent can also influence the reaction pathway.

Issue 3: Difficulties in Product Purification

  • Potential Cause: Presence of closely boiling impurities.

    • Recommended Solution: Employ fractional distillation under vacuum with a column that has a sufficient number of theoretical plates for effective separation.

  • Potential Cause: Formation of azeotropes with water or other solvents.

    • Recommended Solution: Consider azeotropic distillation or the use of a different solvent system for extraction and purification.

  • Potential Cause: Emulsion formation during aqueous workup.

    • Recommended Solution: To break emulsions, consider adding brine (saturated NaCl solution) or employing centrifugation.[3]

Data Presentation: Comparison of Reaction Parameters at Different Scales

The following table summarizes typical reaction parameters for the amination of diethylene glycol at laboratory, pilot, and industrial scales. These values are representative and may require optimization for specific processes and equipment.

ParameterLaboratory ScalePilot ScaleIndustrial Scale
Reactor Volume 100 mL - 5 L50 L - 500 L> 1000 L
Temperature 150 - 250 °C180 - 280 °C200 - 300 °C
Pressure 50 - 150 bar100 - 250 bar150 - 350 bar
Catalyst Ni, Co, Ru basedNi, Co, Ru basedNi, Co based
Ammonia:DEG Molar Ratio 5:1 - 15:18:1 - 20:110:1 - 25:1
Reaction Time 4 - 12 hours2 - 8 hours (continuous)Continuous
Typical Yield 60 - 80%70 - 90%> 90%
Purification Method DistillationFractional Vacuum DistillationMulti-stage Distillation

Experimental Protocols

Pilot-Scale Synthesis of 2,2'-Oxybis(ethylamine)

This protocol describes a representative procedure for the synthesis of 2,2'-Oxybis(ethylamine) in a pilot-scale reactor.

1. Reactor Preparation:

  • Ensure the pilot reactor (e.g., a 100 L stirred autoclave) is clean and dry.

  • Charge the reactor with the selected hydrogenation catalyst (e.g., a supported nickel catalyst) under an inert atmosphere (e.g., nitrogen).

  • Seal the reactor and perform a leak test.

2. Reactant Charging:

  • Evacuate the reactor and purge with nitrogen several times.

  • Charge diethylene glycol into the reactor.

  • Pressurize the reactor with anhydrous ammonia to the desired initial pressure.

3. Reaction Execution:

  • Begin stirring the reactor contents.

  • Pressurize the reactor with hydrogen to the target reaction pressure.

  • Heat the reactor to the desired reaction temperature (e.g., 220 °C).

  • Monitor the reaction progress by taking samples periodically and analyzing them by gas chromatography (GC). Key parameters to monitor are the consumption of diethylene glycol and the formation of 2,2'-Oxybis(ethylamine) and any byproducts.

4. Reaction Work-up and Product Isolation:

  • Once the reaction is complete, cool the reactor to room temperature.

  • Carefully vent the excess ammonia and hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Transfer the crude product to a distillation apparatus.

5. Purification:

  • Perform fractional distillation under reduced pressure to separate the 2,2'-Oxybis(ethylamine) from unreacted starting materials, water, and byproducts.

  • Collect the fraction corresponding to the boiling point of 2,2'-Oxybis(ethylamine).

  • Analyze the purity of the final product using GC and other relevant analytical techniques.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Scaling Up 2,2'-Oxybis(ethylamine) Synthesis cluster_lab Laboratory Scale cluster_pilot Pilot Plant Scale cluster_industrial Industrial Scale lab_synthesis Reaction in Small Glassware lab_analysis GC/NMR Analysis lab_synthesis->lab_analysis lab_purification Small-Scale Distillation lab_analysis->lab_purification pilot_reactor Reaction in Stirred Autoclave lab_purification->pilot_reactor Scale-Up pilot_sampling In-Process Sampling and Analysis pilot_reactor->pilot_sampling pilot_filtration Catalyst Filtration pilot_sampling->pilot_filtration pilot_distillation Fractional Vacuum Distillation pilot_filtration->pilot_distillation industrial_reactor Continuous Flow Reactor pilot_distillation->industrial_reactor Scale-Up industrial_monitoring Online Process Monitoring industrial_reactor->industrial_monitoring industrial_separation Multi-Stage Distillation Column industrial_monitoring->industrial_separation industrial_storage Product Storage and Handling industrial_separation->industrial_storage

Caption: Workflow for scaling up 2,2'-Oxybis(ethylamine) synthesis.

troubleshooting_tree Troubleshooting Decision Tree for Low Yield start Low Yield or Incomplete Conversion check_catalyst Check Catalyst Activity start->check_catalyst catalyst_ok Catalyst OK? check_catalyst->catalyst_ok check_conditions Verify Reaction Conditions (Temp, Pressure) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_mixing Evaluate Mixing Efficiency mixing_ok Mixing Adequate? check_mixing->mixing_ok catalyst_ok->check_conditions Yes replace_catalyst Replace or Regenerate Catalyst catalyst_ok->replace_catalyst No conditions_ok->check_mixing Yes optimize_conditions Optimize Temperature and Pressure conditions_ok->optimize_conditions No improve_agitation Improve Agitation or Reactor Design mixing_ok->improve_agitation No consult_expert Consult Process Chemist/Engineer mixing_ok->consult_expert Yes

References

Technical Support Center: Purity Analysis of 2,2'-Oxybis(ethylamine) by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purity analysis of 2,2'-Oxybis(ethylamine) using Gas Chromatography-Mass Spectrometry (GC-MS). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is the analysis of 2,2'-Oxybis(ethylamine) by GC-MS challenging?

A1: 2,2'-Oxybis(ethylamine) is a polar, basic compound containing two primary amine groups. These characteristics can lead to several analytical challenges in GC-MS:

  • Peak Tailing: The amine groups can interact with active sites (silanol groups) on the surface of the GC inlet, column, and detector, causing asymmetrical peak shapes.[1][2] This can lead to poor resolution and inaccurate quantification.

  • Low Volatility: The polar nature of the molecule can make it less volatile, requiring higher temperatures for elution, which might lead to thermal degradation.

  • Adsorption: The analyte can adsorb to surfaces in the GC system, resulting in poor peak response and reproducibility.

Q2: What is derivatization and is it necessary for the analysis of 2,2'-Oxybis(ethylamine)?

A2: Derivatization is a chemical reaction that modifies the analyte to make it more suitable for GC analysis. For amines like 2,2'-Oxybis(ethylamine), derivatization is highly recommended.[3] It involves replacing the active hydrogens on the amine groups with less polar functional groups.[4]

  • Benefits of Derivatization:

    • Reduces Polarity and Activity: Masks the polar amine groups, minimizing interactions with active sites in the GC system.[5]

    • Increases Volatility: The resulting derivative is more volatile and can be analyzed at lower temperatures.

    • Improves Peak Shape: Leads to sharper, more symmetrical peaks, improving accuracy and reproducibility.

    • Enhances Detectability: Some derivatizing agents can improve the response of the detector.

  • Common Derivatization Techniques for Amines:

    • Silylation: Replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used.

    • Acylation: Introduces an acyl group. Reagents like trifluoroacetic anhydride (B1165640) (TFAA) are effective.[4]

Q3: How do I choose the right GC column for analyzing 2,2'-Oxybis(ethylamine)?

A3: Selecting the appropriate column is critical for a successful analysis. For polar and basic compounds like amines, a specially deactivated column is essential.

  • Recommendations:

    • Base-Deactivated Columns: Use a column specifically designed for the analysis of amines. These columns have a surface treatment that minimizes interactions with basic compounds. Look for columns designated as "amine-specific" or "base-deactivated."

    • Mid-Polar to Polar Stationary Phases: A 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) is a good starting point. For derivatized amines, a slightly more polar phase might also be suitable.[6]

    • Standard Dimensions: A 30 m x 0.25 mm ID x 0.25 µm film thickness column is a common choice for general applications.[6]

Troubleshooting Guide

This section addresses common issues encountered during the GC-MS analysis of 2,2'-Oxybis(ethylamine).

Issue 1: Peak Tailing

Symptoms: The chromatographic peak for 2,2'-Oxybis(ethylamine) is asymmetrical, with a trailing edge that is longer than the leading edge.

Possible Causes and Solutions:

Cause Solution
Active Sites in the GC System - Use a deactivated inlet liner: The inlet liner is a primary site of analyte interaction. Use a new, deactivated (silanized) liner. - Use a base-deactivated GC column: Standard columns will cause significant tailing with amines.[1] - Condition the column: Properly condition the column according to the manufacturer's instructions to remove any residual activity.
Incomplete Derivatization - Optimize reaction conditions: Ensure the derivatization reaction goes to completion by optimizing the reaction time, temperature, and reagent-to-sample ratio. - Use a catalyst: For some derivatization reactions, a catalyst may be required to drive the reaction to completion.
Column Contamination - Trim the column: If the front end of the column is contaminated, trim 10-20 cm from the inlet side.[2] - Bake out the column: Heat the column to a high temperature (below its maximum limit) to remove volatile contaminants.
Improper Column Installation - Correctly install the column: Ensure the column is installed at the correct depth in both the injector and the detector to avoid dead volume.[2]
Poor Column Cut - Recut the column: A clean, square cut is essential for good chromatography. Use a ceramic wafer or diamond scribe to obtain a clean cut.[2]
Issue 2: No Peak or Very Small Peak

Symptoms: The expected peak for 2,2'-Oxybis(ethylamine) is absent or has a very low signal-to-noise ratio.

Possible Causes and Solutions:

Cause Solution
Analyte Adsorption - Derivatize the sample: This is the most effective way to prevent adsorption. - Use deactivated consumables: Ensure the inlet liner and any other surfaces the sample contacts are properly deactivated.
Leak in the System - Perform a leak check: Use an electronic leak detector to check for leaks at all fittings and connections.
Incorrect Injection Parameters - Optimize injection temperature: The inlet temperature should be high enough to volatilize the analyte (or its derivative) but not so high as to cause thermal degradation. - Check injection volume and technique: Ensure the correct volume is being injected and that the injection is performed consistently.
MS Detector Issues - Check tuning parameters: Ensure the MS is properly tuned and calibrated. - Verify detector is on and functioning: Check that the detector is turned on and that the electron multiplier voltage is appropriate.
Sample Degradation - Check sample stability: 2,2'-Oxybis(ethylamine) may be unstable under certain conditions. Prepare fresh samples and standards.

Experimental Protocols

Sample Preparation and Derivatization (Silylation Example)
  • Sample Preparation: Accurately weigh approximately 10 mg of the 2,2'-Oxybis(ethylamine) sample into a clean glass vial.

  • Dissolution: Add 1 mL of a suitable anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane) to dissolve the sample.

  • Derivatization Reagent: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the vial.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.

  • Cooling and Analysis: Allow the vial to cool to room temperature before injecting into the GC-MS.

GC-MS Method Parameters (Suggested Starting Point)

These are general starting parameters and should be optimized for your specific instrument and application.

GC Parameter Suggested Value
Column Base-deactivated 5% phenyl-methylpolysiloxane (e.g., DB-5ms for amines)
Dimensions 30 m x 0.25 mm ID x 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Split (e.g., 20:1) or Splitless, depending on sensitivity requirements
Injection Volume 1 µL
Oven Temperature Program - Initial Temperature: 80°C, hold for 2 minutes - Ramp: 10°C/min to 280°C - Final Hold: Hold at 280°C for 5 minutes
MS Parameter Suggested Value
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 450 amu

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 2,2'-Oxybis(ethylamine) Sample Solvent Add Anhydrous Solvent Sample->Solvent Derivatize Add Derivatization Reagent (e.g., BSTFA) Solvent->Derivatize React Heat to Complete Reaction Derivatize->React Inject Inject into GC React->Inject Separate Separation on GC Column Inject->Separate Ionize Ionization in MS Source (EI) Separate->Ionize Detect Mass Detection and Analysis Ionize->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Spectrum Obtain Mass Spectrum Detect->Spectrum Purity Calculate Purity Chromatogram->Purity Spectrum->Purity

Caption: Experimental workflow for GC-MS purity analysis.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed CheckDeriv Is the sample derivatized? Start->CheckDeriv Derivatize Derivatize the sample. Optimize reaction conditions. CheckDeriv->Derivatize No CheckSystem Check GC System Components CheckDeriv->CheckSystem Yes Resolved Peak Shape Improved Derivatize->Resolved Liner Inspect/Replace Inlet Liner CheckSystem->Liner ColumnInstall Check Column Installation Liner->ColumnInstall TrimColumn Trim Front of Column ColumnInstall->TrimColumn CheckColumnType Is a base-deactivated column being used? TrimColumn->CheckColumnType UseAmineColumn Switch to a column specified for amine analysis. CheckColumnType->UseAmineColumn No CheckColumnType->Resolved Yes UseAmineColumn->Resolved

Caption: Troubleshooting guide for peak tailing issues.

References

Technical Support Center: Managing 2,2'-Oxybis(ethylamine) in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and troubleshooting of issues related to the air sensitivity of 2,2'-Oxybis(ethylamine).

Frequently Asked Questions (FAQs)

Q1: What is 2,2'-Oxybis(ethylamine) and why is it considered air-sensitive?

A1: 2,2'-Oxybis(ethylamine), also known as bis(2-aminoethyl) ether, is a primary amine that is a versatile building block in organic synthesis. It is classified as air-sensitive due to the reactivity of its primary amine functional groups with components of the atmosphere, primarily carbon dioxide and oxygen.[1][2][3]

Q2: What happens when 2,2'-Oxybis(ethylamine) is exposed to air?

A2: Upon exposure to air, 2,2'-Oxybis(ethylamine) can undergo two main degradation pathways:

  • Reaction with Carbon Dioxide: The primary amine groups react with atmospheric carbon dioxide (CO₂) to form carbamate (B1207046) salts.[1][4][5] This is a common reaction for primary and secondary amines.

  • Oxidation: The amine groups can be oxidized by atmospheric oxygen (O₂). While specific degradation products for 2,2'-Oxybis(ethylamine) are not extensively documented in readily available literature, the oxidation of primary aliphatic amines can lead to a variety of products, including hydroxylamines, nitrosoalkanes, and nitroalkanes.[6][7]

Q3: How can I visually identify degraded 2,2'-Oxybis(ethylamine)?

A3: Fresh, pure 2,2'-Oxybis(ethylamine) is typically a colorless liquid.[8] Signs of degradation due to air exposure can include:

  • Color Change: The liquid may develop a yellow or brownish tint.

  • Formation of Precipitate: The formation of solid carbamate salts may be observed as a white precipitate or haziness in the liquid.

  • Change in Viscosity: An increase in viscosity can also be an indicator of degradation.

Q4: What are the recommended storage conditions for 2,2'-Oxybis(ethylamine)?

A4: To minimize degradation, 2,2'-Oxybis(ethylamine) should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[5] It is also recommended to store it in a cool, dark place.

Q5: How long can I store 2,2'-Oxybis(ethylamine) once the bottle is opened?

A5: The shelf-life of opened 2,2'-Oxybis(ethylamine) will depend heavily on the handling technique and the quality of the inert atmosphere maintained. If handled strictly under inert conditions, it can be stored for an extended period. However, with repeated access, the risk of contamination increases. It is best practice to use the entire contents of a freshly opened bottle or to aliquot the desired amounts into smaller, inerted vials for long-term storage.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Inconsistent reaction results or low yields. Degradation of 2,2'-Oxybis(ethylamine) due to air exposure.1. Verify the purity of the reagent using an appropriate analytical method (see Analytical Protocols). 2. If degradation is confirmed, purify the reagent by distillation under reduced pressure and inert atmosphere, or use a fresh, unopened bottle. 3. Review and improve your handling techniques for air-sensitive reagents (see Experimental Protocols).
Reagent has turned yellow or brown. Oxidation of the amine functional groups.1. The reagent may still be usable for some applications, but its purity is compromised. It is recommended to purify it by distillation. 2. For sensitive reactions, it is best to use a fresh, colorless batch of the reagent.
A white precipitate has formed in the reagent bottle. Formation of carbamate salts from the reaction with atmospheric CO₂.1. The precipitate can be removed by filtration under an inert atmosphere. 2. However, the presence of the precipitate indicates significant air exposure, and the remaining liquid is likely also contaminated. Purification by distillation is recommended.
Difficulty in withdrawing the liquid with a syringe. Increased viscosity due to degradation or polymerization.1. This is a strong indicator of significant degradation. The reagent should be discarded following proper chemical waste disposal procedures. 2. Do not attempt to heat the bottle to reduce viscosity, as this could accelerate degradation.

Experimental Protocols

Protocol 1: Handling and Transfer of 2,2'-Oxybis(ethylamine) using a Syringe

This protocol describes the safe transfer of 2,2'-Oxybis(ethylamine) from a Sure/Seal™ bottle to a reaction flask using a syringe and an inert gas.

Materials:

  • Bottle of 2,2'-Oxybis(ethylamine) with a Sure/Seal™ septum cap

  • Dry, oven-dried reaction flask with a rubber septum

  • Source of dry, inert gas (Nitrogen or Argon) with a regulator and needle valve

  • Gas-tight syringe of appropriate volume

  • Long needle (e.g., 18-21 gauge)

  • Short needle for venting

Procedure:

  • Prepare the Reaction Flask: Oven-dry the reaction flask and allow it to cool to room temperature under a stream of inert gas. Seal the flask with a rubber septum.

  • Inert the System: Insert a short vent needle connected to a bubbler into the septum of the reaction flask. Insert the inert gas inlet needle and purge the flask for several minutes.

  • Prepare the Syringe: Purge the syringe with the inert gas by drawing and expelling the gas several times.

  • Pressurize the Reagent Bottle: Insert a needle connected to the inert gas source through the septum of the 2,2'-Oxybis(ethylamine) bottle. Apply a slight positive pressure of the inert gas (1-2 psi).

  • Withdraw the Reagent: Insert the long needle of the purged syringe through the septum of the reagent bottle, ensuring the needle tip is below the liquid level. The positive pressure in the bottle will help to fill the syringe. Withdraw the desired volume of the liquid.

  • Transfer to Reaction Flask: Remove the syringe from the reagent bottle and quickly insert it into the septum of the prepared reaction flask. Slowly add the 2,2'-Oxybis(ethylamine) to the flask.

  • Clean-up: Immediately rinse the syringe and needles with a suitable dry solvent (e.g., anhydrous toluene (B28343) or THF) followed by a final rinse with acetone.

Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for assessing the purity of 2,2'-Oxybis(ethylamine) and identifying potential degradation products.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate capillary column (e.g., a mid-polar column like a DB-5ms)

Sample Preparation:

  • Under an inert atmosphere, dilute a small aliquot of the 2,2'-Oxybis(ethylamine) sample in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or ethyl acetate) to an appropriate concentration for GC-MS analysis.

GC-MS Parameters (Example):

  • Injector Temperature: 250 °C

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • MS Scan Range: m/z 30-300.

Data Analysis:

  • Analyze the resulting chromatogram to determine the percentage purity of the 2,2'-Oxybis(ethylamine) peak.

  • Examine the mass spectra of any impurity peaks and compare them to library data to identify potential degradation products such as carbamates or oxidation products.

Visualizations

Experimental_Workflow_Syringe_Transfer cluster_prep Preparation cluster_transfer Transfer cluster_cleanup Cleanup prep_flask 1. Prepare Dry, Inert Reaction Flask prep_syringe 2. Purge Syringe with Inert Gas pressurize 3. Pressurize Reagent Bottle with Inert Gas prep_syringe->pressurize withdraw 4. Withdraw Reagent into Syringe pressurize->withdraw transfer 5. Transfer Reagent to Reaction Flask withdraw->transfer cleanup 6. Rinse Syringe and Needles transfer->cleanup

Caption: Workflow for transferring 2,2'-Oxybis(ethylamine) using a syringe.

Troubleshooting_Logic cluster_visual Visual Inspection cluster_performance Performance Issue cluster_cause Likely Cause cluster_action Recommended Action start Observe Issue with 2,2'-Oxybis(ethylamine) color_change Color Change (Yellow/Brown) start->color_change precipitate Precipitate (White Solid) start->precipitate viscosity Increased Viscosity start->viscosity bad_results Inconsistent/Poor Reaction Results start->bad_results oxidation Oxidation color_change->oxidation carbamate Carbamate Formation precipitate->carbamate degradation General Degradation viscosity->degradation discard Discard Reagent viscosity->discard bad_results->degradation purify Purify by Distillation/ Filtration oxidation->purify new_reagent Use Fresh Reagent oxidation->new_reagent carbamate->purify carbamate->new_reagent check_handling Review Handling Techniques degradation->check_handling analyze Analyze Purity (GC-MS) degradation->analyze analyze->purify analyze->new_reagent

Caption: Troubleshooting logic for issues with 2,2'-Oxybis(ethylamine).

References

Validation & Comparative

A Comparative Guide to 2,2'-Oxybis(ethylamine) and Other Aliphatic Amines in Epoxy Curing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable curing agent is paramount in tailoring the properties of epoxy resins for specific applications. Aliphatic amines are a widely utilized class of curing agents known for their reactivity at ambient temperatures and their ability to impart a range of mechanical and thermal properties to the cured epoxy network.[1][2] Among these, 2,2'-Oxybis(ethylamine), also known by its commercial name JEFFAMINE® EDR-148, is a flexible, ether-containing diamine that offers unique performance characteristics.

This guide provides an objective comparison of 2,2'-Oxybis(ethylamine) with other common aliphatic amines used in epoxy curing, including Ethylenediamine (EDA), Diethylenetriamine (DETA), Triethylenetetramine (TETA), and Isophorone diamine (IPDA). The comparison is based on available experimental data for key performance metrics such as curing behavior, mechanical properties, and thermal resistance.

Performance Comparison of Aliphatic Amine Curing Agents

The choice of an aliphatic amine curing agent significantly influences the handling characteristics of the epoxy system and the final properties of the cured material. The following table summarizes a comparison of key performance parameters for 2,2'-Oxybis(ethylamine) and other selected aliphatic amines when used to cure a standard Bisphenol A based epoxy resin.

Property2,2'-Oxybis(ethylamine) (JEFFAMINE® EDR-148)Triethylenetetramine (TETA)Isophorone Diamine (IPDA)JEFFAMINE® D-230
Tensile Strength (psi) 8,600[3]-10,600[3]7,600[3]
Flexural Modulus (psi) 350,000[3]-420,000[3]346,000[3]
Heat Deflection Temperature (HDT, °C) 86[3]-134[3]57[3]
Gel Time -40 min[4]105 min[4]-
Compressive Strength (MPa) -65[4]52[4]-

Note: The data presented is compiled from various sources and may not represent a direct head-to-head comparison under identical experimental conditions. The performance of a curing agent is highly dependent on the specific epoxy resin used, the stoichiometry, and the curing schedule.

Key Differentiating Features

2,2'-Oxybis(ethylamine) (JEFFAMINE® EDR-148) is a polyetheramine that imparts flexibility and toughness to the cured epoxy system. Its ether linkages contribute to a lower crosslink density compared to more rigid amines, resulting in enhanced elongation and impact resistance. It is also noted for its high reactivity.

Triethylenetetramine (TETA) is a linear aliphatic amine that provides a good balance of properties, including relatively fast cure times and good mechanical strength.[2][5] It is a widely used general-purpose curing agent.

Isophorone Diamine (IPDA) is a cycloaliphatic amine known for imparting high thermal resistance and excellent chemical resistance to the cured epoxy.[2][4] The cycloaliphatic ring structure contributes to a higher glass transition temperature (Tg) and stiffness.[2]

Experimental Protocols

The data presented in this guide is typically generated using standardized test methods to ensure comparability and reproducibility. Below are detailed methodologies for key experiments cited.

Differential Scanning Calorimetry (DSC) for Cure Kinetics

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to study the heat flow associated with the curing reaction of epoxy resins.[6][7] This analysis provides information on the cure rate, total heat of reaction, and the glass transition temperature (Tg) of the cured material.[8]

Methodology:

  • A precise amount of the uncured epoxy-amine mixture (typically 5-10 mg) is weighed into an aluminum DSC pan.

  • An empty, sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The sample is subjected to a controlled temperature program. For non-isothermal scans, the temperature is increased at a constant heating rate (e.g., 10°C/min) over a defined temperature range. For isothermal scans, the sample is rapidly heated to a specific temperature and held for a period of time.[9]

  • The heat flow to or from the sample relative to the reference is recorded as a function of temperature or time.

  • The resulting exothermic peak is integrated to determine the total heat of reaction (ΔH). The degree of cure at any given time or temperature can be calculated by comparing the partial heat of reaction to the total heat of reaction. The glass transition temperature (Tg) is determined by a step change in the baseline of the thermogram.[8]

Dynamic Mechanical Analysis (DMA) for Thermomechanical Properties

Dynamic Mechanical Analysis (DMA) is used to characterize the viscoelastic properties of the cured epoxy material as a function of temperature.[10] It provides information on the storage modulus (E'), loss modulus (E''), and tan delta (δ), from which the glass transition temperature (Tg) can be determined.

Methodology:

  • A rectangular specimen of the cured epoxy with precise dimensions is prepared.

  • The specimen is mounted in the DMA instrument, typically in a three-point bending or single cantilever clamp.

  • A sinusoidal stress or strain is applied to the sample at a specific frequency (e.g., 1 Hz).

  • The temperature is ramped at a constant rate (e.g., 3°C/min) over a desired temperature range.

  • The instrument measures the resulting strain or stress and the phase lag between the applied and resulting waves.

  • The storage modulus (E'), loss modulus (E''), and tan delta (tan δ = E''/E') are calculated and plotted against temperature. The glass transition temperature (Tg) is often taken as the peak of the tan delta curve or the peak of the loss modulus curve.

Tensile Testing for Mechanical Properties

Tensile testing is performed to determine the mechanical properties of the cured epoxy resin, including tensile strength, Young's modulus, and elongation at break, in accordance with standards such as ASTM D638.[11][12][13]

Methodology:

  • Dog-bone shaped specimens of the cured epoxy are prepared according to the dimensions specified in the relevant ASTM standard.

  • The specimens are conditioned at a standard temperature and humidity for a specified period.

  • The cross-sectional area of the specimen's gauge section is measured.

  • The specimen is mounted in the grips of a universal testing machine.

  • A tensile load is applied to the specimen at a constant crosshead speed until it fractures.[11]

  • The load and the elongation of the gauge section are continuously recorded.

  • From the resulting stress-strain curve, the tensile strength (the maximum stress the material can withstand), Young's modulus (the slope of the initial linear portion of the curve), and the elongation at break are calculated.[13]

Visualizing the Curing Process and Chemical Structures

To better understand the chemical transformations and the molecular architecture of the curing agents, the following diagrams are provided.

G cluster_reactants Reactants cluster_process Curing Process cluster_product Product Epoxy_Resin Epoxy Resin (e.g., DGEBA) Mixing Mixing Epoxy_Resin->Mixing Amine_Hardener Aliphatic Amine (Curing Agent) Amine_Hardener->Mixing Cure Curing (Crosslinking Reaction) Mixing->Cure Cured_Epoxy Crosslinked Thermoset Polymer Cure->Cured_Epoxy

Caption: Epoxy Curing Workflow.

G Epoxy Epoxy Group (Oxirane Ring) O /   CH2-CH Secondary_Amine Secondary Amine R-NH-R' Epoxy:port->Secondary_Amine Reaction with Primary Amine Tertiary_Amine Tertiary Amine R-N(R')-R'' Epoxy:port->Tertiary_Amine Hydroxyl Hydroxyl Group -OH Epoxy:port->Hydroxyl Ring Opening Primary_Amine Primary Amine R-NH2 Primary_Amine->Secondary_Amine Secondary_Amine->Tertiary_Amine Reaction with Epoxy Group

Caption: Epoxy-Amine Curing Reaction.

G cluster_amines Chemical Structures of Aliphatic Amines Oxybis 2,2'-Oxybis(ethylamine) (JEFFAMINE® EDR-148) NH2-CH2-CH2-O-CH2-CH2-NH2 TETA Triethylenetetramine (TETA) NH2-(CH2)2-NH-(CH2)2-NH-(CH2)2-NH2 IPDA Isophorone Diamine (IPDA) (Cycloaliphatic structure)

Caption: Structures of Curing Agents.

References

A Comparative Analysis of 2,2'-Oxybis(ethylamine) and Monoethanolamine (MEA) for Post-Combustion Carbon Capture

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the performance, experimental protocols, and underlying mechanisms of two prominent amine solvents in CO2 capture.

In the critical endeavor to mitigate greenhouse gas emissions, amine scrubbing stands as a mature and widely implemented technology for post-combustion carbon capture. Monoethanolamine (MEA) has historically been the benchmark solvent due to its high reactivity and low cost. However, its significant drawbacks, including high regeneration energy, corrosive nature, and susceptibility to degradation, have spurred the search for superior alternatives. This guide provides a comprehensive comparison of 2,2'-Oxybis(ethylamine), also known as Diglycolamine® (DGA), with the traditional MEA, offering a data-driven perspective for researchers and professionals in the field.

Performance Comparison: A Quantitative Overview

The efficacy of an amine solvent for carbon capture is determined by several key performance indicators. This section presents a summary of experimental data for 2,2'-Oxybis(ethylamine) and MEA, highlighting their respective strengths and weaknesses.

Table 1: CO2 Absorption Capacity

The CO2 absorption capacity, or loading, represents the amount of CO2 that can be captured per mole of amine. A higher absorption capacity is desirable as it can reduce the required solvent circulation rate, leading to smaller equipment and lower operational costs.

AmineConcentration (wt%)Temperature (°C)Pressure (kPa)CO2 Loading (mol CO2/mol amine)Reference
2,2'-Oxybis(ethylamine) (DGA) 654010~0.9[1][2]
6050101.3~0.85[3]
Monoethanolamine (MEA) 304010~0.5[4]
304015~0.52[5]
Table 2: Heat of Absorption

The heat of absorption is the energy released during the exothermic reaction between CO2 and the amine. A lower heat of absorption is generally preferred as it translates to lower energy requirements for solvent regeneration in the stripper.

AmineConcentration (wt%)Temperature (°C)CO2 Loading (mol CO2/mol amine)Heat of Absorption (-ΔHabs) (kJ/mol CO2)Reference
2,2'-Oxybis(ethylamine) (DGA) 65400.2 - 0.4~81[6]
17.7 m400.35~84[1][2]
Monoethanolamine (MEA) 30400.2 - 0.483 - 85[7]
7 m40Average~81[6]
Table 3: Absorption Rate

A high absorption rate is crucial for efficient CO2 capture, as it influences the size of the absorber column.

AmineConcentrationTemperature (°C)CO2 Loading (mol CO2/mol amine)Second-Order Rate Constant (k2) (m3/mol·s)Reference
2,2'-Oxybis(ethylamine) (DGA) 65 wt%2504,000[8]
Monoethanolamine (MEA) 7 m40-(benchmark)[6]

Note: Direct comparison of absorption rates can be complex due to differing experimental conditions and reporting metrics. The data presented provides a general indication of reactivity.

Table 4: Degradation Profile

Amine degradation, both thermal and oxidative, leads to solvent loss, reduced performance, and operational issues like corrosion and fouling.

AmineDegradation TypeConditionsObservationsReference
2,2'-Oxybis(ethylamine) (DGA) Thermal150 °C, with CO2Reaches equilibrium with its major degradation product, methylaminoethoxyethanol (MAEE), which can enhance absorption rate.[9]
Oxidative70°C, 98 kPa O2, 2 kPa CO2Produced no detectable ammonia, indicating higher oxidative stability compared to some other amines.[10]
Monoethanolamine (MEA) Thermal135-175 °CDegrades via carbamate (B1207046) polymerization.[11]
OxidativeAbsorber conditionsSusceptible to degradation in the presence of O2, catalyzed by metal ions.[12]

Experimental Protocols: Methodologies for Amine Evaluation

To ensure the reproducibility and validity of the presented data, this section details the experimental protocols for the key performance evaluation experiments.

CO2 Absorption Capacity (Vapor-Liquid Equilibrium - VLE)

The VLE data, which determines the CO2 absorption capacity, is typically measured using a static equilibrium cell or a dynamic wetted-wall column.

Static Equilibrium Cell Method:

  • A known amount of the amine solution is charged into a thermostatted equilibrium cell of a known volume.

  • The cell is evacuated to remove any residual air.

  • A known amount of CO2 is introduced into the cell.

  • The system is agitated and allowed to reach equilibrium, indicated by a stable pressure reading.

  • The equilibrium pressure and temperature are recorded.

  • Liquid and/or gas phase samples are withdrawn and analyzed to determine the CO2 loading in the liquid phase. Gas chromatography (GC) is often used for gas phase analysis, while titration or Total Organic Carbon (TOC) analysis can be used for the liquid phase.[5][13]

VLE_Measurement cluster_setup Vapor-Liquid Equilibrium Setup A CO2 Cylinder B Equilibrium Cell (Thermostatted & Agitated) A->B C Pressure Gauge B->C D Temperature Probe B->D E Sampling Port B->E F Gas Chromatograph (GC) E->F Gas Sample G Titration / TOC Analyzer E->G Liquid Sample

Diagram 1: Experimental workflow for VLE measurement.
Heat of Absorption (Calorimetry)

A reaction calorimeter is employed to measure the heat released during CO2 absorption.

Reaction Calorimetry Method:

  • A known volume of the amine solution is placed in the reaction calorimeter, and the system is brought to the desired temperature.

  • A continuous flow of CO2 gas is introduced into the solution at a constant pressure.

  • The heat generated by the absorption reaction is measured by the calorimeter. The heat flow is recorded as a function of time.

  • The amount of CO2 absorbed is determined by integrating the gas flow rate over time.

  • The differential heat of absorption is calculated by dividing the measured heat flow by the molar flow rate of absorbed CO2.[7]

Calorimetry_Workflow A Prepare Amine Solution in Calorimeter B Set Temperature and Pressure A->B C Introduce CO2 Gas B->C D Measure Heat Flow and Gas Flow Rate C->D E Calculate Heat of Absorption D->E

Diagram 2: Workflow for calorimetric measurement of heat of absorption.
Amine Degradation

Thermal Degradation Protocol:

  • A solution of the amine with a specific CO2 loading is prepared.

  • The solution is sealed in a stainless-steel cylinder.

  • The cylinder is placed in a forced-convection oven at a constant high temperature (e.g., 135-175°C) for a specified duration.

  • At regular intervals, samples are withdrawn and analyzed for the parent amine concentration and the presence of degradation products using techniques like ion chromatography (IC), high-performance liquid chromatography (HPLC), and gas chromatography-mass spectrometry (GC-MS).[11]

Oxidative Degradation Protocol:

  • The amine solution, with a specific CO2 loading, is placed in a stirred reactor.

  • A gas mixture containing a known concentration of oxygen (and often CO2) is bubbled through the solution at a controlled temperature (e.g., 55-70°C).

  • Liquid samples are taken periodically and analyzed for amine concentration and degradation products.[10]

Signaling Pathways and Logical Relationships

The chemical reactions governing CO2 capture by primary amines like MEA and 2,2'-Oxybis(ethylamine) primarily involve the formation of carbamates.

CO2_Capture_Mechanism cluster_MEA MEA Reaction cluster_DGA DGA Reaction MEA MEA (R-NH2) Carbamate_MEA MEA Carbamate (R-NHCOO-) MEA->Carbamate_MEA + CO2 CO2_1 CO2 MEA_H Protonated MEA (R-NH3+) Carbamate_MEA->MEA_H + MEA DGA DGA (R'-NH2) Carbamate_DGA DGA Carbamate (R'-NHCOO-) DGA->Carbamate_DGA + CO2 CO2_2 CO2 DGA_H Protonated DGA (R'-NH3+) Carbamate_DGA->DGA_H + DGA

Diagram 3: Simplified reaction mechanism for CO2 capture by primary amines.

Conclusion

The selection of an optimal amine solvent for carbon capture involves a trade-off between various performance parameters. While MEA has been the traditional choice, its high energy consumption and degradation issues are significant concerns. 2,2'-Oxybis(ethylamine) (DGA) presents a compelling alternative with a potentially higher CO2 absorption capacity. The heat of absorption for both amines is comparable. However, DGA appears to exhibit greater stability against both thermal and oxidative degradation, which could lead to lower solvent losses and reduced operational problems.

Further research focusing on a direct, side-by-side experimental comparison under identical process conditions is crucial to definitively determine the overall superiority of one solvent over the other. This guide provides a foundational understanding based on available experimental data to aid researchers in their ongoing efforts to develop more efficient and cost-effective carbon capture technologies.

References

A Comparative Guide to Catalysts in Polyurethane Synthesis: Alternatives to 2,2'-Oxybis(ethylamine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of polyurethanes (PU) is a cornerstone of modern polymer chemistry, with applications ranging from biomedical devices to industrial foams. The choice of catalyst is critical, dictating reaction kinetics, and the final properties of the polymer. For years, 2,2'-Oxybis(ethylamine), also known as bis(2-dimethylaminoethyl)ether (BDMAEE), has been a widely used blowing catalyst, particularly in foam applications. However, growing concerns over volatile organic compound (VOC) emissions and potential health hazards have spurred the development of alternative catalysts.[1][2][3][4][5][6]

This guide provides a comprehensive comparison of alternatives to 2,2'-Oxybis(ethylamine), offering a scientific exploration of their performance backed by experimental data. We will delve into various classes of catalysts, from established tertiary amines to novel organometallic compounds and reactive, non-fugitive options.

The Role of Catalysts in Polyurethane Formation

Polyurethane is formed through the exothermic reaction of a polyol with an isocyanate.[7] Catalysts are essential to control the two primary reactions in polyurethane foam production: the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate).[5][6][8] A delicate balance between these two reactions is crucial for the final foam structure and properties.[9]

  • 2,2'-Oxybis(ethylamine) (BDMAEE) is a potent blowing catalyst, accelerating the reaction between water and isocyanate to produce carbon dioxide gas, which acts as the blowing agent.[10][11]

The quest for alternatives is driven by the need for catalysts with reduced environmental impact, lower toxicity, and improved performance characteristics such as delayed action or enhanced hydrolytic stability.[12][13]

Comparative Analysis of Alternative Catalysts

Alternatives to BDMAEE can be broadly categorized into other tertiary amines, organometallic compounds, and reactive catalysts.

Tertiary Amine Catalysts

Tertiary amines are a versatile class of catalysts, with their activity influenced by basicity and steric hindrance.[7][10] They are effective in promoting both gelling and blowing reactions.[6]

Common Tertiary Amine Alternatives:

  • Triethylenediamine (TEDA/DABCO): A strong, all-purpose gelling catalyst known for its high activity due to minimal steric hindrance.[10][14]

  • Dimethylcyclohexylamine (DMCHA): A sterically hindered but strong base, widely used as a gelling catalyst in rigid foams.[10][11]

  • Pentamethyldiethylenetriamine (PMDETA): A strong blowing amine catalyst that improves flowability.[11]

Organometallic Catalysts

Organometallic compounds are highly efficient catalysts, particularly for the gelling reaction.[15] Historically, organotin compounds like dibutyltin (B87310) dilaurate (DBTDL) have been the workhorse, but their toxicity has led to a search for alternatives.[7][16]

Key Organometallic Alternatives:

  • Bismuth Catalysts (e.g., Bismuth Neodecanoate, Bismuth Octoate): These are emerging as a leading non-toxic alternative to tin catalysts.[1][2][17] They are fast-acting and demonstrate high efficiency in isocyanate conversion.[1] Bismuth catalysts are also noted for their hydrolytic stability, which is a significant advantage in formulations containing water.[12]

  • Zinc Catalysts: These tend to exhibit a delayed action in the gel reaction compared to tin and bismuth catalysts, which can be advantageous for certain applications requiring a longer pot life.[16][18]

  • Potassium Catalysts (e.g., Potassium Octoate): Primarily used as trimerization catalysts to form polyisocyanurate (PIR) rings, which enhance thermal stability and flame retardancy in rigid foams.[11][19]

Reactive and Delayed Action Catalysts

A significant advancement in catalyst technology is the development of reactive or "non-fugitive" catalysts. These catalysts have a reactive group (typically a hydroxyl or amine) that allows them to be incorporated into the polymer backbone, thereby reducing VOC emissions.[9]

Examples of Reactive and Delayed Action Catalysts:

  • N,N,N'-trimethyl-N'-hydroxyethyl-bisamino ethylether (Lupragen® N 208): A reactive blowing catalyst that becomes part of the PU polymer network.[2][4]

  • Delayed Action Catalysts: These catalysts exhibit low activity at room temperature and become more active at elevated temperatures or after a certain induction period.[10][20] This is beneficial for complex molding processes requiring good flowability.[14] Quaternary ammonium-based catalysts are an example of this type.[11]

Quantitative Performance Data

The following tables summarize the performance of various catalyst alternatives based on experimental data.

Table 1: Comparison of Reaction Kinetics for Different Catalyst Systems

Catalyst SystemTypeCream Time (s)Gel Time (s)Rise Time (s)Reference(s)
Stannous OctoateOrganometallic (Tin)~12-~135[1]
Bismuth Triflate (0.1%)Organometallic (Bismuth)~12-~135[1]
BiCAT 8210Organometallic (Bismuth)Stable over timeStable over time-[12]
BiCAT 8842Organometallic (Bismuth)Stable over timeHigher, but more stable over time-[12]
U-CAT SA 102Delayed Action Amine-10.3 (at 0.2 parts)-[20]
U-CAT 1102Delayed Action Amine-10.2 (at 0.2 parts)-[20]

Note: Cream time is the time at which the mixture begins to foam. Gel time is when the polymer network begins to form, and rise time is the time to reach maximum foam height. Direct comparison is challenging due to variations in formulations and experimental conditions.

Table 2: Comparison of Physical Properties of Polyurethane Foams with Different Catalysts

Catalyst SystemFoam Density ( kg/m ³)Compressive Strength (MPa)Thermal Conductivity (W/(m·K))Key FindingsReference(s)
Stannous OctoateBaselineBaseline-Conventional tin-catalyzed foam.
Bismuth Triflate (0.1%)Slightly higher than tinBetter mechanical behavior than tin at similar densities.Similar to tinBismuth catalyst showed higher isocyanate conversion efficiency.[1]
VAB 3 (Amine + Tin)---Highest modulus of elasticity, suggesting high crosslinking density.[21]
Regenerated PU with KOH catalyst-0.160-Baseline for regenerated foam.
Regenerated PU with Titanium catalyst (0.075%)-0.1680.018364.76% higher compressive strength than KOH-catalyzed foam.[22]

Signaling Pathways and Experimental Workflows

Visualizing the catalytic processes and experimental designs can aid in understanding and selecting the appropriate catalyst.

G General Catalytic Mechanism in Polyurethane Foam Formation cluster_gelling Gelling Reaction cluster_blowing Blowing Reaction Polyol Polyol (R-OH) Urethane Polyurethane Linkage Polyol->Urethane Isocyanate1 Isocyanate (R'-NCO) Isocyanate1->Urethane Final_Foam Final Polyurethane Foam Urethane->Final_Foam Forms Polymer Network Gel_Catalyst Gelling Catalyst (e.g., TEDA, DBTDL, Bismuth Cmpds) Gel_Catalyst->Urethane Accelerates Water Water (H₂O) Urea Unstable Carbamic Acid -> Polyurea Linkage Water->Urea Isocyanate2 Isocyanate (R'-NCO) Isocyanate2->Urea CO2 Carbon Dioxide (CO₂) Gas Urea->CO2 Decomposes to CO2->Final_Foam Creates Cellular Structure Blow_Catalyst Blowing Catalyst (e.g., BDMAEE) Blow_Catalyst->Urea Accelerates Isocyanate_Source Isocyanate Isocyanate_Source->Isocyanate1 Isocyanate_Source->Isocyanate2 G Experimental Workflow for Catalyst Performance Evaluation cluster_kinetics Reaction Kinetics Analysis cluster_properties Physical & Chemical Property Analysis Formulation 1. Formulation Preparation - Polyol, Isocyanate, Water - Surfactant, Blowing Agent - Catalyst (BDMAEE vs. Alternative) Mixing 2. Mixing - High-shear mixing - Controlled temperature Formulation->Mixing Foaming 3. Free-Rise Foaming - Monitor reaction profile Mixing->Foaming Curing 4. Curing - Controlled temperature and time Foaming->Curing Cream_Time Cream Time Foaming->Cream_Time Gel_Time Gel Time Foaming->Gel_Time Rise_Time Rise Time Foaming->Rise_Time Exotherm Exotherm Temperature Foaming->Exotherm Characterization 5. Characterization Curing->Characterization Density Density Characterization->Density Morphology Cell Morphology (SEM) Characterization->Morphology Mechanical Mechanical Properties (Compressive Strength, etc.) Characterization->Mechanical Thermal Thermal Stability (TGA) Characterization->Thermal FTIR_Analysis FTIR for Isocyanate Conversion Characterization->FTIR_Analysis Analysis 6. Comparative Analysis - Performance vs. BDMAEE Characterization->Analysis G Decision Tree for Selecting a BDMAEE Alternative Start Need to replace BDMAEE? VOC Low VOC / Non-fugitive required? Start->VOC Reactive_Cat Use Reactive Catalyst (e.g., Lupragen® N 208) VOC->Reactive_Cat Yes Non_Reactive Consider other alternatives VOC->Non_Reactive No Toxicity Toxicity concerns (e.g., Tin-free)? Non_Reactive->Toxicity Bismuth_Zinc Use Bismuth or Zinc Catalysts Toxicity->Bismuth_Zinc Yes Other_Amines Consider other Tertiary Amines Toxicity->Other_Amines No Reaction_Profile Reaction Profile? Bismuth_Zinc->Reaction_Profile Other_Amines->Reaction_Profile Delayed_Action Delayed Action / Long Pot Life Reaction_Profile->Delayed_Action Delayed Fast_Cure Fast Cure Reaction_Profile->Fast_Cure Fast Balanced Balanced Blow/Gel Reaction_Profile->Balanced Balanced

References

A Comparative Analysis of Polyetheramines in Resin Formulations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize resin formulations, the choice of curing agent is paramount. This guide provides an objective comparison of polyetheramine performance against other common alternatives, supported by experimental data, to inform the selection of the most suitable curing agent for specific applications.

Polyetheramines (PEAs) have emerged as a versatile class of epoxy curing agents, prized for their unique combination of flexibility, toughness, and low viscosity.[1] Their characteristic polyether backbone imparts a degree of flexibility to the cured epoxy network, resulting in enhanced elongation, impact strength, and resistance to thermal shock.[1][2] This contrasts with other common curing agents, such as polyamides, which also offer flexibility but may have limitations in thermal stability, and anhydrides, which provide high thermal and chemical resistance but can result in brittle formulations requiring elevated curing temperatures.[3][4]

Performance Comparison of Curing Agents

The selection of a curing agent significantly influences the mechanical and thermal properties of the final resin. The following tables summarize quantitative data from studies comparing various polyetheramines and other curing agents in a standard epoxy resin formulation.

Table 1: Mechanical Properties of Epoxy Resin Cured with Various Amine Agents
Curing AgentTensile Strength (psi)Elongation (%)Tensile Modulus (psi)
Polyetheramines
JEFFAMINE® D-2309,9008352,000
JEFFAMINE® T-4039,3006417,000
JEFFAMINE® D-4007,10018308,000
Other Amines
Diethylenetriamine (DETA)8,8006560,000
Polyamides
Polyamide7,9004311,000

Data sourced from Huntsman technical literature.[1] All formulations are based on a standard Bisphenol A-based epoxy resin (EEW ~188) and cured for 2 hours at 80°C followed by 3 hours at 125°C.

Table 2: Thermal and Physical Properties of Epoxy Resin Cured with Various Amine Agents
Curing AgentGlass Transition Temp. (Tg) by DSC (°C)Heat Deflection Temp. (HDT) (°C)Barcol Hardness
Polyetheramines
JEFFAMINE® D-230958680
JEFFAMINE® T-40311510582
JEFFAMINE® D-400605575
Other Amines
Diethylenetriamine (DETA)11010085
Polyamides
Polyamide706578

Data sourced from Huntsman technical literature.[2] All formulations are based on a standard Bisphenol A-based epoxy resin (EEW ~188) and cured for 2 hours at 80°C followed by 3 hours at 125°C.

Structure-Property Relationships in Polyetheramines

The performance of a polyetheramine-cured resin is directly linked to the molecular structure of the polyetheramine itself. Key structural features and their impact on final properties are illustrated in the diagram below.

G cluster_structure Polyetheramine Structure cluster_properties Cured Resin Properties Structure Polyetheramine (PEA) Structure Properties Cured Resin Properties MW Molecular Weight (Length of Polyether Chain) Flexibility Flexibility & Elongation MW->Flexibility Increases Hardness Hardness & Crosslink Density MW->Hardness Decreases Tg Glass Transition Temperature (Tg) MW->Tg Decreases Functionality Amine Functionality (e.g., Diamine, Triamine) Functionality->Flexibility Decreases Functionality->Hardness Increases Functionality->Tg Increases Backbone Backbone Type (e.g., Polypropylene Glycol - PPG, Polyethylene Glycol - PEG) Backbone->Flexibility Influences Reactivity Reactivity & Cure Speed Backbone->Reactivity Influences

Caption: Structure-property relationships in polyetheramine-cured resins.

Experimental Protocols

The data presented in this guide are based on standardized testing methodologies. Detailed protocols for the key experiments are outlined below.

Tensile Properties (ASTM D638)
  • Specimen Preparation: Test specimens are prepared in a standard dumbbell shape (Type I) from the cured resin.

  • Conditioning: Specimens are conditioned at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.

  • Test Procedure: The specimen is mounted in the grips of a universal testing machine. A uniaxial tensile load is applied at a constant crosshead speed (e.g., 5 mm/min for rigid plastics) until the specimen fails.

  • Data Collection: The load and extension are continuously recorded. Tensile strength is calculated as the maximum load divided by the original cross-sectional area. Tensile modulus is determined from the slope of the initial linear portion of the stress-strain curve. Elongation at break is the percentage increase in length at the point of fracture.

Glass Transition Temperature by Differential Scanning Calorimetry (DSC) (ASTM D3418)
  • Sample Preparation: A small sample (10-15 mg) of the cured resin is hermetically sealed in an aluminum pan.

  • Test Procedure: The sample is placed in a DSC cell alongside an empty reference pan. The temperature is ramped at a controlled rate, typically 20°C/min.

  • Data Analysis: The glass transition temperature (Tg) is identified as the midpoint of the step change in the heat flow curve.

Glass Transition Temperature by Dynamic Mechanical Analysis (DMA) (ASTM D7028)
  • Specimen Preparation: A rectangular specimen of the cured resin is prepared.

  • Test Procedure: The specimen is clamped in the DMA and subjected to an oscillating flexural load at a set frequency (typically 1 Hz) while the temperature is increased at a constant rate (e.g., 5°C/min).

  • Data Analysis: The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are recorded as a function of temperature. The Tg can be determined from the peak of the tan delta curve or the onset of the drop in the storage modulus.

Thermogravimetric Analysis (TGA) (ASTM E1131)
  • Sample Preparation: A small sample (10-15 mg) of the cured resin is placed in a TGA sample pan.

  • Test Procedure: The sample is heated at a constant rate in a controlled atmosphere (typically nitrogen or air).

  • Data Analysis: The weight of the sample is continuously monitored as a function of temperature. The onset of decomposition is identified as the temperature at which a significant weight loss begins. This provides an indication of the thermal stability of the material.

Conclusion

Polyetheramines offer a compelling balance of properties for resin formulators, providing enhanced flexibility and toughness compared to many other curing agents. The choice between different polyetheramines, such as the difunctional JEFFAMINE® D-series and the trifunctional T-series, allows for further tailoring of properties like crosslink density and glass transition temperature. When compared to other classes of curing agents, polyetheramines occupy a valuable middle ground, making them suitable for a wide range of applications where a combination of strength, flexibility, and ease of processing is required. Researchers and formulators are encouraged to consider the specific requirements of their application and use the data presented in this guide as a starting point for their development efforts.

References

The Pivotal Role of the Linker in PROTAC Efficacy: A Comparative Analysis of 2,2'-Oxybis(ethylamine) and Alternative Moieties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving potent and selective protein degradation. While the warhead and E3 ligase ligand are crucial for target engagement and recruitment of the ubiquitin-proteasome system, the linker connecting these two moieties plays a multifaceted role that profoundly influences the overall efficacy of the PROTAC molecule. This guide provides an objective comparison of the performance of PROTACs featuring the commonly used polyethylene (B3416737) glycol (PEG)-based linker, exemplified by 2,2'-Oxybis(ethylamine), against other prevalent linker classes, supported by experimental data.

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural protein disposal machinery.[1] This is achieved by forming a ternary complex between the POI, the PROTAC, and an E3 ubiquitin ligase, which leads to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[1] The linker is not merely a passive spacer but a critical determinant of the PROTAC's physicochemical properties, ternary complex formation, and ultimately, its degradation efficiency.[2]

Comparative Efficacy of PROTAC Linkers

The choice of linker can significantly impact a PROTAC's degradation potency, often measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). Flexible linkers, such as those derived from 2,2'-Oxybis(ethylamine) (a PEG-type linker), are frequently employed due to their synthetic accessibility and ability to allow for productive ternary complex formation.[3] However, their flexibility can also lead to entropic penalties upon binding. In contrast, alkyl chains and more rigid linkers, such as those incorporating piperazine (B1678402) or piperidine (B6355638) rings, offer alternatives with distinct properties that can influence a PROTAC's performance.

Below is a summary of comparative data from studies on Bromodomain-containing protein 4 (BRD4)-targeting PROTACs, illustrating the impact of different linker compositions on degradation efficacy.

Target ProteinE3 LigaseLinker TypeLinker CompositionDC50 (nM)Dmax (%)Cell LineReference
BRD4CRBNPEG-based2-(2-aminoethoxy)ethanol derivative0.75>95MV4-11[4]
BRD4CRBNAlkylHeptyl chain~60>90MDA-MB-231[5]
BRD4CRBNRigidPiperazine-containing~60>90MDA-MB-231[5]
BRD4VHLPEG-basedTriethylene glycol derivative~396-[3]
BRD4VHLAlkyl/Ether21-atom chain396-[3]

The data indicates that both PEG-based linkers, such as those structurally related to 2,2'-Oxybis(ethylamine), and alkyl or rigid linkers can yield potent BRD4 degraders. The optimal linker is highly dependent on the specific warhead, E3 ligase ligand, and the target protein, underscoring the necessity of empirical evaluation in PROTAC design.[2]

The PROTAC-Mediated Protein Degradation Pathway

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Catalytic Cycle Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation PROTAC_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis cluster_optimization Lead Optimization Design PROTAC Design (Warhead, E3 Ligand, Linkers) Synth Synthesis of PROTAC Library Design->Synth Degradation Protein Degradation Assay (Western Blot) Synth->Degradation Viability Cell Viability Assay (MTS) Synth->Viability Ternary Ternary Complex Assay (e.g., NanoBRET) Synth->Ternary DC50 Determine DC50 & Dmax Degradation->DC50 IC50 Determine IC50 Viability->IC50 Cooperativity Assess Cooperativity Ternary->Cooperativity Lead Select Lead PROTAC DC50->Lead IC50->Lead Cooperativity->Lead PKPD Pharmacokinetics & Pharmacodynamics Lead->PKPD

References

Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to 2,2'-Oxybis(ethylamine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data used to confirm the structure of 2,2'-Oxybis(ethylamine). By presenting experimental data alongside that of a structural isomer, 1,4-diamino-2-butanol (B1209762), we highlight the power of spectroscopic techniques in unambiguous molecular characterization. This document outlines the key distinguishing features in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Spectroscopic Data Comparison

The structural confirmation of 2,2'-Oxybis(ethylamine) relies on a comprehensive analysis of its spectroscopic signatures. When compared with a structural isomer such as 1,4-diamino-2-butanol, the differences in connectivity and symmetry become readily apparent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The symmetry of 2,2'-Oxybis(ethylamine) results in a simpler spectrum compared to its less symmetrical isomer. Note that the experimental data for 2,2'-Oxybis(ethylamine) is often reported for its dihydrochloride (B599025) salt in D₂O, which can affect chemical shifts.

Table 1: ¹H NMR Data Comparison

Assignment 2,2'-Oxybis(ethylamine) (Predicted in CDCl₃) 2,2'-Oxybis(ethylamine) dihydrochloride (in D₂O) 1,4-Diamino-2-butanol (Characteristic Shifts)
-CH₂-N ~2.85 ppm (t)~3.3 ppm (t)2.5 - 3.0 ppm (m)
-CH₂-O- ~3.65 ppm (t)~3.9 ppm (t)-
-CH(OH)- --3.5 - 4.0 ppm (m)
-CH₂-CH(OH)- --1.4 - 1.8 ppm (m)
-NH₂ ~1.4 ppm (s, broad)Not observed (exchange with D₂O)1.2 - 1.8 ppm (s, broad)
-OH --Variable (s, broad)

Table 2: ¹³C NMR Data Comparison

Assignment 2,2'-Oxybis(ethylamine) (Predicted in CDCl₃) 2,2'-Oxybis(ethylamine) dihydrochloride (in D₂O) 1,4-Diamino-2-butanol (Characteristic Shifts)
-CH₂-N ~41.7 ppm~39.0 ppm~40 - 50 ppm
-CH₂-O- ~70.2 ppm~66.5 ppm-
-CH(OH)- --~65 - 75 ppm
-CH₂-CH(OH)- --~30 - 40 ppm
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. Both 2,2'-Oxybis(ethylamine) and 1,4-diamino-2-butanol are primary amines and contain C-N and C-O bonds. However, the presence of a hydroxyl group in 1,4-diamino-2-butanol provides a key distinguishing feature.

Table 3: Key IR Absorptions

Vibrational Mode 2,2'-Oxybis(ethylamine) 1,4-Diamino-2-butanol Notes
O-H Stretch Absent~3300-3500 cm⁻¹ (broad)A strong, broad peak indicative of the hydroxyl group.
N-H Stretch ~3300-3500 cm⁻¹ (two bands)~3300-3500 cm⁻¹ (two bands, may overlap with O-H)Primary amines typically show two distinct N-H stretching bands (symmetric and asymmetric).[1]
C-H Stretch ~2850-2950 cm⁻¹~2850-2950 cm⁻¹Characteristic of aliphatic C-H bonds.
N-H Bend ~1590-1650 cm⁻¹~1590-1650 cm⁻¹Scissoring vibration of the -NH₂ group.
C-O Stretch ~1100 cm⁻¹~1050-1100 cm⁻¹The C-O stretch in the ether of 2,2'-Oxybis(ethylamine) is a prominent feature.
C-N Stretch ~1050-1250 cm⁻¹~1020-1250 cm⁻¹Aliphatic amine C-N stretching.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak ([M]⁺) for both 2,2'-Oxybis(ethylamine) and 1,4-diamino-2-butanol would be at an m/z corresponding to their molecular weight (104.15 g/mol ). However, their fragmentation patterns will differ based on their structures.

Table 4: Expected Mass Spectrometry Fragmentation

m/z Possible Fragment (2,2'-Oxybis(ethylamine)) Possible Fragment (1,4-Diamino-2-butanol) Notes
104 [M]⁺[M]⁺Molecular ion peak.
86 -[M - H₂O]⁺Loss of water is a characteristic fragmentation for alcohols.
74 [M - CH₂NH₂]⁺-α-cleavage with loss of an aminomethyl radical.
44 [CH₂CH₂NH₂]⁺[CH(OH)CH₂NH₂]⁺Common fragments for amines.
30 [CH₂NH₂]⁺[CH₂NH₂]⁺A common fragment for primary amines resulting from α-cleavage.

Experimental Workflow

The logical flow for spectroscopic analysis to confirm a molecular structure involves a series of steps to acquire and interpret data from multiple techniques.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Conclusion Sample Synthesized Compound IR FT-IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR_data Identify Functional Groups (e.g., -NH₂, -OH, C-O-C) IR->IR_data NMR_data Determine C-H Framework (Symmetry, Connectivity) NMR->NMR_data MS_data Determine Molecular Weight & Fragmentation Pattern MS->MS_data Structure_Confirmation Structure Confirmed IR_data->Structure_Confirmation Structure_Mismatch Structure Inconsistent IR_data->Structure_Mismatch NMR_data->Structure_Confirmation NMR_data->Structure_Mismatch MS_data->Structure_Confirmation MS_data->Structure_Mismatch

Caption: Workflow for Spectroscopic Structure Confirmation.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the amine sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a clean NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.

    • For samples analyzed in D₂O, the amine protons will exchange with deuterium (B1214612) and will not be observed in the ¹H NMR spectrum.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity and obtain sharp signals.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-15 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Perform phase and baseline corrections to the spectrum.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

    • Reference the chemical shifts to the internal standard.

FT-IR Spectroscopy
  • Sample Preparation (for liquid samples):

    • Neat Liquid (Salt Plates): Place a drop of the liquid amine between two KBr or NaCl plates to create a thin film.

    • Attenuated Total Reflectance (ATR): Place a drop of the liquid sample directly onto the ATR crystal. This method is often preferred for its simplicity and ease of cleaning.

  • Instrument Setup:

    • Ensure the sample compartment is clean and dry.

    • Select the appropriate spectral range, typically 4000-400 cm⁻¹.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (salt plates or ATR crystal).

    • Place the prepared sample in the instrument and record the sample spectrum.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Label the significant peaks with their wavenumbers (cm⁻¹).

Mass Spectrometry
  • Sample Preparation and Introduction:

    • Prepare a dilute solution of the amine in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

    • Introduce the sample into the mass spectrometer via an appropriate method, such as direct infusion or through a gas chromatograph (GC-MS).

  • Ionization:

    • Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique often used for liquid samples, which may yield a more prominent molecular ion peak.

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable m/z range (e.g., 20-200 amu).

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern and propose structures for the major fragment ions.

    • Compare the observed fragmentation pattern with known fragmentation mechanisms for amines and ethers/alcohols.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2,2'-Oxybis(ethylamine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 2,2'-Oxybis(ethylamine), a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), is critical for ensuring product quality and regulatory compliance. This guide provides a comprehensive comparison of two robust analytical methods for the determination of 2,2'-Oxybis(ethylamine): High-Performance Liquid Chromatography with pre-column derivatization and fluorescence detection (HPLC-FLD) and Gas Chromatography with Mass Spectrometry (GC-MS). This comparison is supported by detailed experimental protocols and performance data to aid researchers in selecting the most suitable method for their specific needs and to provide a framework for cross-validation.

Comparative Performance of Analytical Methods

The selection of an analytical method is a critical decision in the drug development process, influenced by factors such as sensitivity, selectivity, and the complexity of the sample matrix. Both HPLC-FLD and GC-MS offer reliable platforms for the quantification of 2,2'-Oxybis(ethylamine), each with its own set of advantages and limitations. A summary of their typical performance characteristics is presented below.

ParameterHPLC with Fluorescence Detection (Pre-column Derivatization)Gas Chromatography-Mass Spectrometry (with Derivatization)
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.5 - 101.5%97.0 - 103.0%
Precision (% RSD) < 2.0%< 3.0%
Limit of Quantification (LOQ) Low ng/mLpg to low ng/mL
Selectivity HighVery High
Throughput HighModerate
Cost ModerateHigh
Expertise Required IntermediateHigh

Experimental Protocols

Detailed methodologies for both HPLC-FLD and GC-MS are provided below. These protocols serve as a starting point for method development and validation in your laboratory.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method involves the derivatization of the primary amine groups of 2,2'-Oxybis(ethylamine) with a fluorescent tag, such as Dansyl Chloride, to enhance detection sensitivity and selectivity.

1. Sample Preparation and Derivatization:

  • Accurately weigh and dissolve the sample containing 2,2'-Oxybis(ethylamine) in a suitable solvent (e.g., 0.1 M HCl).

  • To an aliquot of the sample solution, add a sodium bicarbonate buffer (pH 9.0).

  • Add a solution of Dansyl Chloride in acetone (B3395972) and allow the reaction to proceed in a light-protected environment at a controlled temperature (e.g., 60°C) for a specified time (e.g., 1 hour).

  • After the reaction is complete, quench the reaction by adding a small amount of a primary amine solution (e.g., methylamine (B109427) hydrochloride).

  • Filter the derivatized sample through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • HPLC System: A system equipped with a fluorescence detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Fluorescence Detector Wavelengths: Excitation at 340 nm and Emission at 525 nm.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires derivatization to increase the volatility of the polar 2,2'-Oxybis(ethylamine). Silylation is a common derivatization technique for this purpose.

1. Sample Preparation and Derivatization:

  • Accurately weigh and dissolve the sample in an aprotic solvent (e.g., pyridine).

  • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at a controlled temperature (e.g., 70°C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.

  • Cool the sample to room temperature before injection.

2. GC-MS Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 80°C), ramp to a high temperature (e.g., 280°C).

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Mass Spectrometer: Operated in Electron Ionization (EI) mode with Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

Method Cross-Validation Workflow

Cross-validation is a critical step to ensure that different analytical methods yield comparable results.[1] This is particularly important when transferring methods between laboratories or when implementing a new method to replace an existing one. The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion Phase Define_Purpose Define Purpose and Acceptance Criteria Select_Methods Select Methods for Comparison (e.g., HPLC-FLD and GC-MS) Define_Purpose->Select_Methods Select_Samples Select Representative Samples (at least 3 batches, multiple concentrations) Select_Methods->Select_Samples Analyze_Samples_Method1 Analyze Samples using Method 1 (HPLC-FLD) Select_Samples->Analyze_Samples_Method1 Analyze_Samples_Method2 Analyze Samples using Method 2 (GC-MS) Select_Samples->Analyze_Samples_Method2 Collect_Data Collect and Tabulate Data Analyze_Samples_Method1->Collect_Data Analyze_Samples_Method2->Collect_Data Statistical_Analysis Perform Statistical Analysis (e.g., t-test, F-test, Bland-Altman plot) Collect_Data->Statistical_Analysis Compare_Results Compare Results against Acceptance Criteria Statistical_Analysis->Compare_Results Conclusion Draw Conclusion on Method Comparability Compare_Results->Conclusion Report Document Results in a Cross-Validation Report Conclusion->Report

Caption: Workflow for the cross-validation of two analytical methods.

Conclusion

Both HPLC-FLD and GC-MS are powerful techniques for the quantification of 2,2'-Oxybis(ethylamine). The choice between the two will depend on the specific requirements of the analysis, including the need for high sensitivity, the nature of the sample matrix, and available resources. This guide provides the necessary framework for researchers to develop, validate, and cross-validate these methods, ensuring the generation of reliable and comparable analytical data.

References

A Comparative Review of 2,2'-Oxybis(ethylamine) Analogs in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2,2'-Oxybis(ethylamine), a structurally simple yet versatile molecule, serves as a pivotal building block in a multitude of research and development areas, from medicinal chemistry to materials science. Its inherent flexibility, conferred by the ether linkage, and the reactivity of its terminal amine groups make it an attractive scaffold for the synthesis of a diverse array of derivatives and analogs. This guide provides an objective comparison of 2,2'-Oxybis(ethylamine) and its analogs, focusing on their applications as linkers in Proteolysis-Targeting Chimeras (PROTACs), as monomers in polymer synthesis, and as precursors for bioactive molecules and functional materials. The information presented is supported by experimental data from peer-reviewed literature to aid researchers in selecting and designing molecules for their specific applications.

Application in Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding ligand and the E3 ligase-recruiting moiety is a critical determinant of PROTAC efficacy. 2,2'-Oxybis(ethylamine) and its polyethylene (B3416737) glycol (PEG)-based analogs are frequently employed as linkers due to their hydrophilicity, biocompatibility, and tunable length.

The length and composition of the linker profoundly influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] A linker that is too short may cause steric hindrance, while an overly long one may not effectively bring the two proteins together.[1]

Comparative Efficacy of PROTACs with Varying Linker Lengths

Systematic studies have demonstrated the critical impact of linker length on the degradation of target proteins. For instance, in the development of PROTACs targeting Estrogen Receptor α (ERα), a key protein in breast cancer, varying the linker length significantly affects degradation potency.

Table 1: Comparison of ERα-Targeting PROTACs with Different Linker Lengths

PROTAC CompoundLinker CompositionLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)Reference
PROTAC 1PEG12>1000<20[2]
PROTAC 2PEG165>95[2]

DC₅₀: Concentration required for 50% maximal degradation. Dₘₐₓ: Maximum percentage of protein degradation.

The data clearly indicates that an optimal linker length is crucial for potent protein degradation. While both PROTACs utilize a PEG-based linker derived from the conceptual framework of repeating 2,2'-Oxybis(ethylamine) units, a 16-atom linker (PROTAC 2) was significantly more effective at degrading ERα than a 12-atom linker (PROTAC 1).[2]

Experimental Protocol: Western Blot Analysis for PROTAC-Mediated Protein Degradation

A standard method to quantify the degradation of a target protein is Western blotting.

Materials:

  • Cancer cell line expressing the target protein (e.g., MCF7 for ERα)

  • PROTAC compounds of interest

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein concentration assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer membranes (e.g., PVDF)

  • Primary antibodies against the target protein and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize the protein amounts and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against the target protein and a loading control. Subsequently, incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to a vehicle-treated control.

PROTAC_Mechanism POI Target Protein (Protein of Interest) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated Target Protein Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of action of a PROTAC, illustrating the formation of a ternary complex and subsequent proteasomal degradation of the target protein.

Application in Polymer Science

The bifunctional nature of 2,2'-Oxybis(ethylamine) and its analogs makes them excellent monomers for the synthesis of polyamides and polyimides. The properties of the resulting polymers, such as thermal stability, solubility, and mechanical strength, are highly dependent on the structure of the diamine monomer.

Structure-Property Relationships of Polyamides

The introduction of flexible ether linkages, such as that in 2,2'-Oxybis(ethylamine), into the polymer backbone can improve the solubility and processability of aromatic polyamides, which are often rigid and difficult to process.[3] However, this can sometimes be at the expense of thermal stability. A comparative study of polyamides derived from different diamines highlights these structure-property relationships.

Table 2: Thermal Properties of Polyamides Derived from Various Diamines

PolyamideDiamine MonomerT_g (°C)T_10% (°C)Char Yield at 800°C (%)Reference
PA-14,4'-Oxydianiline24553260[3]
PA-24,4'-(1,3-Phenylenedioxy)dianiline21050758[3]
PA-34,4'-Diaminodiphenyl sulfone29058865[3]

T_g: Glass transition temperature. T_10%: Temperature at 10% weight loss.

While not direct analogs of 2,2'-Oxybis(ethylamine), the data in Table 2 illustrates how the nature of the linkage in the diamine monomer affects the thermal properties of the resulting polyamides. Polyamide PA-3, with a rigid sulfone linkage, exhibits the highest thermal stability.[3] In contrast, the introduction of more flexible ether linkages in PA-1 and PA-2 leads to lower glass transition temperatures and slightly reduced thermal stability, but often improves solubility.[3] This trade-off is a key consideration in the design of high-performance polymers.

Experimental Protocol: Synthesis of Polyamides via Direct Polycondensation

A common method for synthesizing polyamides from diamines and dicarboxylic acids is the Yamazaki phosphorylation reaction.

Materials:

  • Dicarboxylic acid

  • Diamine monomer (e.g., 2,2'-Oxybis(ethylamine) analog)

  • N-methyl-2-pyrrolidone (NMP)

  • Pyridine

  • Triphenyl phosphite (B83602) (TPP)

  • Calcium chloride (CaCl₂)

  • Methanol (B129727)

Procedure:

  • Reaction Setup: In a reaction flask equipped with a stirrer, add the dicarboxylic acid, diamine, NMP, pyridine, and CaCl₂.

  • Polycondensation: Heat the mixture to approximately 100-120 °C with stirring.

  • Addition of TPP: Add triphenyl phosphite to the reaction mixture.

  • Polymerization: Continue heating and stirring for several hours to allow for polymerization.

  • Precipitation and Purification: Pour the viscous polymer solution into methanol to precipitate the polyamide.

  • Washing and Drying: Filter the polymer, wash it thoroughly with methanol and hot water, and then dry it under vacuum.

Polymer_Synthesis Diamine Diamine (e.g., 2,2'-Oxybis(ethylamine) analog) Polycondensation Polycondensation Diamine->Polycondensation Dicarboxylic_Acid Dicarboxylic Acid Dicarboxylic_Acid->Polycondensation Reagents TPP, Pyridine, NMP, CaCl2 Reagents->Polycondensation Polyamide Polyamide Polycondensation->Polyamide

Caption: General workflow for the synthesis of polyamides via direct polycondensation.

Bioactive Molecules and Functional Materials

Analogs of 2,2'-Oxybis(ethylamine) are also explored for their potential as bioactive agents and as ligands for the synthesis of functional metal complexes.

Antimicrobial Activity of Schiff Base Derivatives

Schiff bases derived from diamines can exhibit significant antimicrobial properties. A comparative study of Schiff bases synthesized from p-aminophenol (a structural relative of a hypothetical hydroxylated 2,2'-oxybis(ethylamine) analog) and various aldehydes demonstrates this.

Table 3: Antimicrobial Activity of Schiff Base Derivatives

CompoundAldehyde PrecursorZone of Inhibition (mm) vs. S. aureusMIC (µg/mL) vs. S. aureus
PC1Benzaldehyde8-1362.5
PC2Anisaldehyde8-1062.5

MIC: Minimum Inhibitory Concentration.

The data indicates that both Schiff base derivatives show activity against Staphylococcus aureus.[4] Such studies are crucial for the development of new antimicrobial agents.

Cytotoxicity of Bis(2-aminoethyl)amine Analogs

Replacing the central oxygen atom of 2,2'-Oxybis(ethylamine) with a nitrogen atom gives bis(2-aminoethyl)amine. Derivatives of this analog have been evaluated for their cytotoxic activity against cancer cell lines.

Table 4: Cytotoxic Activity of Bis(2-aminoethyl)amine Derivatives

CompoundR Group on Thiourea (B124793)IC₅₀ (µM) vs. A549 (Lung Carcinoma)
3 4-chlorophenyl22.1 ± 1.8
4 2,4-dichlorophenyl10.5 ± 0.9
6 4-bromophenyl11.2 ± 1.0

IC₅₀: Half-maximal inhibitory concentration.

The results show that these thiourea derivatives of bis(2-aminoethyl)amine exhibit cytotoxic effects against the A549 lung cancer cell line, with the 2,4-dichlorophenyl derivative (4 ) being the most potent.[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Materials:

  • Cancer cell lines and a normal cell line

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a specific density and incubate overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ values.

Bioactivity_Workflow Synthesis Synthesis of Analogs Characterization Structural Characterization (NMR, IR, MS) Synthesis->Characterization Screening Biological Screening Characterization->Screening Antimicrobial Antimicrobial Assays (MIC, Zone of Inhibition) Screening->Antimicrobial Cytotoxicity Cytotoxicity Assays (MTT, IC50) Screening->Cytotoxicity Lead_Optimization Lead Optimization Antimicrobial->Lead_Optimization Cytotoxicity->Lead_Optimization

Caption: A typical workflow for the synthesis and biological evaluation of novel bioactive compounds.

Conclusion

The research landscape for 2,2'-Oxybis(ethylamine) and its analogs is rich and varied, underscoring the utility of this structural motif in diverse scientific disciplines. In the realm of drug discovery, its role as a flexible and hydrophilic linker in PROTACs is paramount, with linker length being a critical parameter for optimizing protein degradation. In materials science, the incorporation of 2,2'-Oxybis(ethylamine) and its analogs into polymer backbones offers a strategy to tune the physical and thermal properties of high-performance materials. Furthermore, derivatives of these diamines continue to be a source of new bioactive compounds with potential antimicrobial and anticancer activities. The comparative data and experimental protocols presented in this guide are intended to provide researchers with a solid foundation for the rational design and evaluation of novel molecules based on the 2,2'-Oxybis(ethylamine) scaffold.

References

Safety Operating Guide

Safe Disposal of 2,2'-Oxybis(ethylamine): A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2,2'-Oxybis(ethylamine) is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This amine compound is classified as hazardous, primarily due to its corrosive nature, which can cause severe skin burns and eye damage.[1][2] Adherence to strict disposal protocols is essential to mitigate risks to personnel and prevent environmental contamination.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). Handling of 2,2'-Oxybis(ethylamine) and its waste should always occur in a well-ventilated area, preferably within a chemical fume hood.[1][3]

Personal Protective Equipment (PPE) Summary

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.[2][4]Protects against splashes that can cause severe eye damage.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing.[2][4]Prevents skin contact, which can lead to severe burns.[1]
Respiratory Protection Use in a well-ventilated area or with a local exhaust system.[1][5]Minimizes inhalation of vapors or mists.[2]

**Step-by-Step Disposal Protocol

The disposal of 2,2'-Oxybis(ethylamine) and any materials contaminated with it must be managed as hazardous waste.[3][6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]

1. Waste Segregation and Collection:

  • Chemical Waste: Collect all unused 2,2'-Oxybis(ethylamine) and solutions containing it in a designated, properly labeled, and sealed hazardous waste container.[3][4] The container must be made of a compatible material.[4]

  • Contaminated Materials: Any items that have come into contact with the chemical, such as gloves, absorbent pads, and pipette tips, must also be collected and disposed of as hazardous waste.[3][6]

2. Spill Management:

  • Small Spills: For minor spills, absorb the material with an inert substance like vermiculite (B1170534) or sand.[3] Collect the absorbed material into a sealed container for disposal.[3][6]

  • Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[3]

3. Storage of Waste:

  • Store the sealed hazardous waste containers in a cool, well-ventilated area away from incompatible materials such as acids and oxidizing agents.[1][4]

4. Final Disposal:

  • All hazardous waste containing 2,2'-Oxybis(ethylamine) must be disposed of through a licensed and approved hazardous waste disposal vendor.[3][4]

  • Ensure that all disposal activities comply with local, state, and federal regulations.[3][5]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the safe disposal of 2,2'-Oxybis(ethylamine).

G start Start: Need to Dispose of 2,2'-Oxybis(ethylamine) ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess 2. Assess Waste Type ppe->assess liquid_waste 3a. Collect Liquid Waste in Designated Hazardous Waste Container assess->liquid_waste Liquid/Unused Chemical solid_waste 3b. Collect Contaminated Solids (Gloves, Absorbents) in Separate Hazardous Waste Container assess->solid_waste Contaminated Materials label_container 4. Securely Seal and Label Container with Contents and Hazard Warnings liquid_waste->label_container solid_waste->label_container storage 5. Store in a Cool, Well-Ventilated Area label_container->storage contact_ehs 6. Arrange for Disposal via Licensed Hazardous Waste Vendor (Contact EHS) storage->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Workflow for the proper disposal of 2,2'-Oxybis(ethylamine).

References

Comprehensive Safety and Handling Guide for 2,2'-Oxybis(ethylamine)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended to provide essential safety and logistical information for trained professionals in a laboratory setting. It is not a substitute for a comprehensive risk assessment and should be used in conjunction with the manufacturer's safety data sheet (SDS) and institutional safety protocols.

Introduction

2,2'-Oxybis(ethylamine), also known as bis(2-aminoethyl) ether, is a chemical compound that poses significant health risks. It is classified as a substance that can cause severe skin burns and eye damage.[1][2] Inhalation, ingestion, or skin contact can be harmful.[1] Strict adherence to safety protocols is imperative to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment for handling 2,2'-Oxybis(ethylamine).

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[1]Protects eyes from splashes and aerosols which can cause severe eye damage.[1][2] A face shield offers additional protection for the entire face.
Skin and Body Protection Chemical-resistant lab coat or apron.[1] Closed-toe shoes.[1]Prevents contact with skin and contamination of personal clothing.
Hand Protection Chemical-resistant gloves. Neoprene or Butyl rubber are recommended. Nitrile gloves are not recommended due to poor resistance to amines.[3][4]Protects hands from direct contact, which can cause severe skin burns.[1][2] Always inspect gloves for integrity before use and change them immediately if contaminated.
Respiratory Protection Work should be conducted in a certified chemical fume hood.[1] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.Minimizes the risk of inhaling harmful vapors.

Chemical and Physical Properties

The following table outlines the key properties of 2,2'-Oxybis(ethylamine).

PropertyValue
Molecular Formula C4H12N2O
Molecular Weight 104.15 g/mol
Appearance Colorless liquid
Boiling Point 69 - 71 °C @ 15 mmHg
Specific Gravity 0.961
Hazards Combustible liquid.[2] Causes severe skin burns and eye damage.[2] Hygroscopic.

Source: Fisher Scientific Safety Data Sheet

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safety.

4.1. Preparation

  • Area Preparation: Ensure the work area, preferably within a chemical fume hood, is clean and uncluttered.[1]

  • Safety Equipment Check: Verify that a safety shower and eyewash station are readily accessible and in good working order.[1]

  • Gather Materials: Assemble all necessary equipment, including PPE, spill cleanup materials, and waste containers, before starting work.

4.2. Donning PPE

  • Put on a lab coat, followed by chemical safety goggles and a face shield.

  • Don the appropriate chemical-resistant gloves (Neoprene or Butyl rubber). Ensure gloves are pulled over the cuffs of the lab coat.

  • If required, don a NIOSH-approved respirator.

4.3. Handling the Chemical

  • Dispensing: Carefully dispense the chemical to avoid splashing or generating aerosols.[1]

  • Container Management: Keep containers of 2,2'-Oxybis(ethylamine) tightly closed when not in use.[1]

  • Tool Compatibility: Use compatible and non-reactive tools and containers.[1]

4.4. Post-Handling

  • Decontamination: Decontaminate all work surfaces and equipment after use.

  • Hand Washing: Thoroughly wash hands and any exposed skin with soap and water after handling, even if gloves were worn.[1]

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the face shield, goggles, and lab coat.

Disposal Plan

Proper disposal of 2,2'-Oxybis(ethylamine) and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Collect all waste containing 2,2'-Oxybis(ethylamine) in a designated, properly labeled, and sealed hazardous waste container.[1]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, absorbent pads, and disposable labware, must be disposed of as hazardous waste.[1]

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved hazardous waste disposal vendor in accordance with all local, state, and federal regulations.[1]

Emergency Procedures

Immediate and appropriate action is necessary in the event of an exposure or spill.

Workflow for Handling and Emergency Response

G Workflow for Handling and Emergency Response for 2,2'-Oxybis(ethylamine) cluster_handling Safe Handling Protocol cluster_emergency Emergency Response cluster_spill_response Spill Response cluster_exposure_response Exposure Response prep Preparation - Clean work area - Check safety equipment don_ppe Don PPE - Gloves, Goggles, Lab Coat prep->don_ppe Proceed handle Chemical Handling - Inside fume hood - Avoid splashes don_ppe->handle Proceed post_handle Post-Handling - Decontaminate - Wash hands handle->post_handle Work Complete spill Spill Occurs handle->spill If Spill exposure Exposure Occurs handle->exposure If Exposure dispose Waste Disposal - Segregate hazardous waste post_handle->dispose Proceed evacuate_spill Evacuate Area spill->evacuate_spill skin_contact Skin Contact: Wash for 15 min exposure->skin_contact eye_contact Eye Contact: Rinse for 15 min exposure->eye_contact inhalation Inhalation: Move to fresh air exposure->inhalation ingestion Ingestion: Rinse mouth, Do NOT induce vomiting exposure->ingestion absorb_spill Absorb with Inert Material evacuate_spill->absorb_spill collect_spill Collect in Sealed Container absorb_spill->collect_spill decontaminate_spill Decontaminate Area collect_spill->decontaminate_spill decontaminate_spill->dispose medical Seek Immediate Medical Attention skin_contact->medical eye_contact->medical inhalation->medical ingestion->medical

Caption: Logical workflow for handling 2,2'-Oxybis(ethylamine) and emergency procedures.

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[5] Seek immediate medical attention.[5]

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.[1] Remove contaminated clothing.[1] Seek medical attention if irritation persists.[1]

  • Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen.[1] Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water.[1] Seek immediate medical attention.[1]

Spill Response:

  • Small Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1]

  • Large Spill: Evacuate the area and follow institutional emergency procedures.

References

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